but-1-ene;(E)-but-2-ene
Description
Structure
2D Structure
Properties
IUPAC Name |
but-1-ene;(E)-but-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8/c2*1-3-4-2/h3-4H,1-2H3;3H,1,4H2,2H3/b4-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOOLIQYCQJDBG-BJILWQEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C.CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC=C.C/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Polybutene is an oily odorless colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless, odorless, oily liquid; [CAMEO] Molecular Weight <= 2,500: Colorless liquid; > 2,500: Colorless or pale yellow semi-solid/liquid resin or solid; [CHEMINFO] Liquid; [MSDSonline] | |
| Record name | POLYBUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8997 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butene, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polybutene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6746 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Very high (USCG, 1999) | |
| Record name | POLYBUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8997 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
215 to 470 °F (USCG, 1999), 215-470 °F (open cup) | |
| Record name | POLYBUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8997 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | POLYBUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5158 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.81 to 0.91 at 59 °F (USCG, 1999) | |
| Record name | POLYBUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8997 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
9003-29-6, 25167-67-3, 119275-53-5 | |
| Record name | POLYBUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8997 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butene, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butene, homopolymer (products derived from either/or But-1-ene/But-2-ene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYBUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5158 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Synthesis of High-Purity But-1-ene for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established laboratory-scale methods for the synthesis of high-purity but-1-ene. Detailed experimental protocols, comparative data, and analytical techniques are presented to assist researchers in selecting and implementing the most suitable method for their specific laboratory requirements. Three primary synthetic routes are explored: dehydration of butan-1-ol, dehydrohalogenation of 1-halobutanes, and the Wittig reaction.
Dehydration of Butan-1-ol
The acid-catalyzed dehydration of butan-1-ol is a common method for producing a mixture of butene isomers. However, by carefully selecting the catalyst and optimizing reaction conditions, the formation of but-1-ene can be favored. The use of solid acid catalysts, such as γ-alumina (γ-Al₂O₃), is preferred in a laboratory setting to minimize the handling of corrosive liquid acids like sulfuric acid.
Experimental Protocol: Dehydration over γ-Alumina
This protocol describes the vapor-phase dehydration of butan-1-ol over a γ-Al₂O₃ catalyst in a fixed-bed reactor.
Materials:
-
Butan-1-ol (≥99% purity)
-
γ-Alumina (γ-Al₂O₃) catalyst, activated
-
High-purity nitrogen gas
-
Ice-salt bath
-
Gas-tight collection vessel
Equipment:
-
Tube furnace with temperature controller
-
Quartz or stainless steel reactor tube
-
Syringe pump for liquid feed
-
Mass flow controller for nitrogen gas
-
Condenser
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Pack the reactor tube with a known amount of activated γ-Al₂O₃ catalyst.
-
Place the reactor in the tube furnace and connect the gas and liquid feed lines.
-
Purge the system with nitrogen gas at a controlled flow rate.
-
Heat the furnace to the desired reaction temperature (e.g., 375°C).
-
Once the temperature is stable, introduce butan-1-ol into the reactor at a constant flow rate using the syringe pump.
-
Pass the gaseous product stream through a condenser cooled with an ice-salt bath to collect the but-1-ene.
-
Analyze the collected gas sample using a gas chromatograph to determine the product distribution and purity.
Data Presentation
| Catalyst | Temperature (°C) | Butan-1-ol Conversion (%) | But-1-ene Selectivity (%) | But-2-ene Selectivity (%) | Reference |
| γ-Al₂O₃ | 350 | 82.63 | ~45 | ~55 | [1] |
| Zn-Mn-Co/γ-Al₂O₃ | 375 | 100 | ~50 | ~40 | [1][2] |
| γ-Al₂O₃ | 380 | >90 | >90 | <10 | [3] |
Note: Selectivity can be influenced by factors such as catalyst preparation and space velocity.
Signaling Pathway & Experimental Workflow
Caption: Workflow for butan-1-ol dehydration to but-1-ene.
Dehydrohalogenation of 1-Halobutanes
The elimination of a hydrogen halide from a 1-halobutane using a strong, sterically hindered base is a highly effective method for the selective synthesis of but-1-ene. Potassium tert-butoxide is a commonly used base for this transformation as its bulky nature favors the abstraction of a proton from the less sterically hindered terminal carbon, leading to the formation of the Hofmann elimination product (but-1-ene) over the Zaitsev product (but-2-ene).[4][5]
Experimental Protocol: Dehydrobromination of 1-Bromobutane
This protocol details the dehydrobromination of 1-bromobutane using potassium tert-butoxide in tetrahydrofuran (THF).
Materials:
-
1-Bromobutane (≥99% purity)
-
Potassium tert-butoxide (≥98% purity)[6]
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
High-purity nitrogen or argon gas
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.
-
Under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous THF in the flask and cool the solution in an ice bath.
-
Add 1-bromobutane dropwise to the stirred solution via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by simple distillation.
-
Purify the crude but-1-ene by fractional distillation.
Data Presentation
| Substrate | Base | Solvent | Temperature (°C) | Yield of But-1-ene (%) | Purity (%) | Reference |
| 1-Bromobutane | Potassium tert-butoxide | THF | 25 | >90 | >99 | [5][7] |
| 1-Chlorobutane | Alcoholic KOH | Ethanol | Reflux | Moderate | Mixture of isomers | [8] |
Logical Relationship of Reagents and Products
Caption: Dehydrohalogenation reaction pathway to but-1-ene.
Wittig Reaction
The Wittig reaction is a powerful and highly selective method for the synthesis of alkenes. It involves the reaction of a phosphonium ylide with an aldehyde or ketone. For the synthesis of but-1-ene, the reaction between propanal and ethyltriphenylphosphonium ylide is a suitable route, as it unambiguously forms the double bond at the terminal position.[9][10]
Experimental Protocol: Wittig Synthesis of But-1-ene
This protocol is a two-step process involving the preparation of the phosphonium salt followed by the ylide formation and reaction with propanal.
Step 1: Synthesis of Ethyltriphenylphosphonium Bromide [11][12]
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine in dry toluene.
-
Add ethyl bromide to the solution.
-
Heat the mixture to reflux for 10-12 hours, during which a white precipitate of the phosphonium salt will form.
-
Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum. A yield of over 90% can be expected.[11]
Step 2: Ylide Formation and Reaction with Propanal
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Suspend the dried ethyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium, to the suspension via the dropping funnel. The formation of the orange-red ylide will be observed.
-
Stir the ylide solution at 0°C for 30 minutes.
-
Add a solution of propanal in anhydrous THF dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The but-1-ene gas produced can be collected by passing it through a cold trap (-78°C, dry ice/acetone) or directly used in a subsequent reaction.
-
The non-volatile triphenylphosphine oxide byproduct remains in the reaction flask.
Data Presentation
| Ylide Precursor | Aldehyde | Base | Solvent | Yield of But-1-ene (%) | Purity (%) |
| Ethyltriphenylphosphonium bromide | Propanal | NaHMDS | THF | High | >99 |
Wittig Reaction Experimental Workflow
Caption: Workflow for the Wittig synthesis of but-1-ene.
Purification and Analysis
Purification by Fractional Distillation
But-1-ene is a gas at room temperature and pressure (boiling point: -6.3 °C). For laboratory use, it is typically handled as a condensed liquid at low temperatures or as a gas. If the synthesis method produces isomeric butenes (but-2-ene, boiling point: cis- ~3.7 °C, trans- ~0.9 °C) or other volatile impurities, purification can be achieved by fractional distillation at low temperatures.[3][13][14]
Procedure:
-
Condense the crude butene mixture in a flask cooled in a dry ice/acetone bath.
-
Attach a cooled fractional distillation column packed with a suitable material (e.g., Raschig rings or Vigreux indentations).
-
Slowly warm the distillation flask to allow for the gradual boiling of the components.
-
Collect the fraction that distills at approximately -6.3 °C, which corresponds to pure but-1-ene.
Purity Analysis by Gas Chromatography (GC)
Gas chromatography is the primary method for determining the purity of but-1-ene and quantifying any isomeric or other hydrocarbon impurities.
Typical GC Parameters:
-
Column: A capillary column with a stationary phase suitable for separating light hydrocarbons, such as an alumina PLOT (Porous Layer Open Tubular) column.
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: 150-200 °C.
-
Detector: Flame Ionization Detector (FID).
-
Oven Program: A temperature program starting from a low temperature (e.g., 40°C) and ramping up to ensure the separation of all C4 isomers and other potential impurities.
The purity is determined by integrating the peak areas of the chromatogram and calculating the relative percentage of but-1-ene.
Conclusion
The synthesis of high-purity but-1-ene in a laboratory setting can be effectively achieved through several methods. The dehydration of butan-1-ol offers a straightforward approach, with catalyst and condition optimization being key to maximizing selectivity. Dehydrohalogenation using a bulky base provides a highly selective route to the terminal alkene. For the highest degree of regioselectivity and purity, the Wittig reaction stands out as a superior, albeit more complex, method. The choice of synthesis route will depend on the desired purity, available starting materials and equipment, and the scale of the reaction. In all cases, careful purification by low-temperature fractional distillation and rigorous analysis by gas chromatography are essential to ensure the final product meets the high-purity standards required for research and development applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 6. chemimpex.com [chemimpex.com]
- 7. gauthmath.com [gauthmath.com]
- 8. fiveable.me [fiveable.me]
- 9. pure.skku.edu [pure.skku.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. web.mit.edu [web.mit.edu]
- 14. researchgate.net [researchgate.net]
Conformational Analysis of But-1-ene and (E)-But-2-ene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the conformational landscapes of but-1-ene and (E)-but-2-ene. Through a detailed analysis of their rotational energy profiles, this document elucidates the structural and energetic characteristics of the stable and transient conformations of these simple alkenes. Key quantitative data, including dihedral angles, relative energies, and rotational barriers, are systematically presented. Furthermore, this guide furnishes detailed experimental protocols for gas electron diffraction (GED) and microwave spectroscopy, two powerful techniques for the experimental determination of molecular conformations. Visual representations of the potential energy surfaces and experimental workflows are provided using Graphviz to facilitate a deeper understanding of the underlying principles.
Conformational Analysis of But-1-ene
The conformational flexibility of but-1-ene arises from the rotation around the C2-C3 single bond. This rotation gives rise to several distinct conformers with varying energies. The potential energy surface of but-1-ene is characterized by two energy minima, corresponding to the skew and syn (or eclipsed) conformers, and two transition states.
The skew conformer , where the terminal methyl group is staggered relative to the vinyl group, is the most stable conformation of but-1-ene.[1][2] The second stable conformer is the syn conformer , where the methyl group eclipses the double bond.[1] Experimental studies using electron momentum spectroscopy have shown that at room temperature, the skew conformer is more abundant, with relative abundances of approximately 69% (skew) and 31% (syn).[1][2] This corresponds to a small energy difference between the two conformers.
The rotation between these conformers proceeds through two transition states. The highest energy conformation is the anti-staggered (or anti-periplanar) conformation, where the methyl group and the vinyl hydrogen are in the same plane. Another, lower-energy transition state occurs when the methyl group eclipses a hydrogen atom of the C2 carbon.
Quantitative Data for But-1-ene Conformers
The following table summarizes the key quantitative data for the conformational analysis of but-1-ene. The dihedral angle is defined as the H-C2-C3-C4 angle.
| Conformer/Transition State | Dihedral Angle (H-C2-C3-C4) | Relative Energy (kcal/mol) |
| Skew (Staggered) | ~120° | 0 |
| Syn (Eclipsed) | 0° | ~0.15 |
| Eclipsed Transition State | 60° | ~1.33 |
| Anti-Staggered Transition State | 180° | ~1.33 |
Note: The relative energies can vary slightly depending on the experimental or computational method used.[3]
Conformational Analysis of (E)-But-2-ene
(E)-but-2-ene, also known as trans-2-butene, exhibits a simpler conformational profile compared to but-1-ene due to its higher symmetry. The primary rotation of interest is around the C2-C3 double bond, which has a very high energy barrier and does not occur under normal conditions. The conformational analysis of (E)-but-2-ene focuses on the rotation of the two methyl groups around the C1-C2 and C3-C4 single bonds.
Due to the trans configuration, the two methyl groups are positioned on opposite sides of the double bond, which significantly reduces steric hindrance between them.[4] The rotational energy barrier for the methyl groups in (E)-but-2-ene is relatively low, and has been determined to be approximately 2.0 kcal/mol, which is similar to the rotational barrier in propene.
The potential energy surface for the rotation of one methyl group shows a three-fold symmetry, with three equivalent energy minima (staggered conformations) and three equivalent energy maxima (eclipsed conformations). The staggered conformation, where the C-H bonds of the methyl group are staggered with respect to the C=C double bond, is the most stable. The eclipsed conformation, where one of the C-H bonds of the methyl group eclipses the C=C double bond, represents the transition state for methyl rotation.
Quantitative Data for (E)-But-2-ene Conformers
The following table summarizes the key quantitative data for the conformational analysis of (E)-but-2-ene, considering the rotation of one methyl group. The dihedral angle is defined as the H-C1-C2=C3 angle.
| Conformer/Transition State | Dihedral Angle (H-C1-C2=C3) | Relative Energy (kcal/mol) |
| Staggered | 60°, 180°, 300° | 0 |
| Eclipsed | 0°, 120°, 240° | ~2.0 |
Experimental Protocols
The determination of the conformational preferences and rotational barriers of molecules like but-1-ene and (E)-but-2-ene relies on sophisticated experimental techniques. The following sections provide detailed protocols for two of the most powerful methods: Gas Electron Diffraction (GED) and Microwave Spectroscopy.
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a technique used to determine the three-dimensional structure of molecules in the gas phase.[5]
Methodology:
-
Sample Preparation: A gaseous sample of the target molecule (e.g., but-1-ene or (E)-but-2-ene) is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar).[5] For volatile liquids like the butenes, the sample is vaporized before introduction.
-
Electron Beam Generation and Scattering: A high-energy electron beam (typically a few thousand volts) is generated by an electron gun and directed towards the effusing gas stream from a nozzle (typically 0.2 mm in diameter).[5] The electrons are scattered by the molecules in the gas phase.
-
Data Collection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or an electron imaging plate).[5] To compensate for the steep decrease in scattering intensity with increasing scattering angle, a rotating sector is often placed in front of the detector.[5]
-
Data Analysis:
-
The recorded diffraction pattern is digitized, and the intensity is measured as a function of the scattering angle.
-
The experimental molecular scattering intensity is obtained by subtracting the atomic scattering intensity and the experimental background.[5]
-
The molecular scattering intensity is then Fourier transformed to obtain the radial distribution curve (RDC). The RDC provides information about the internuclear distances within the molecule.
-
A theoretical model of the molecule's structure is refined by fitting the calculated RDC to the experimental RDC. This refinement process yields precise values for bond lengths, bond angles, and dihedral angles. For conformationally flexible molecules, the analysis can also provide the relative populations of different conformers.
-
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. It is highly sensitive to the moments of inertia of a molecule and can therefore distinguish between different conformers.
Methodology:
-
Sample Introduction: The volatile sample is introduced into a high-vacuum sample cell. The pressure is kept very low (around 0.01 mm Hg) to avoid intermolecular interactions and pressure broadening of the spectral lines.[6]
-
Microwave Radiation: Monochromatic microwave radiation, generated by a source like a klystron or a Gunn diode, is passed through the sample cell.[6] The frequency of the microwave radiation is swept over a specific range.
-
Detection: A detector, such as a crystal detector, measures the intensity of the microwave radiation that passes through the sample.[6] When the frequency of the microwaves matches the energy difference between two rotational energy levels of a molecule, the molecule absorbs the radiation, resulting in a decrease in the detected signal.
-
Spectrum Acquisition: The absorption signal is amplified and recorded as a function of the microwave frequency, yielding the rotational spectrum.
-
Spectral Analysis:
-
The observed rotational transitions are assigned to specific quantum number changes for each conformer.
-
The frequencies of the assigned transitions are used to determine the rotational constants (A, B, and C) for each conformer.
-
The rotational constants are related to the moments of inertia of the molecule, from which the precise molecular geometry (bond lengths, bond angles, and dihedral angles) of each conformer can be determined.
-
The relative intensities of the rotational transitions corresponding to different conformers can be used to determine their relative populations and, consequently, their relative energies.
-
Visualizations
The following diagrams, generated using the DOT language, provide visual representations of the conformational energy profiles and a generalized experimental workflow.
Caption: Potential energy surface for but-1-ene rotation.
Caption: Potential energy surface for (E)-but-2-ene methyl rotation.
Caption: Generalized workflow for experimental conformational analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational stability of 1-butene: an electron momentum spectroscopy investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
Thermodynamic Stability of Butene Isomers: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the thermodynamic stability of the four butene isomers: 1-butene, (Z)-2-butene (cis-2-butene), (E)-2-butene (trans-2-butene), and 2-methylpropene (isobutylene). The relative stabilities are evaluated through a comparative analysis of their standard enthalpies of formation and heats of hydrogenation. Detailed experimental protocols for determining these thermodynamic quantities are provided, along with a logical visualization of the stability relationships. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a fundamental understanding of alkene stability.
Introduction
The isomers of butene (C₄H₈) serve as a classic model for understanding the factors that govern the thermodynamic stability of alkenes. These factors, which include the degree of substitution of the double bond and stereochemical considerations, have significant implications in various chemical contexts, from reaction kinetics to the energetic profiling of molecules in drug design. The relative stability of these isomers can be quantitatively assessed by comparing their standard enthalpies of formation (ΔH f°) and their enthalpies of hydrogenation (ΔH hydrog°). A more stable isomer will possess a lower, more negative heat of formation and will release less heat upon hydrogenation to the corresponding alkane.
Quantitative Thermodynamic Data
The thermodynamic stabilities of the butene isomers are summarized in the tables below. All data pertains to the gaseous state at standard conditions (298.15 K and 1 atm).
Table 1: Standard Enthalpies of Formation of Butene Isomers
| Isomer | Structure | Standard Enthalpy of Formation (ΔH f°) (kJ/mol) |
| 1-Butene | CH₂=CHCH₂CH₃ | -0.1 ± 0.6 |
| (Z)-2-Butene | cis-CH₃CH=CHCH₃ | -7.0 ± 0.7 |
| (E)-2-Butene | trans-CH₃CH=CHCH₃ | -11.2 ± 0.7 |
| 2-Methylpropene | CH₂=C(CH₃)₂ | -17.9 ± 1.1[1] |
Data sourced from the NIST Chemistry WebBook.[2][3]
Table 2: Heats of Hydrogenation of Butene Isomers
| Isomer | Degree of Substitution | Heat of Hydrogenation (ΔH hydrog°) (kJ/mol) | Heat of Hydrogenation (ΔH hydrog°) (kcal/mol) |
| 1-Butene | Monosubstituted | ~ -127 | ~ -30.3[4][5] |
| (Z)-2-Butene | Disubstituted | ~ -120 | ~ -28.6 |
| 2-Methylpropene | Disubstituted | ~ -118 | ~ -28.1[4] |
| (E)-2-Butene | Disubstituted | ~ -115 | ~ -27.6 |
Analysis of Thermodynamic Stability
The data presented in Tables 1 and 2 allows for a clear ranking of the thermodynamic stability of the butene isomers.
-
Effect of Substitution: Alkenes with more alkyl groups attached to the sp² hybridized carbons of the double bond are more stable. This is evident when comparing the monosubstituted 1-butene to the disubstituted isomers (2-butenes and 2-methylpropene). 1-butene has the highest (least negative) heat of formation and the most exothermic heat of hydrogenation, indicating it is the least stable isomer. This increased stability with substitution is attributed to hyperconjugation, where the σ-electrons of adjacent C-H bonds stabilize the π-system of the double bond.
-
Stereoisomeric Effects (cis vs. trans): Among the disubstituted 2-butenes, (E)-2-butene is more stable than (Z)-2-butene by approximately 4.2 kJ/mol.[2][3] This is because the cis isomer experiences steric strain from the two methyl groups being on the same side of the double bond, leading to electron cloud repulsion. The trans isomer avoids this strain by having the methyl groups on opposite sides.
-
Branching Effects: 2-Methylpropene, also a disubstituted alkene, is more stable than (Z)-2-butene but slightly less stable than (E)-2-butene. Its stability is greater than the cis isomer due to the absence of the specific cis-alkyl steric strain.
Based on both the heats of formation and heats of hydrogenation, the order of stability for the butene isomers is:
(E)-2-Butene > 2-Methylpropene > (Z)-2-Butene > 1-Butene (Most Stable) (Least Stable)
Visualization of Stability Relationships
The following diagram illustrates the relative potential energies of the butene isomers and their common hydrogenation product, butane. This visualization clarifies why less stable isomers release more energy upon hydrogenation.
Caption: Relative energy levels of butene isomers.
Experimental Protocols
The determination of the thermodynamic data presented relies on precise calorimetric measurements. Below are detailed methodologies for the key experiments.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion (ΔH c°) using a constant-volume bomb calorimeter.
Workflow Diagram:
Caption: Workflow for determining enthalpy of formation.
Methodology:
-
Calibration: The heat capacity (C_cal) of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the heat of combustion is precisely known.[6]
-
Sample Preparation: A known mass of the butene isomer is introduced into a thin-walled glass or quartz ampoule, which is then sealed. Butenes are gases at room temperature, so this step requires cryogenic handling or introduction as a liquid under pressure. The sealed ampoule is weighed accurately.
-
Bomb Assembly: The ampoule is placed in the crucible inside the steel "bomb." An ignition wire is wrapped around the ampoule. A small, known amount of water is added to the bomb to ensure the final water product is in the liquid state. The bomb is then sealed.
-
Pressurization: The bomb is purged and then filled with high-pressure (typically 30 atm) pure oxygen to ensure complete combustion.[7][8]
-
Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water. The entire assembly is placed in an insulated jacket to minimize heat exchange with the surroundings.
-
Measurement: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire, which shatters the ampoule and ignites the gaseous butene. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Calculation:
-
The total heat absorbed by the calorimeter and the water (q_cal) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter.
-
The heat of reaction at constant volume (q_v = ΔE_comb) is the negative of q_cal, after correcting for the heat from the ignition wire.
-
The enthalpy of combustion (ΔH_comb) is calculated from ΔE_comb using the equation: ΔH = ΔE + Δ(PV) = ΔE + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.
-
Finally, the standard enthalpy of formation (ΔH f°) of the butene isomer is calculated using Hess's Law, with the known standard enthalpies of formation of CO₂(g) and H₂O(l).
-
Determination of Enthalpy of Hydrogenation
The enthalpy of hydrogenation is measured more directly using a reaction calorimeter.
Methodology:
-
Apparatus: The experiment uses a reaction calorimeter equipped with a port for gas introduction, a stirring mechanism, and a sensitive temperature probe. The reaction vessel contains a known quantity of a suitable solvent (e.g., acetic acid) and a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).
-
Calibration: The heat capacity of the calorimeter system is determined, often by an electrical calibration method where a known amount of heat is introduced via a resistive heater.
-
Procedure:
-
The catalyst is saturated with hydrogen gas by stirring it under a hydrogen atmosphere.
-
A known mass of the butene isomer is injected into the reaction vessel.
-
The hydrogenation reaction begins immediately, and the heat evolved is absorbed by the calorimeter system, causing a temperature rise.
-
The temperature is monitored until it returns to the baseline, indicating the completion of the reaction.
-
-
Calculation: The enthalpy of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the number of moles of the alkene that reacted.
Conclusion
The thermodynamic stability of butene isomers is a well-defined hierarchy governed by the principles of hyperconjugation and steric strain. Quantitative analysis of both the standard enthalpies of formation and the heats of hydrogenation confirms the stability order of (E)-2-butene > 2-methylpropene > (Z)-2-butene > 1-butene. The experimental determination of these values requires precise calorimetric techniques, namely bomb calorimetry for combustion and reaction calorimetry for hydrogenation, which provide the foundational data for understanding and predicting the energetic behavior of these fundamental organic molecules.
References
- 1. 1-Propene, 2-methyl- [webbook.nist.gov]
- 2. 2-Butene, (E)- [webbook.nist.gov]
- 3. 2-Butene, (Z)- [webbook.nist.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. web.williams.edu [web.williams.edu]
- 8. biopchem.education [biopchem.education]
Isomerization of But-1-ene to (E)-But-2-ene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core isomerization pathways transforming but-1-ene into the more thermodynamically stable (E)-but-2-ene. The document details the primary catalytic mechanisms, presents relevant quantitative data, and provides outlines for key experimental protocols.
Introduction
The isomerization of but-1-ene to but-2-ene is a fundamental chemical transformation with significant industrial relevance, particularly in the context of producing valuable chemical intermediates. (E)-but-2-ene, also known as trans-2-butene, is the thermodynamically favored isomer due to reduced steric hindrance compared to its cis counterpart and the terminal alkene, but-1-ene. This guide focuses on the primary catalytic pathways that facilitate this conversion: acid-catalyzed, base-catalyzed, and transition metal-catalyzed isomerization. Each pathway proceeds through distinct mechanistic steps, offering different advantages in terms of reaction conditions, selectivity, and catalyst reusability.
Isomerization Pathways and Mechanisms
The conversion of but-1-ene to (E)-but-2-ene can be achieved through several distinct catalytic pathways, each with its own unique mechanism.
Acid-Catalyzed Isomerization
Acid-catalyzed isomerization proceeds via the formation of a carbocation intermediate. This pathway is commonly facilitated by solid acid catalysts such as zeolites (e.g., H-ZSM-5, H-FER), aluminosilicates, and sulfonic acid resins like Amberlyst-15. The mechanism involves the protonation of the double bond in but-1-ene by a Brønsted acid site on the catalyst, leading to the formation of a secondary butyl carbocation. A subsequent deprotonation at a different position results in the formation of the more stable 2-butene isomer. The formation of the trans isomer is generally favored over the cis isomer due to its greater thermodynamic stability.
Base-Catalyzed Isomerization
Base-catalyzed isomerization proceeds through the formation of a resonance-stabilized allylic carbanion.[1] Solid base catalysts, such as magnesium oxide (MgO), are effective for this transformation. The mechanism is initiated by the abstraction of an allylic proton from but-1-ene by a basic site on the catalyst surface. This generates a carbanion that can be reprotonated at a different carbon, leading to the formation of 2-butene.
Transition Metal-Catalyzed Isomerization
Transition metal complexes, particularly those of palladium, nickel, and cobalt, are highly efficient catalysts for butene isomerization.[2] Two primary mechanisms are generally accepted for palladium-catalyzed isomerization: the palladium-hydride insertion-elimination pathway and the π-allyl pathway.[3]
2.3.1. Palladium-Hydride Insertion-Elimination Mechanism
This mechanism involves the formation of a palladium-hydride species which adds across the double bond of but-1-ene to form a palladium-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the palladium-hydride catalyst and releases the isomerized product, 2-butene.
2.3.2. π-Allyl Mechanism
In the π-allyl mechanism, the palladium catalyst coordinates to the double bond of but-1-ene, followed by the abstraction of an allylic proton to form a π-allylpalladium complex. The re-addition of the hydride to a different carbon of the allyl group leads to the formation of the 2-butene isomer.
Quantitative Data
The following table summarizes key quantitative data for the isomerization of but-1-ene over various catalysts.
| Catalyst | Catalyst Type | Temperature (°C) | Activation Energy (kJ/mol) | Selectivity to (E)-but-2-ene | Turnover Frequency (TOF) (s⁻¹) | Reference |
| MgO | Base | 350 - 450 | 78.61 (for trans-2-butene) | - | - | [4] |
| Amberlyst-15 | Solid Acid | 50 - 100 | - | High | - | [5] |
| Pd/Al₂O₃ | Transition Metal | -8 - 30 | - | - | - | [6] |
| Ni-based | Transition Metal | - | - | - | High isomerization activity | [2] |
| Co-based | Transition Metal | - | - | - | High isomerization activity | [2] |
Note: The table provides a comparative overview. Direct comparison of TOF values can be challenging due to varying experimental conditions in the literature.
Experimental Protocols
This section outlines general experimental protocols for the isomerization of but-1-ene using different catalytic systems.
Isomerization over a Solid Acid Catalyst (e.g., Amberlyst-15)
Objective: To investigate the gas-phase isomerization of but-1-ene to 2-butenes using a solid acid catalyst.
Materials:
-
But-1-ene (high purity)
-
Amberlyst-15 resin (pre-dried)
-
Inert gas (e.g., Nitrogen or Argon)
-
Fixed-bed reactor system equipped with a furnace, mass flow controllers, and a temperature controller
-
Gas chromatograph (GC) with a suitable column (e.g., PLOT Al₂O₃/KCl) and a flame ionization detector (FID)
Procedure:
-
Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at 80°C for 24 hours to remove any adsorbed water.
-
Reactor Setup: Load a known amount of the dried Amberlyst-15 catalyst into the fixed-bed reactor.
-
Reaction:
-
Heat the reactor to the desired reaction temperature (e.g., 70°C) under a flow of inert gas.
-
Introduce a feed stream of but-1-ene diluted with the inert gas at a controlled flow rate using mass flow controllers.
-
Maintain a constant total pressure (e.g., atmospheric pressure).
-
-
Product Analysis:
-
Periodically sample the reactor effluent and analyze it using a gas chromatograph to determine the concentrations of but-1-ene, (E)-but-2-ene, and (Z)-but-2-ene.
-
-
Data Analysis: Calculate the conversion of but-1-ene and the selectivity to (E)-but-2-ene at different reaction times or space velocities.
Isomerization over a Solid Base Catalyst (e.g., MgO)
Objective: To study the gas-phase isomerization of but-1-ene over a solid base catalyst.
Materials:
-
But-1-ene (high purity)
-
Magnesium oxide (MgO) powder
-
Inert gas (e.g., Helium or Argon)
-
Fixed-bed or fluidized-bed reactor system
-
Gas chromatograph (GC-FID)
Procedure:
-
Catalyst Activation: Activate the MgO catalyst by heating it in a flow of inert gas at a high temperature (e.g., 500°C) for several hours to remove surface impurities and create active basic sites.
-
Reactor Setup: Load the activated MgO catalyst into the reactor.
-
Reaction:
-
Cool the reactor to the desired reaction temperature (e.g., 200°C) under an inert gas flow.
-
Introduce the but-1-ene feed, either pure or diluted with an inert gas.
-
-
Product Analysis: Analyze the product stream using GC as described in the previous protocol.
-
Data Analysis: Determine the conversion and selectivity as a function of reaction parameters.
Isomerization over a Palladium Catalyst
Objective: To perform the liquid-phase isomerization of but-1-ene using a homogeneous or heterogeneous palladium catalyst.
Materials:
-
But-1-ene (liquefied or in a suitable solvent)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂ for homogeneous or Pd/C for heterogeneous)
-
Solvent (e.g., toluene, if required)
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Stirred batch reactor or autoclave
-
GC or NMR for product analysis
Procedure:
-
Catalyst Preparation (for heterogeneous): If using Pd/C, ensure it is dry.
-
Reactor Setup:
-
Under an inert atmosphere, charge the reactor with the solvent (if used) and the palladium catalyst.
-
If using a homogeneous catalyst, dissolve it in the solvent.
-
-
Reaction:
-
Introduce a known amount of but-1-ene into the reactor.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) for a specific duration.
-
-
Product Analysis:
-
Take aliquots of the reaction mixture at different time intervals.
-
Analyze the samples by GC or ¹H NMR to monitor the progress of the isomerization.
-
-
Data Analysis: Plot the concentration of reactants and products over time to determine the reaction rate and selectivity.
Conclusion
The isomerization of but-1-ene to (E)-but-2-ene is a well-studied and important reaction that can be effectively catalyzed by acids, bases, and transition metals. The choice of catalyst and reaction pathway depends on the desired operating conditions, selectivity, and economic considerations. Acid-catalyzed processes are robust but can sometimes lead to side reactions like oligomerization. Base-catalyzed methods offer an alternative with different selectivity profiles. Transition metal catalysts, particularly palladium-based systems, are often highly active and selective, operating under mild conditions. A thorough understanding of the underlying mechanisms and quantitative kinetic and thermodynamic data is crucial for the rational design and optimization of industrial processes for butene isomerization.
References
- 1. youtube.com [youtube.com]
- 2. Comparative dimerization of 1-butene with a variety of metal catalysts, and the investigation of a new catalyst for C=H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Isomerization of but-1-ene into but-2-ene (1974) | B. N. Bobylev | 2 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
"electronic structure of but-1-ene versus (E)-but-2-ene"
An In-depth Technical Guide to the Electronic Structure of But-1-ene Versus (E)-But-2-ene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The positional isomers but-1-ene and (E)-but-2-ene, despite sharing the same molecular formula (C₄H₈), exhibit distinct thermodynamic stabilities and electronic properties. These differences, which have significant implications for their reactivity and potential applications, are rooted in subtle variations in their electronic structures. This technical guide provides a comprehensive comparison of the two isomers, focusing on the quantum mechanical phenomena of hyperconjugation, its effect on molecular orbital energies, and the resulting thermodynamic and spectroscopic properties. We present quantitative data, detail the experimental protocols for key measurements, and provide visualizations to elucidate the core principles governing their behavior.
Molecular Structure and Isomerism
But-1-ene and (E)-but-2-ene are structural isomers that differ in the position of the carbon-carbon double bond.
-
But-1-ene is a terminal alkene, with the double bond between the first and second carbon atoms (C1 and C2).
-
(E)-but-2-ene , also known as trans-but-2-ene, is an internal alkene, with the double bond between the second and third carbon atoms (C2 and C3). The (E)- designation indicates that the two methyl groups are on opposite sides of the double bond.
This structural difference is fundamental to their electronic properties. The key distinction lies in the number of alkyl groups attached to the sp² hybridized carbons of the double bond. But-1-ene is a monosubstituted alkene, while (E)-but-2-ene is a disubstituted alkene. This substitution pattern is the primary determinant of their relative stability.
The Role of Hyperconjugation in Alkene Stability
The principal reason for the greater stability of (E)-but-2-ene is hyperconjugation . This is a stabilizing interaction that involves the delocalization of electrons from a filled sigma (σ) orbital (typically a C-H bond) to an adjacent, empty or partially filled p-orbital or pi (π*) anti-bonding orbital.
In alkenes, hyperconjugation occurs between the C-H σ-bonds of the alkyl group(s) adjacent to the double bond (the α-hydrogens) and the π-system of the double bond. This interaction delocalizes the σ-electrons, effectively spreading out the electron density and lowering the overall energy of the molecule.
-
(E)-But-2-ene has two methyl (CH₃) groups attached to the C=C double bond, providing a total of six α-hydrogens that can participate in hyperconjugation.
-
But-1-ene has one ethyl (CH₂CH₃) group attached to the C=C double bond, providing only two α-hydrogens (on the C3 methylene group) that can participate in hyperconjugation.
The greater number of hyperconjugative structures in (E)-but-2-ene leads to more significant electron delocalization and, consequently, greater thermodynamic stability.[1][2]
Quantitative Energetic Data
The difference in stability is quantified by thermodynamic data such as heats of hydrogenation and ionization energies.
Thermodynamic Stability: Heats of Hydrogenation
The heat of hydrogenation (ΔH°hydrog) is the enthalpy change when one mole of an unsaturated compound reacts with hydrogen to form a saturated compound. It is a direct measure of the stability of the double bond: a more stable alkene releases less heat upon hydrogenation.[3]
| Compound | ΔH°hydrog (kJ/mol) | Relative Stability |
| But-1-ene | ~ -126 | Less Stable |
| (E)-But-2-ene | ~ -115 | More Stable |
| (Note: Exact values may vary slightly between sources. The values presented are typical.)[4] |
As shown, the hydrogenation of (E)-but-2-ene is less exothermic than that of but-1-ene, confirming that (E)-but-2-ene is the more stable isomer.[1]
Molecular Orbital Energies: Ionization Energies
Ionization energy is the energy required to remove an electron from a molecule. According to Koopmans' theorem, the first ionization energy corresponds to the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO), providing a direct probe of the HOMO's energy level.[5] Hyperconjugation raises the energy of the π-bonding HOMO. Therefore, the more stable (E)-but-2-ene is expected to have a lower ionization energy because its HOMO is higher in energy and the electron is less tightly held.
| Compound | First Ionization Energy (eV) | HOMO Energy Level |
| But-1-ene | 9.58 | Lower |
| (E)-But-2-ene | 9.13 | Higher |
| (Data sourced from the NIST Chemistry WebBook.) |
This counter-intuitive result—that the more stable molecule has a more easily removed electron—is a classic consequence of hyperconjugation's effect on frontier molecular orbitals.
Bond Strength: Allylic C-H Bond Dissociation Energy (BDE)
The allylic C-H bond is the C-H bond on the carbon atom adjacent to the double bond. Its Bond Dissociation Energy (BDE) reflects the stability of the resulting allylic radical formed upon homolytic cleavage.[6]
| Compound | Allylic C-H Bond | BDE (kJ/mol) | Resulting Radical Stability |
| But-1-ene | H–CH(CH₃)CH=CH₂ | ~ 365 | Secondary Allyl Radical |
| (E)-But-2-ene | H–CH₂CH=CHCH₃ | ~ 345 | Primary Allyl Radical (but delocalized) |
| (Note: BDE values are approximate and illustrate the trend. The stability of the radical formed from (E)-but-2-ene is higher due to greater substitution on the overall radical structure.) |
The lower BDE for the allylic C-H bond in (E)-but-2-ene indicates that the resulting radical is more stable. This is because the radical formed from (E)-but-2-ene is a more substituted and thus more stable radical species due to the same hyperconjugation effects that stabilize the parent alkene.[7]
Molecular Orbital Analysis Visualization
Hyperconjugation perturbs the energies of the frontier molecular orbitals (HOMO and LUMO). The interaction between the filled C-H σ orbitals and the filled C=C π orbital causes them to "repel," raising the energy of the π orbital (the HOMO). Simultaneously, the interaction between the C-H σ orbitals and the empty C=C π* orbital (the LUMO) is stabilizing, lowering the energy of the LUMO. The net effect is a smaller HOMO-LUMO gap for (E)-but-2-ene.
Experimental Protocols: Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) is the primary experimental technique used to measure the ionization energies of valence electrons, providing empirical data on molecular orbital energy levels.[8]
Principle
The sample is irradiated with a monochromatic beam of high-energy UV photons (typically from a helium discharge lamp, He I at 21.2 eV).[9] The energy of the photon is sufficient to eject a valence electron from the molecule. Based on the principle of conservation of energy, the kinetic energy (Eₖ) of the ejected photoelectron is measured. The binding energy (BE) of the electron, which corresponds to the ionization energy, is then calculated using the equation:
BE = hν - Eₖ
where hν is the energy of the incident photon.[5]
Generalized Experimental Workflow
A typical gas-phase UPS experiment involves the following steps:
-
Vacuum System : The entire apparatus is maintained under high vacuum (UHV) conditions to prevent scattering of electrons by gas molecules.
-
Photon Source : A gas discharge lamp generates UV photons. For valence shell analysis, a Helium lamp emitting He I radiation (21.2 eV) is standard.[9]
-
Sample Introduction : The gaseous butene sample is introduced into the ionization chamber through a fine needle valve to maintain a constant, low pressure.
-
Ionization : The UV photon beam intersects with the gas sample in the ionization chamber, causing photoemission of electrons.
-
Electron Energy Analyzer : The ejected photoelectrons are directed into a hemispherical electron energy analyzer, which uses an electrostatic field to separate the electrons based on their kinetic energy.
-
Detector : An electron multiplier (e.g., a channeltron) detects the energy-resolved electrons, converting the electron signal into a measurable electric pulse.
-
Data Acquisition : The number of electrons detected is plotted against their binding energy to generate the photoelectron spectrum. The peak with the lowest binding energy corresponds to the first ionization energy (removal from the HOMO).
Conclusion
The electronic structures of but-1-ene and (E)-but-2-ene, while superficially similar, are fundamentally different in ways that dictate their stability and reactivity. (E)-but-2-ene is thermodynamically more stable than but-1-ene, a fact primarily attributed to its more extensive network of hyperconjugative interactions (six vs. two α-hydrogens). This enhanced electron delocalization is empirically verified by its lower heat of hydrogenation. Spectroscopic analysis via UPS confirms the theoretical predictions of molecular orbital theory, showing that the HOMO of (E)-but-2-ene is higher in energy, resulting in a lower first ionization energy. These integrated insights into the electronic landscape of simple alkenes are crucial for predicting reaction outcomes, understanding reaction mechanisms, and designing molecules with tailored electronic properties in fields ranging from catalysis to drug development.
References
- 1. Statement I: But-2-ene is more stable than But-1-ene. Statement II: Heat .. [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. On a per alkene basis, which would have the more negative heat of... | Study Prep in Pearson+ [pearson.com]
- 4. sarthaks.com [sarthaks.com]
- 5. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ultraviolet Photoelectron Spectroscopy Techniques | Kratos [kratos.com]
- 9. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - SG [thermofisher.com]
An In-depth Technical Guide to the Solubility of Butene Isomers in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the four butene isomers: 1-butene, cis-2-butene, trans-2-butene, and isobutylene (2-methylpropene), in various organic solvents. Understanding the solubility of these C4 hydrocarbons is critical in numerous applications, including their use as reactants and intermediates in chemical synthesis, as components of fuel, and in polymerization processes. This document collates quantitative solubility data, details experimental protocols for solubility determination, and provides visualizations to illustrate key concepts and workflows.
Introduction to Butene Isomers and Solubility
Butene (C₄H₈) exists as four distinct isomers, each with unique physical properties that influence their solubility in different media. These isomers are gases at standard temperature and pressure but are often handled as liquefied gases. Their nonpolar nature dictates their general solubility behavior, favoring dissolution in nonpolar organic solvents over polar solvents like water. The principle of "like dissolves like" is the primary determinant of their solubility, where substances with similar intermolecular forces tend to be miscible.
The primary intermolecular forces at play for butene isomers are London dispersion forces. The strength of these forces, and thus the solubility, is influenced by the molecule's size, shape, and polarizability. While all butene isomers have the same molecular weight, their structural differences lead to variations in their boiling points, dipole moments, and ultimately, their solubility in organic solvents. For instance, cis-2-butene has a small dipole moment, whereas the other three isomers are nonpolar.
This guide will delve into the quantitative aspects of their solubility, providing data in various units such as mole fraction and Henry's Law constants, to facilitate practical application in research and development.
Quantitative Solubility Data
The solubility of butene isomers in organic solvents is a function of temperature, pressure, and the specific solvent used. The following tables summarize available quantitative data to allow for a comparative analysis.
Henry's Law Constants
Henry's Law describes the solubility of a gas in a liquid and is expressed as:
P = H * x
where P is the partial pressure of the gaseous solute above the liquid, H is the Henry's Law constant, and x is the mole fraction of the gas in the liquid. A higher Henry's Law constant indicates lower solubility.
Table 1: Henry's Law Constants (in MPa) of Butene Isomers in Various Alcohols [1][2]
| Temperature (K) | 1-Butene | cis-2-Butene | trans-2-Butene | Isobutylene |
| Methanol | ||||
| 298.15 | 4.63 | - | 4.08 | 3.85 |
| 313.15 | 5.86 | - | 5.21 | 4.96 |
| 323.15 | 6.75 | - | 6.05 | 5.80 |
| Ethanol | ||||
| 298.15 | 3.10 | - | 2.75 | 2.58 |
| 313.15 | 4.08 | - | 3.66 | 3.48 |
| 323.15 | 4.83 | - | 4.35 | 4.16 |
| 1-Propanol | ||||
| 298.15 | 2.50 | - | 2.22 | 2.08 |
| 313.15 | 3.40 | - | 3.05 | 2.89 |
| 323.15 | 4.08 | - | 3.68 | 3.50 |
| 2-Propanol | ||||
| 298.15 | 2.80 | - | 2.50 | 2.34 |
| 313.15 | 3.79 | - | 3.42 | 3.22 |
| 323.15 | 4.55 | - | 4.13 | 3.91 |
| 1-Butanol | ||||
| 298.15 | 2.15 | - | 1.91 | 1.79 |
| 313.15 | 2.99 | - | 2.69 | 2.53 |
| 323.15 | 3.62 | - | 3.27 | 3.10 |
| Isobutanol | ||||
| 298.15 | 2.35 | - | 2.10 | 1.96 |
| 313.15 | 3.25 | - | 2.93 | 2.76 |
| 323.15 | 3.93 | - | 3.56 | 3.37 |
| tert-Butanol | ||||
| 303.15 | 3.03 | - | 2.75 | 2.58 |
| 313.15 | 3.73 | - | 3.41 | 3.22 |
| 323.15 | 4.55 | - | 4.18 | 3.96 |
Mole Fraction Solubility
The solubility can also be expressed as the mole fraction of the butene isomer in a saturated solution at a given temperature and partial pressure.
Table 2: Mole Fraction Solubility of Butene Isomers in Selected Organic Solvents at 298.15 K and 101.325 kPa
| Solvent | 1-Butene | cis-2-Butene | trans-2-Butene | Isobutylene |
| n-Hexane | ~0.25 (estimated) | ~0.28 (estimated) | ~0.29 (estimated) | ~0.32 (estimated) |
| Benzene | 0.217 | - | - | 0.263 |
| Toluene | - | - | - | - |
| Diethyl Ether | Highly Soluble | Highly Soluble | Highly Soluble | Highly Soluble |
Note: Quantitative mole fraction data for butene isomers in many common organic solvents is sparse in publicly available literature. The values for n-hexane are estimations based on the principle of "like dissolves like" and the known behavior of similar hydrocarbons. "Highly Soluble" indicates a high degree of miscibility. Further experimental data is required for precise values.
Experimental Protocols for Solubility Measurement
Accurate determination of gas solubility in liquids requires precise experimental techniques. The following sections detail the methodologies for two common and reliable methods.
Static Equilibrium (Volumetric) Method
This method involves introducing a known amount of gas into a sealed vessel containing a degassed solvent and measuring the pressure change as the gas dissolves.
Experimental Workflow for Static Equilibrium Method
Caption: Workflow for the static equilibrium method.
Detailed Methodology:
-
Apparatus Setup:
-
A high-pressure equilibrium cell of known volume, equipped with a magnetic stirrer, is used.
-
The cell is connected to a vacuum pump, a gas reservoir containing the butene isomer, and a high-precision pressure transducer and temperature probe.
-
The entire setup is placed in a thermostatic bath to maintain a constant temperature.
-
-
Solvent Degassing:
-
A known mass of the organic solvent is placed in a separate flask and thoroughly degassed to remove any dissolved air. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like helium for an extended period.
-
-
Experimental Procedure:
-
The degassed solvent is transferred to the evacuated equilibrium cell.
-
The butene isomer gas is introduced into the cell from the gas reservoir. The initial amount of gas can be determined by the pressure, volume, and temperature of the gas reservoir before and after charging the cell.
-
The stirrer is activated to facilitate the dissolution of the gas into the liquid phase.
-
The pressure inside the cell is monitored until it reaches a constant value, indicating that equilibrium has been established. This may take several hours.
-
The final equilibrium pressure and temperature are recorded.
-
-
Data Analysis:
-
The amount of gas in the vapor phase at equilibrium is calculated using a suitable equation of state (e.g., the ideal gas law for low pressures or a more sophisticated model like Peng-Robinson for higher pressures).
-
The amount of dissolved gas is then determined by subtracting the amount of gas in the vapor phase from the total amount of gas introduced into the cell.
-
The mole fraction solubility is calculated from the amount of dissolved gas and the known amount of solvent.
-
The Henry's Law constant can be determined from the partial pressure of the gas and its mole fraction in the liquid phase.
-
Gas Stripping (Dynamic) Method
This method involves bubbling an inert carrier gas through a liquid that is saturated with the solute gas and measuring the concentration of the solute gas in the exiting carrier gas stream.
Experimental Workflow for Gas Stripping Method
Caption: Workflow for the gas stripping method.
Detailed Methodology:
-
Apparatus Setup:
-
A stripping cell or column, designed to ensure good gas-liquid contact, is filled with the solvent.
-
The cell is immersed in a constant-temperature bath.
-
A mass flow controller is used to maintain a constant flow of an inert carrier gas (e.g., helium or nitrogen) through the cell.
-
The outlet of the stripping cell is connected to the injection port of a gas chromatograph (GC) equipped with a suitable detector (e.g., a flame ionization detector - FID).
-
-
Experimental Procedure:
-
A small, known amount of the butene isomer is injected into the solvent in the stripping cell to create a dilute solution.
-
The carrier gas is passed through the solution at a constant, known flow rate.
-
The carrier gas "strips" the dissolved butene isomer from the liquid phase.
-
The concentration of the butene isomer in the exiting gas stream is continuously monitored by the GC.
-
-
Data Analysis:
-
The concentration of the butene isomer in the gas phase is proportional to its concentration in the liquid phase, as described by Henry's Law.
-
As the butene isomer is stripped from the solution, its concentration in the liquid (and thus in the exiting gas) decreases exponentially over time.
-
The Henry's Law constant can be calculated from the rate of this exponential decay, the flow rate of the carrier gas, and the volume of the solvent. A rigorous formula that accounts for the non-ideality of the gas phase is often employed for accurate results.
-
Factors Influencing Solubility
The solubility of butene isomers in organic solvents is governed by a delicate interplay of intermolecular forces and thermodynamic principles.
Logical Relationships in Butene Solubility
Caption: Factors influencing butene isomer solubility.
-
Effect of Isomer Structure: The branching in isobutylene results in a more compact structure compared to the linear butenes. This can affect the efficiency of packing in the liquid state and the strength of intermolecular interactions, often leading to slightly higher volatility and potentially different solubility compared to its linear counterparts. The small dipole moment of cis-2-butene can lead to slightly different interactions with polar solvents compared to the nonpolar trans-2-butene and 1-butene.
-
Effect of Solvent: Butene isomers, being nonpolar, are most soluble in nonpolar solvents where London dispersion forces are the dominant intermolecular interactions. In polar solvents, the strong dipole-dipole or hydrogen bonding interactions between solvent molecules are not easily overcome by the weaker dispersion forces with the butene molecules, resulting in lower solubility.
-
Effect of Temperature: The dissolution of a gas in a liquid is typically an exothermic process. Therefore, according to Le Châtelier's principle, an increase in temperature will generally decrease the solubility of butene isomers in organic solvents.
-
Effect of Pressure: As described by Henry's Law, the solubility of a gas in a liquid is directly proportional to the partial pressure of that gas above the liquid. Thus, increasing the pressure of the butene isomer will increase its solubility in the organic solvent.
Conclusion
This technical guide has summarized the key aspects of the solubility of butene isomers in organic solvents. The provided quantitative data, while not exhaustive due to limitations in available literature, offers a valuable starting point for comparative analysis. The detailed experimental protocols for the static equilibrium and gas stripping methods provide a foundation for researchers to conduct their own solubility measurements. A thorough understanding of the factors influencing solubility, as outlined in this guide, is essential for optimizing reaction conditions, designing separation processes, and developing new applications for these important C4 hydrocarbons. Further research is warranted to fill the existing gaps in quantitative solubility data, particularly for cis-2-butene and for all isomers in a broader range of non-alcoholic organic solvents.
References
An In-Depth Technical Guide to the Vapor Pressure of But-1-ene and (E)-but-2-ene
This technical guide provides a comprehensive overview of the vapor pressure data for but-1-ene and (E)-but-2-ene, intended for researchers, scientists, and professionals in drug development. The document outlines the quantitative data in structured tables, details the experimental protocols for vapor pressure determination, and includes a visualization of the temperature-vapor pressure relationship.
Vapor Pressure Data
The vapor pressure of a substance is a fundamental thermodynamic property indicating the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases (liquid or solid) at a given temperature in a closed system.
But-1-ene (C₄H₈) is a colorless, flammable gas at room temperature and pressure.[1] Its vapor pressure is a critical parameter in its handling and use as a monomer and solvent.
Table 1: Antoine Equation Parameters for But-1-ene
The Antoine equation is a semi-empirical correlation describing the relation between vapor pressure and temperature.[2] The equation is as follows:
log₁₀(P) = A - (B / (T + C))
Where:
-
P is the vapor pressure in bar.
-
T is the temperature in Kelvin (K).
-
A, B, and C are component-specific constants.
| Temperature Range (K) | A | B | C |
| 195.7 - 269.4 | 4.24696 | 1099.207 | -2.114 |
Data sourced from the NIST Chemistry WebBook.[3]
A specific vapor pressure value for but-1-ene is 1.2912 bar at an unspecified temperature.[1]
(E)-but-2-ene, also known as trans-2-butene, is a stereoisomer of butene.[4]
Table 2: Antoine Equation Parameters for (E)-but-2-ene
Using the same Antoine equation format as for but-1-ene.
| Temperature Range (K) | A | B | C |
| 201.70 - 274.13 | 4.0436 | 982.166 | -30.775 |
Data sourced from the NIST Chemistry WebBook, with coefficients calculated by NIST from the author's data.[4]
Experimental Protocols for Vapor Pressure Measurement
The determination of vapor pressure is crucial for understanding the behavior of chemical substances. Several experimental methods are employed, with the choice depending on the pressure range of interest.
The static method is suitable for measuring vapor pressures up to 10⁵ Pa.[5] The methodology involves:
-
Placing the substance in a temperature-controlled container.
-
Evacuating the container to remove any foreign gases.
-
Allowing the substance to reach thermodynamic equilibrium between its liquid and vapor phases at a set temperature.
-
Measuring the pressure of the vapor in the container using a pressure transducer. This measured pressure is the vapor pressure at that temperature.
This process is repeated at different temperatures to obtain a vapor pressure curve.
The Knudsen effusion method is used for measuring lower vapor pressures, typically below 100 Pa.[5] The principles of this method are:
-
A sample is placed in a Knudsen cell, which is a container with a small orifice.
-
The cell is placed in a vacuum chamber and heated to a specific temperature.
-
The rate of mass loss of the sample due to the effusion of vapor through the orifice is measured.
-
The vapor pressure is then calculated from this rate of mass loss using the Knudsen equation.
The isoteniscope method is a comparative technique for measuring vapor pressure. The general steps are:
-
The sample is placed in a bulb connected to a U-tube manometer and a pressure system.
-
The sample is cooled, and the system is evacuated.
-
The sample is then heated to the desired temperature, and the pressure in the system is adjusted until the levels in the manometer are equal, indicating that the external pressure is equal to the vapor pressure of the sample.
Visualization of Temperature-Vapor Pressure Relationship
The following diagram illustrates the fundamental relationship between temperature and vapor pressure for but-1-ene and (E)-but-2-ene. As temperature increases, the kinetic energy of the molecules increases, leading to a higher rate of vaporization and thus a higher vapor pressure.
References
"geometrical isomerism in but-2-ene explained"
An In-depth Technical Guide to Geometrical Isomerism in But-2-ene
Abstract
Geometrical isomerism, a form of stereoisomerism, is a fundamental concept in organic chemistry with significant implications for molecular properties and reactivity. This guide provides a comprehensive examination of geometrical isomerism as exemplified by but-2-ene. It delves into the structural basis for this phenomenon, the distinct physical and spectroscopic properties of the resulting isomers (cis- and trans-but-2-ene), and the experimental protocols used for their identification and characterization. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of stereoisomeric principles.
The Foundation of Geometrical Isomerism in Alkenes
Geometrical isomerism in alkenes arises from the restricted or hindered rotation around the carbon-carbon double bond (C=C).[1][2][3] Unlike a single bond (C-C), which allows for free rotation of the bonded groups, the C=C double bond consists of a strong sigma (σ) bond and a weaker pi (π) bond. The specific, parallel alignment of p-orbitals required to form the π bond "locks" the molecule into a planar configuration.[2] Significant energy, sufficient to break the π bond, is required to force rotation, meaning that under standard conditions, the spatial arrangement of substituents on the double-bonded carbons is fixed.[3]
For geometrical isomerism to occur, each carbon atom involved in the double bond must be bonded to two different groups. In the case of but-2-ene (CH₃-CH=CH-CH₃), each of the double-bonded carbons (at C2 and C3) is attached to one hydrogen atom and one methyl group, satisfying this requirement. This leads to two possible, non-interconvertible spatial arrangements, known as geometrical isomers.[4][5]
References
- 1. Which has the maximum dipole moment?A. Cis-2-buteneB. Trans-2-buteneC. 2-.. [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. brainly.com [brainly.com]
- 4. Statement-I: – Dipole moment of trans 2-butene is zeroStatement-II: – Dipole moment of all trans compounds is zero [infinitylearn.com]
- 5. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Gas Chromatographic Separation of Butene Isomers
Abstract
This document provides detailed application notes and experimental protocols for the separation of butene isomers (1-butene, isobutene, cis-2-butene, and trans-2-butene) using gas chromatography (GC). The methodologies outlined are tailored for researchers, scientists, and professionals in drug development and related fields. This guide includes information on suitable columns, stationary phases, and optimized temperature programs to achieve baseline separation of these closely boiling C4 hydrocarbons. Quantitative data is summarized for easy comparison, and detailed workflows are visualized using diagrams.
Introduction
Butene isomers are important building blocks in the chemical and pharmaceutical industries. Their similar boiling points and structural similarities present a significant challenge for analytical separation. Gas chromatography is a powerful technique for the analysis of these volatile compounds. The choice of the stationary phase and the optimization of the temperature program are critical for achieving adequate resolution. Porous Layer Open Tubular (PLOT) columns, particularly those with an alumina-based stationary phase, have demonstrated excellent selectivity for C1-C5 hydrocarbons, including butene isomers.
Chromatographic Methods and Data
Effective separation of butene isomers is highly dependent on the selection of the GC column and the analytical conditions. Alumina PLOT columns are particularly well-suited for this application due to their high selectivity. Below are details of two effective methods with their corresponding quantitative data.
Method 1: Separation on an Agilent CP-Al2O3/Na2SO4 PLOT Column
This method provides a robust separation of butenes in a butane stream. The use of a sodium sulfate deactivated alumina PLOT column offers good selectivity for the C4 isomers.
Table 1: GC Conditions for Butene Isomer Separation on Agilent CP-Al2O3/Na2SO4 PLOT Column
| Parameter | Value |
| Column | Agilent CP-Al2O3/Na2SO4 PLOT, 50 m x 0.53 mm, 10 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 150 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Oven Program | 70 °C (5 min) to 170 °C at 10 °C/min |
| Injection Mode | Split |
Table 2: Elution Order and Approximate Retention Times for Method 1
| Compound | Approximate Retention Time (min) |
| Isobutane | 11.5 |
| n-Butane | 12.0 |
| trans-2-Butene | 13.8 |
| 1-Butene | 14.2 |
| Isobutene | 14.8 |
| cis-2-Butene | 15.5 |
Method 2: Separation on a Restek Rt®-Alumina BOND/KCl Column
This method is highly selective for C1-C5 hydrocarbons and provides excellent resolution of the butene isomers. The potassium chloride deactivation of the alumina provides a unique selectivity.
Table 3: GC Conditions for Butene Isomer Separation on Restek Rt®-Alumina BOND/KCl Column
| Parameter | Value |
| Column | Restek Rt®-Alumina BOND/KCl, 50 m, 0.53 mm ID, 10 µm |
| Carrier Gas | Hydrogen |
| Linear Velocity | 45 cm/sec @ 45 °C |
| Inlet Temperature | 200 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 200 °C |
| Oven Program | 45 °C (1 min) to 200 °C at 10 °C/min (hold 8.5 min) |
| Injection Mode | Split |
Table 4: Elution Order for Method 2
| Compound |
| Methane |
| Ethane |
| Propane |
| Isobutane |
| n-Butane |
| trans-2-Butene |
| 1-Butene |
| Isobutene |
| cis-2-Butene |
Experimental Protocols
The following are detailed protocols for the setup and execution of the gas chromatographic separation of butene isomers.
Protocol 1: GC-FID Analysis using Agilent CP-Al2O3/Na2SO4 PLOT Column
1. Instrument Setup: 1.1. Install an Agilent CP-Al2O3/Na2SO4 PLOT column (50 m x 0.53 mm, 10 µm) into the gas chromatograph. 1.2. Set the carrier gas to Helium with a constant flow. 1.3. Set the injector temperature to 150 °C and the FID temperature to 250 °C. 1.4. Program the oven temperature as follows: initial temperature of 70 °C, hold for 5 minutes, then ramp to 170 °C at a rate of 10 °C/min.
2. Sample Preparation: 2.1. Ensure the butene isomer sample is in a gaseous state or can be vaporized upon injection. 2.2. If using a gas sampling valve, ensure the sample loop is purged and filled with the sample.
3. Injection and Data Acquisition: 3.1. Inject the sample using a split injection. 3.2. Start the data acquisition system simultaneously with the injection. 3.3. Allow the run to proceed for the full duration of the temperature program.
4. Data Analysis: 4.1. Identify the peaks corresponding to the butene isomers based on their retention times. 4.2. Integrate the peak areas to determine the relative concentrations of each isomer.
Protocol 2: GC-FID Analysis using Restek Rt®-Alumina BOND/KCl Column
1. Instrument Setup: 1.1. Install a Restek Rt®-Alumina BOND/KCl column (50 m, 0.53 mm ID, 10 µm) into the GC. 1.2. Set the carrier gas to Hydrogen and maintain a constant linear velocity of 45 cm/sec at 45 °C. 1.3. Set the injector and FID temperatures to 200 °C. 1.4. Program the oven temperature as follows: initial temperature of 45 °C, hold for 1 minute, then ramp to 200 °C at 10 °C/min, and hold for 8.5 minutes.
2. Sample Preparation: 2.1. Prepare the gaseous sample for injection.
3. Injection and Data Acquisition: 3.1. Perform a split injection of the sample. 3.2. Initiate the GC run and data collection.
4. Data Analysis: 4.1. Analyze the resulting chromatogram to identify and quantify the butene isomers.
Visualized Workflows
The following diagrams illustrate the logical workflow of the gas chromatography process for butene isomer separation.
Caption: General workflow for GC analysis of butene isomers.
Caption: Logical flow of a typical temperature program for GC.
Application Notes and Protocols for But-1-ene in Polymerization Catalysis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of but-1-ene in polymerization catalysis research, with a focus on Ziegler-Natta, metallocene, and late-transition metal catalyst systems. Detailed experimental protocols and tabulated data are included to facilitate the design and execution of polymerization experiments.
I. Application Notes
Introduction to But-1-ene Polymerization
But-1-ene is a valuable α-olefin monomer used in the production of a variety of polymers, most notably isotactic poly(1-butene) (iPB) and as a comonomer in linear low-density polyethylene (LLDPE). Isotactic poly(1-butene) is a semi-crystalline thermoplastic with notable physical and mechanical properties, including high creep and stress resistance, toughness, and thermal endurance. These properties make it suitable for applications such as hot water pipes, pressurized tanks, and food packaging.
The polymerization of but-1-ene is a multifaceted process influenced by the choice of catalyst, reaction conditions, and the presence of comonomers. The catalyst system, in particular, dictates the microstructure of the resulting polymer, including its stereoregularity and regioselectivity, which in turn govern its macroscopic properties.
Catalyst Systems for But-1-ene Polymerization
Three main classes of catalysts are predominantly used in the polymerization of but-1-ene:
-
Ziegler-Natta Catalysts: These are heterogeneous catalysts, typically based on titanium compounds (e.g., TiCl₃ or TiCl₄) supported on magnesium chloride (MgCl₂), and activated by an organoaluminum cocatalyst such as triethylaluminum (TEA) or diethylaluminum chloride (DEAC). Ziegler-Natta catalysts are the workhorses of the industry for producing isotactic poly(1-butene). They are known for their high activity and stereoselectivity.
-
Metallocene Catalysts: These are homogeneous, single-site catalysts consisting of a transition metal (typically from Group IV, such as titanium or zirconium) sandwiched between two cyclopentadienyl-type ligands. Metallocene catalysts, when activated by a cocatalyst like methylaluminoxane (MAO), offer precise control over the polymer's molecular weight, molecular weight distribution (MWD), and comonomer incorporation.
-
Late-Transition Metal Catalysts: This class of catalysts, often based on metals like iron, cobalt, nickel, and palladium, has gained significant attention for their potential to polymerize olefins and tolerate polar functional groups in comonomers. Brookhart-type α-diimine nickel and palladium catalysts are notable examples. These catalysts can produce polyolefins with unique microstructures, including highly branched polymers.
Key Research Applications
-
Fundamental Mechanistic Studies: But-1-ene polymerization serves as a model system for investigating the mechanisms of stereoselective and regioselective olefin polymerization. Computational studies, such as Density Functional Theory (DFT), are employed to understand the intricacies of monomer insertion, chain propagation, and termination steps.
-
Novel Catalyst Development: Researchers are continuously developing new catalysts to achieve better control over polymer properties, improve catalyst activity, and enable the polymerization of functionalized monomers. High-throughput screening methods are increasingly used to accelerate the discovery of new catalyst systems.
-
Copolymerization with Ethylene and Other α-Olefins: The incorporation of but-1-ene as a comonomer in polyethylene production is a major industrial application. Research focuses on controlling the distribution of but-1-ene units along the polyethylene chain to tailor the polymer's density, crystallinity, and mechanical properties.
-
Synthesis of Novel Polyolefin Architectures: Late-transition metal catalysts, in particular, have opened up avenues for creating novel polymer microstructures, such as hyperbranched and amorphous poly(1-butene), which may have applications as elastomers or lubricant additives.
II. Data Presentation
Table 1: Comparison of Ziegler-Natta and Metallocene Catalysts in Ethylene/1-Butene Copolymerization
| Catalyst System | Al/Ti Molar Ratio | 1-Butene Conc. (mol/L) | Activity (kg PE/mol Ti·h) | Melt Flow Index (g/10 min) | 1-Butene Content (wt%) |
| Ziegler-Natta (TiCl₄/MgCl₂/DIBP) / TEA | 150 | 0.1 | 150 | 0.5 | 3.2 |
| Ziegler-Natta (TiCl₄/MgCl₂/DIBP) / TEA | 250 | 0.1 | 180 | 0.8 | 3.0 |
| Ziegler-Natta (TiCl₄/MgCl₂/DIBP) / TEA | 150 | 0.2 | 170 | 0.4 | 4.5 |
| Ziegler-Natta (TiCl₄/MgCl₂/DIBP) / TEA | 250 | 0.2 | 200 | 0.7 | 4.2 |
| Metallocene (Cp₂ZrCl₂/MAO) | 1500 | 0.1 | 350 | 2.5 | 5.8 |
| Metallocene (Cp₂ZrCl₂/MAO) | 2500 | 0.1 | 450 | 3.2 | 5.5 |
| Metallocene (Cp₂ZrCl₂/MAO) | 1500 | 0.2 | 400 | 2.2 | 7.1 |
| Metallocene (Cp₂ZrCl₂/MAO) | 2500 | 0.2 | 520 | 2.9 | 6.8 |
Data synthesized from representative literature values. DIBP = Diisobutyl phthalate, TEA = Triethylaluminum, MAO = Methylaluminoxane.
Table 2: Influence of Polymerization Temperature on Metallocene-Catalyzed 1-Butene Polymerization
| Catalyst | Temperature (°C) | Activity (kg PB/mol Zr·h) | Mv ( g/mol ) |
| Me₂Si(Ind)₂ZrCl₂ / MAO | 50 | 120 | 16,000 |
| Me₂Si(2-Me-Ind)₂ZrCl₂ / MAO | 50 | 250 | 381,100 |
| Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / MAO | 70 | 180 | 111,000 |
Data adapted from Resconi et al. (2006). Mv = Viscosity-average molecular weight.
III. Experimental Protocols
Protocol 1: Slurry Polymerization of 1-Butene with a Ziegler-Natta Catalyst
1. Materials:
-
Catalyst: TiCl₃·AA (Titanium trichloride, aluminum activated)
-
Cocatalyst: Diethylaluminum chloride (DEAC), 25 wt% solution in heptane
-
Monomer: Polymerization-grade 1-butene, purified by passing through columns of molecular sieves and activated alumina.
-
Solvent: Anhydrous n-heptane, purified by sparging with nitrogen and passing through columns of activated alumina and supported copper catalyst.
-
Quenching Agent: Isopropanol
-
Precipitating Agent: Methanol
-
Inert Gas: High-purity nitrogen or argon
2. Equipment:
-
2 L jacketed glass reactor (e.g., Büchi reactor) equipped with a mechanical stirrer, temperature probe, pressure gauge, and ports for monomer, solvent, and catalyst injection.
-
Schlenk line for inert atmosphere manipulations.
-
Syringes and cannulas for transferring air-sensitive reagents.
-
Drying oven.
3. Procedure:
-
Reactor Preparation: The reactor is thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of nitrogen. The reactor is then subjected to several vacuum/nitrogen cycles to ensure an inert atmosphere.
-
Solvent and Monomer Charging: 1 L of purified n-heptane is cannulated into the reactor. The reactor is brought to the desired polymerization temperature (e.g., 70 °C). Liquid 1-butene (e.g., 100 g) is then added to the reactor. The system is allowed to equilibrate.
-
Catalyst Injection: In a separate Schlenk flask, a specific amount of TiCl₃·AA catalyst (e.g., 0.1 g) is suspended in 50 mL of n-heptane. A calculated amount of DEAC solution (to achieve a desired Al/Ti molar ratio, e.g., 10) is added to another Schlenk flask and diluted with 50 mL of n-heptane. The DEAC solution is injected into the reactor first, followed by the catalyst suspension.
-
Polymerization: The polymerization is allowed to proceed for a set time (e.g., 2 hours) at a constant temperature and pressure. The progress of the reaction can be monitored by the uptake of gaseous 1-butene if a constant pressure is maintained.
-
Quenching: The polymerization is terminated by injecting 20 mL of isopropanol into the reactor. The reactor is then cooled to room temperature.
-
Polymer Isolation and Purification: The polymer slurry is poured into a beaker containing 1 L of methanol to precipitate the polymer. The precipitate is filtered, washed several times with methanol, and then dried in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Solution Polymerization of 1-Butene with a Metallocene Catalyst
1. Materials:
-
Catalyst: rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂
-
Cocatalyst: Methylaluminoxane (MAO), 10 wt% solution in toluene
-
Monomer: Polymerization-grade 1-butene, purified as in Protocol 1.
-
Solvent: Anhydrous toluene, purified as in Protocol 1.
-
Quenching Agent: Acidified methanol (5% HCl)
-
Precipitating Agent: Methanol
-
Inert Gas: High-purity argon
2. Equipment:
-
Same as Protocol 1.
3. Procedure:
-
Reactor Preparation: The reactor is prepared as described in Protocol 1.
-
Solvent, Cocatalyst, and Monomer Charging: 800 mL of toluene is added to the reactor. The reactor is heated to the desired temperature (e.g., 70 °C). A calculated amount of MAO solution (to achieve a high Al/Zr molar ratio, e.g., 1000) is injected into the reactor. The reactor is then saturated with 1-butene at a specific pressure (e.g., 2 bar).
-
Catalyst Injection: The metallocene catalyst (e.g., 5 mg) is dissolved in 10 mL of toluene in a Schlenk flask. This solution is then injected into the reactor to initiate the polymerization.
-
Polymerization: The polymerization is conducted for a specific duration (e.g., 30 minutes), maintaining a constant temperature and 1-butene pressure.
-
Quenching: The reaction is terminated by injecting 50 mL of acidified methanol.
-
Polymer Isolation and Purification: The polymer solution is poured into 2 L of vigorously stirred methanol. The precipitated polymer is filtered, washed with fresh methanol, and dried in a vacuum oven at 70 °C.
Protocol 3: General Protocol for Late-Transition Metal-Catalyzed 1-Butene Polymerization
1. Materials:
-
Catalyst: Brookhart-type α-diimine palladium or nickel complex (e.g., [(ArN=C(R)-C(R)=NAr)Pd(CH₃)(L)]⁺[B(ArF)₄]⁻)
-
Monomer: Polymerization-grade 1-butene, purified as in Protocol 1.
-
Solvent: Anhydrous dichloromethane or chlorobenzene, purified as in Protocol 1.
-
Quenching Agent: Methanol
-
Inert Gas: High-purity argon
2. Equipment:
-
High-pressure stainless-steel autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure control, and injection ports.
-
Glovebox for handling the air-sensitive catalyst.
3. Procedure:
-
Catalyst Preparation: Inside a glovebox, the late-transition metal catalyst is weighed into a small vial and dissolved in a minimal amount of the reaction solvent.
-
Reactor Setup: The autoclave is dried and purged with argon. 500 mL of the solvent is cannulated into the reactor. The reactor is heated to the desired polymerization temperature (e.g., 25 °C).
-
Monomer Charging: Liquid 1-butene is charged into the reactor to the desired pressure (e.g., 10 bar).
-
Polymerization Initiation: The catalyst solution is injected into the reactor under pressure to start the polymerization.
-
Polymerization: The reaction is allowed to proceed for the desired time (e.g., 1-4 hours), with temperature and pressure being monitored and controlled.
-
Quenching and Polymer Isolation: The reactor is vented and cooled. The polymer solution is then poured into methanol to precipitate the polymer. The polymer is collected by filtration, washed with methanol, and dried under vacuum.
IV. Mandatory Visualizations
Caption: General workflow for but-1-ene polymerization.
Caption: Catalyst activation pathways.
Caption: The polymerization cycle.
Application of (E)-but-2-ene in Organic Synthesis: Detailed Application Notes and Protocols
(E)-but-2-ene, a simple four-carbon alkene, serves as a versatile and fundamental building block in a variety of organic transformations. Its defined stereochemistry makes it a valuable starting material for stereospecific and stereoselective syntheses, allowing for the controlled generation of chiral centers. This document provides detailed application notes and experimental protocols for key reactions involving (E)-but-2-ene, aimed at researchers, scientists, and professionals in drug development.
Electrophilic Addition Reactions
(E)-but-2-ene readily undergoes electrophilic addition reactions, where the π-bond attacks an electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. The stereochemistry of the starting alkene plays a crucial role in determining the stereochemical outcome of these reactions.
Epoxidation
Epoxidation of (E)-but-2-ene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a stereospecific reaction that proceeds via a concerted mechanism. The oxygen atom is delivered to the same face of the double bond, resulting in the exclusive formation of trans-2,3-dimethyloxirane.[1][2] This epoxide is a valuable intermediate for the synthesis of vicinal diols and other functionalized compounds.
Experimental Protocol: Synthesis of trans-2,3-Dimethyloxirane
Materials:
-
(E)-but-2-ene (liquefied gas or solution in a suitable solvent)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (E)-but-2-ene (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of (E)-but-2-ene at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, and then warm to room temperature and stir for another 2 hours. Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous Na₂SO₃ solution to reduce the excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to afford pure trans-2,3-dimethyloxirane.
Quantitative Data:
| Product | Reagent | Yield | Stereoselectivity | Reference |
| trans-2,3-Dimethyloxirane | m-CPBA | 89% | >98% trans | [3] |
Reaction Workflow:
Caption: Experimental workflow for the epoxidation of (E)-but-2-ene.
Halogenation (Bromination)
The addition of bromine (Br₂) to (E)-but-2-ene is a classic example of a stereospecific anti-addition. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. This results in the formation of meso-2,3-dibromobutane.[4][5]
Experimental Protocol: Synthesis of meso-2,3-Dibromobutane
Materials:
-
(E)-but-2-ene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Dissolve (E)-but-2-ene (1.0 eq) in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the solution in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (1.0 eq) in CCl₄.
-
Add the bromine solution dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear as the reaction proceeds.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0 °C.
-
The solvent can be removed under reduced pressure to yield the crude product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for purification.
Quantitative Data:
| Product | Reagent | Yield | Stereoselectivity | Reference |
| meso-2,3-Dibromobutane | Br₂ in CCl₄ | High | Predominantly meso | [5] |
Reaction Mechanism:
Caption: Mechanism of bromination of (E)-but-2-ene.
Ozonolysis
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of (E)-but-2-ene with ozone, followed by a workup, cleaves the double bond to yield two molecules of acetaldehyde. The type of workup determines the final product.
-
Reductive Workup: Using reagents like zinc dust in water or dimethyl sulfide (DMS), the ozonide intermediate is cleaved to form aldehydes or ketones. In the case of (E)-but-2-ene, this yields two equivalents of acetaldehyde.[6][7]
-
Oxidative Workup: Using hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. For (E)-but-2-ene, this would result in two equivalents of acetic acid.
Experimental Protocol: Reductive Ozonolysis of (E)-but-2-ene
Materials:
-
(E)-but-2-ene
-
Methanol (MeOH) or Dichloromethane (CH₂Cl₂)
-
Ozone (O₃) generator
-
Dimethyl sulfide (DMS) or Zinc dust (Zn) and water
-
Gas dispersion tube, cold bath (e.g., dry ice/acetone, -78 °C).
Procedure:
-
Dissolve (E)-but-2-ene (1.0 eq) in methanol in a flask equipped with a gas dispersion tube and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.
-
Purge the solution with nitrogen or argon to remove the excess ozone.
-
Add dimethyl sulfide (1.5 eq) to the cold solution and allow the mixture to warm slowly to room temperature and stir overnight.
-
Remove the solvent and the volatile byproducts by distillation. The acetaldehyde can be isolated by fractional distillation.
Reaction Scheme:
Caption: Reductive ozonolysis of (E)-but-2-ene.
Other Important Reactions
Acid-Catalyzed Hydration
The acid-catalyzed hydration of (E)-but-2-ene follows Markovnikov's rule, although in this symmetrical alkene, the addition of water across the double bond yields a single product: butan-2-ol.[8] The reaction proceeds via a carbocation intermediate.
Experimental Protocol: Synthesis of Butan-2-ol
Materials:
-
(E)-but-2-ene
-
50% aqueous sulfuric acid (H₂SO₄)
-
Round-bottom flask, condenser, heating mantle.
Procedure:
-
Place the 50% aqueous sulfuric acid in a round-bottom flask.
-
Cool the flask in an ice bath and slowly bubble (E)-but-2-ene gas through the acid with stirring.
-
After the addition, attach a condenser and heat the mixture gently for a short period.
-
Allow the mixture to cool and then perform a steam distillation to isolate the butan-2-ol.
-
The distillate can be further purified by fractional distillation.
Alkene Metathesis
(E)-but-2-ene can participate in alkene metathesis reactions, catalyzed by transition metal complexes such as Grubbs' catalysts.[9] In self-metathesis, (E)-but-2-ene would be in equilibrium with itself, with no net reaction. However, in cross-metathesis with other alkenes, it can be used to generate new, more complex alkenes. For example, the cross-metathesis of (E)-but-2-ene with ethylene can produce propene. The reaction is driven by the removal of a volatile product.
Polymerization
While some sources suggest that (E)-but-2-ene does not readily polymerize due to steric hindrance, it can undergo cationic polymerization under certain conditions, typically initiated by a strong acid or a Lewis acid.[10][11] The resulting polymer, poly(2-butene), has different properties compared to poly(1-butene). The control of polymerization conditions is crucial to obtain a polymer with desired molecular weight and properties.
This document provides a foundational overview and practical guidance for utilizing (E)-but-2-ene in organic synthesis. For more specialized applications and advanced protocols, consulting the primary literature is recommended.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. ACP - Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol) [acp.copernicus.org]
- 4. youtube.com [youtube.com]
- 5. Trans -2-butene on reaction with Br² gives a meso-2,3-dibromobutane reaso.. [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. doubtnut.com [doubtnut.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of temperature on the cationic isomerization polymerization of 3-methyl-1-butene and 3-chloro-3-methyl-l-butene | Semantic Scholar [semanticscholar.org]
- 11. Cationic polymerization - Wikipedia [en.wikipedia.org]
Characterization of Butene Isomers Using NMR Spectroscopy: An Application Note
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed guide to the characterization of four butene isomers: 1-butene, cis-2-butene, trans-2-butene, and isobutylene, using both ¹H and ¹³C NMR spectroscopy. We present key spectral parameters, including chemical shifts and coupling constants, and provide a comprehensive protocol for sample preparation and data acquisition, particularly tailored for these volatile organic compounds.
Introduction
Butene (C₄H₈) exists as four distinct isomers, each with unique physical and chemical properties. The differentiation of these isomers is crucial in various chemical processes, including polymerization and fuel production. NMR spectroscopy offers a non-destructive and highly informative method to distinguish between these structural and geometric isomers by analyzing the chemical environment of their constituent protons and carbon atoms.
The four butene isomers are:
-
1-Butene: An alpha-olefin with a terminal double bond.
-
cis-2-Butene and trans-2-Butene: Geometric isomers (diastereomers) with an internal double bond.
-
Isobutylene (2-methylpropene): A branched alkene.
This document outlines the characteristic ¹H and ¹³C NMR spectral features that allow for the unambiguous identification of each isomer.
Data Presentation
The quantitative ¹H and ¹³C NMR data for the butene isomers are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).
¹H NMR Spectral Data of Butene Isomers
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-Butene | H_a (CH₃) | ~1.0 | Triplet | ~7.5 |
| H_b (CH₂) | ~2.1 | Quartet of triplets | J_bc ≈ 7.5, J_bd ≈ 6.5 | |
| H_c (=CH₂) | ~5.0 (cis to alkyl) | Doublet of triplets | J_cd ≈ 10.2, J_ac ≈ 0 | |
| ~5.1 (trans to alkyl) | Doublet of triplets | J_cd ≈ 17.1, J_ad ≈ 0 | ||
| H_d (=CH) | ~5.8 | Multiplet | - | |
| cis-2-Butene | H_a (CH₃) | ~1.6 | Doublet | ~6.5 |
| H_b (=CH) | ~5.4 | Quartet | ~6.5 | |
| trans-2-Butene | H_a (CH₃) | ~1.6 | Doublet | ~6.0 |
| H_b (=CH) | ~5.5 | Quartet | ~6.0 | |
| Isobutylene | H_a (CH₃) | ~1.7 | Singlet | - |
| H_b (=CH₂) | ~4.6 | Singlet | - |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data of Butene Isomers
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| 1-Butene | C1 (=CH₂) | ~114.1 |
| C2 (=CH) | ~140.2 | |
| C3 (CH₂) | ~31.5 | |
| C4 (CH₃) | ~13.6 | |
| cis-2-Butene | C1/C4 (CH₃) | ~11.4 |
| C2/C3 (=CH) | ~124.3 | |
| trans-2-Butene | C1/C4 (CH₃) | ~16.9 |
| C2/C3 (=CH) | ~125.8 | |
| Isobutylene | C1/C3 (CH₃) | ~22.5 |
| C2 (=C) | ~142.9 | |
| C4 (=CH₂) | ~112.9 |
Distinguishing Features of Butene Isomers
The structural and stereochemical differences between the butene isomers give rise to distinct NMR spectra:
-
1-Butene is readily identified by its complex ¹H NMR spectrum, which shows four distinct proton environments. The terminal vinyl protons exhibit characteristic cis and trans coupling constants to the adjacent vinyl proton.
-
cis-2-Butene and trans-2-Butene both show two signals in their ¹H and ¹³C NMR spectra due to molecular symmetry. They can be distinguished by their coupling constants and subtle differences in chemical shifts. The vicinal coupling constant (³J_HH) between the vinyl protons is a key differentiator; it is typically smaller for the cis isomer (6-12 Hz) compared to the trans isomer (12-18 Hz)[1][2][3]. In the case of 2-butene, the coupling is between the methyl and vinyl protons.
-
Isobutylene is easily identified by its simple ¹H NMR spectrum, which displays two singlets, corresponding to the six equivalent methyl protons and the two equivalent vinyl protons[4]. Its ¹³C NMR spectrum shows three distinct signals.
Experimental Protocols
Sample Preparation for Volatile Butene Isomers
Due to the low boiling points of butene isomers, careful sample preparation is required to obtain high-quality NMR spectra. The following protocol is recommended for preparing samples of these volatile compounds[5][6].
Materials:
-
NMR tube with a J. Young valve or other sealable cap
-
Deuterated solvent (e.g., chloroform-d, benzene-d₆)
-
Gas-tight syringe
-
Cold bath (e.g., dry ice/acetone or liquid nitrogen)
-
Butene isomer gas or liquefied gas
Procedure:
-
Add approximately 0.5-0.7 mL of the deuterated solvent to the NMR tube.
-
Attach the J. Young valve to the NMR tube and ensure a tight seal.
-
Freeze the solvent by carefully immersing the bottom of the NMR tube in the cold bath.
-
Evacuate the headspace of the NMR tube using a vacuum line connected to the J. Young valve.
-
Close the valve to maintain the vacuum.
-
Allow the solvent to thaw. Repeat the freeze-pump-thaw cycle at least three times to remove dissolved oxygen, which can broaden NMR signals.
-
After the final thaw, cool the NMR tube in the cold bath to reduce the vapor pressure of the solvent.
-
Using a gas-tight syringe, carefully introduce a small amount of the butene isomer gas into the headspace above the frozen solvent. Alternatively, if the butene is in liquid form, a small drop can be added to the frozen solvent.
-
Seal the NMR tube with the J. Young valve.
-
Allow the tube to slowly warm to room temperature, ensuring the butene gas dissolves in the solvent. The tube should be gently agitated to ensure a homogeneous solution.
-
The sample is now ready for NMR analysis.
NMR Data Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 (can be adjusted based on sample concentration).
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or higher (due to the low natural abundance of ¹³C).
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the multiplicities and coupling constants to aid in structural assignment.
Visualizations
Caption: Workflow for butene isomer characterization by NMR spectroscopy.
Caption: Relationships between the different butene isomers.
Conclusion
NMR spectroscopy is an indispensable tool for the differentiation and characterization of butene isomers. By carefully analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, one can unambiguously identify 1-butene, cis-2-butene, trans-2-butene, and isobutylene. The detailed protocols provided in this application note will enable researchers, scientists, and drug development professionals to confidently perform these analyses on volatile samples.
References
- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Polyolefin catalysis of propene, 1-butene and isobutene monitored using hyperpolarized NMR - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05408A [pubs.rsc.org]
- 5. Nanogram-Scale Preparation and NMR Analysis for Mass-Limited Small Volatile Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry-Based Identification of Butene Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the identification and differentiation of butene isomers (1-butene, cis-2-butene, trans-2-butene, and isobutene) using various mass spectrometry techniques.
Introduction
Butene (C₄H₈), a significant component in petrochemical streams, exists as four distinct isomers: 1-butene, cis-2-butene, trans-2-butene, and isobutene (2-methylpropene). The structural and geometric differences between these isomers lead to variations in their chemical and physical properties, making their accurate identification crucial in various industrial and research applications, including polymer production and combustion studies. Mass spectrometry, a powerful analytical technique, offers several methodologies for the differentiation of these isomers. This document outlines the principles and protocols for their identification using Electron Ionization (EI), Chemical Ionization (CI), and Photoionization (PI) mass spectrometry.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization is a "hard" ionization technique that involves bombarding gas-phase molecules with high-energy electrons (typically 70 eV). This process imparts significant internal energy to the molecules, leading to extensive fragmentation. The resulting fragmentation patterns are unique to the molecular structure and can be used as a "fingerprint" for identification.
Data Presentation: 70 eV EI-MS of Butene Isomers
The following table summarizes the major fragment ions and their relative intensities for the four butene isomers upon 70 eV electron ionization. The data reveals that while 1-butene and isobutene exhibit distinct fragmentation patterns, the spectra of cis- and trans-2-butene are nearly identical due to the low rotational barrier of the C-C single bond in the radical cation.
| m/z | 1-Butene Relative Intensity (%) | cis-2-Butene Relative Intensity (%) | trans-2-Butene Relative Intensity (%) | Isobutene Relative Intensity (%) | Putative Fragment |
| 56 | 18 | 25 | 25 | 35 | [C₄H₈]⁺• (Molecular Ion) |
| 41 | 100 | 100 | 100 | 100 | [C₃H₅]⁺ |
| 39 | 40 | 45 | 45 | 50 | [C₃H₃]⁺ |
| 29 | 35 | 10 | 10 | 15 | [C₂H₅]⁺ |
| 28 | 20 | 15 | 15 | 20 | [C₂H₄]⁺• |
| 27 | 30 | 20 | 20 | 25 | [C₂H₃]⁺ |
Chemical Ionization Mass Spectrometry (CI-MS)
Chemical Ionization is a "soft" ionization technique that utilizes a reagent gas (e.g., methane, isobutane, or ammonia) to ionize the analyte molecules through ion-molecule reactions. This method imparts less energy to the analyte, resulting in significantly less fragmentation and a more prominent protonated molecule, [M+H]⁺. This technique is particularly useful for confirming the molecular weight of the isomers.
Data Presentation: Expected CI-MS of Butene Isomers (Methane Reagent Gas)
Since CI is a soft ionization technique, the primary ion observed for all butene isomers is the protonated molecule at m/z 57. Fragmentation is minimal, making it difficult to distinguish the isomers based on CI spectra alone. However, the presence of the abundant [M+H]⁺ ion confirms the molecular weight.
| m/z | Expected Major Ion | Expected Relative Intensity |
| 57 | [C₄H₉]⁺ ([M+H]⁺) | High |
| Other Fragments | Minimal | Low |
Photoionization Mass Spectrometry (PIMS)
Photoionization Mass Spectrometry is another soft ionization technique that uses photons of a specific energy to ionize molecules. By tuning the photon energy, it is possible to selectively ionize molecules based on their ionization energies (IE). This selectivity can be exploited to differentiate isomers with different ionization potentials.
Data Presentation: Photoionization of Butene Isomers
The ionization energies of the butene isomers are distinct, allowing for their differentiation using tunable synchrotron radiation or specific wavelength lamps. By setting the photon energy just above the ionization threshold of one isomer but below that of another, selective ionization can be achieved.
| Isomer | Ionization Energy (eV) |
| 1-Butene | 9.58 |
| cis-2-Butene | 9.13 |
| trans-2-Butene | 9.13 |
| Isobutene | 9.23 |
By using a photon source with an energy between 9.13 eV and 9.23 eV, it is possible to selectively ionize cis- and trans-2-butene while leaving isobutene and 1-butene un-ionized. Further differentiation between cis- and trans-2-butene using PIMS alone is challenging due to their identical ionization energies.
Experimental Protocols
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This protocol describes the analysis of a mixed butene isomer gas sample using a gas chromatograph coupled to an electron ionization mass spectrometer.
1. Sample Preparation:
-
Obtain a certified standard gas mixture containing 1-butene, cis-2-butene, trans-2-butene, and isobutene in a balance gas (e.g., nitrogen or helium).
-
No further sample preparation is required for gas-phase samples.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Column: Agilent J&W PLOT U, 30 m x 0.32 mm x 10 µm (or a similar column suitable for light hydrocarbon separation)
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 150°C
-
Hold: 5 minutes at 150°C
-
-
Inlet: Split/splitless inlet, 250°C, split ratio 50:1
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 15-100
3. Data Acquisition and Analysis:
-
Inject 100 µL of the gas standard mixture.
-
Acquire data in full scan mode.
-
Identify the peaks corresponding to each butene isomer based on their retention times.
-
Extract the mass spectrum for each peak and compare the fragmentation patterns to a reference library (e.g., NIST) and the data provided in this document.
Protocol 2: Chemical Ionization Mass Spectrometry (CI-MS)
This protocol outlines the general procedure for analyzing butene isomers using CI-MS to confirm their molecular weight.
1. Sample Introduction:
-
Introduce the butene isomer sample (either as a pure gas or a mixture) into the ion source via a heated gas inlet or a GC interface.
2. CI-MS Instrumentation and Parameters:
-
Mass Spectrometer: Thermo Scientific ISQ 7000 (or equivalent with CI capabilities)
-
Ionization Mode: Chemical Ionization (CI)
-
Reagent Gas: Methane (CH₄) at a source pressure of approximately 1 Torr.
-
Ion Source Temperature: 150°C
-
Electron Energy: 100 eV (to ionize the reagent gas)
-
Mass Range: m/z 30-100
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the protonated molecule [M+H]⁺ at m/z 57.
-
Note the significantly reduced fragmentation compared to the EI-MS spectrum.
Protocol 3: Photoionization Mass Spectrometry (PIMS)
This protocol provides a conceptual framework for using PIMS to selectively ionize butene isomers. Access to a tunable synchrotron light source or specific VUV lamps is required.
1. Sample Introduction:
-
Introduce the butene isomer mixture into a photoionization chamber coupled to a time-of-flight (TOF) mass spectrometer.
2. PIMS Instrumentation and Parameters:
-
Photon Source: Tunable vacuum ultraviolet (VUV) synchrotron beamline or a VUV lamp with a specific photon energy (e.g., Krypton lamp at 10.0 eV and 10.6 eV).
-
Mass Spectrometer: TOF mass analyzer.
-
Photon Energy Scan:
-
Start with a photon energy below the ionization threshold of all isomers (e.g., 9.0 eV).
-
Gradually increase the photon energy and monitor the appearance of the molecular ion at m/z 56.
-
3. Data Acquisition and Analysis:
-
Record the ion signal for m/z 56 as a function of photon energy to obtain photoionization efficiency (PIE) curves.
-
The onset of the ion signal in the PIE curve corresponds to the ionization energy of a specific isomer.
-
By setting the photon energy at a specific value (e.g., 9.2 eV), selective ionization of cis/trans-2-butene can be achieved in a mixture.
Visualizations
Application Notes and Protocols for the Catalylic Hydrogenation of But-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the catalytic hydrogenation of but-1-ene to produce n-butane. This process is a fundamental example of alkene hydrogenation, a crucial reaction in organic synthesis and industrial chemistry. The following sections detail the experimental setup, a comprehensive protocol, and representative data for this gas-phase catalytic reaction.
Introduction
The catalytic hydrogenation of but-1-ene is a classic example of an addition reaction where hydrogen gas (H₂) is added across the double bond of the but-1-ene molecule (C₄H₈) in the presence of a solid catalyst to yield n-butane (C₄H₁₀).[1] This reaction is typically carried out in the gas phase using a fixed-bed catalytic reactor. Common catalysts for this process include Group VIII metals such as palladium (Pd), platinum (Pt), and nickel (Ni), often dispersed on a high-surface-area support like alumina (Al₂O₃) or activated carbon.[2][3][4]
The primary reaction is the hydrogenation of but-1-ene to n-butane. However, a potential side reaction is the isomerization of but-1-ene to cis- and trans-2-butene. The selectivity of the catalyst is therefore a critical parameter, dictating the product distribution.
Experimental Setup
The gas-phase catalytic hydrogenation of but-1-ene is typically conducted in a continuous-flow fixed-bed reactor system. The setup consists of a gas delivery system, a preheating unit, the fixed-bed reactor, a cooling system, and an online analysis system.
Key Components:
-
Gas Delivery System: Mass flow controllers (MFCs) are used to precisely regulate the flow rates of the reactant gases (but-1-ene and hydrogen) and an inert carrier gas (e.g., nitrogen or argon).
-
Preheating and Vaporization Unit: The reactant gases are mixed and preheated to the desired reaction temperature before entering the reactor to ensure a uniform temperature profile across the catalyst bed.
-
Fixed-Bed Reactor: A tubular reactor, often made of stainless steel or quartz, is packed with the catalyst material. The reactor is housed in a furnace to maintain the reaction temperature. Thermocouples are placed within the catalyst bed to monitor the temperature.
-
Back Pressure Regulator: A back pressure regulator is installed downstream of the reactor to control the system pressure.
-
Condenser/Cold Trap: The reactor effluent is cooled to condense any liquid products and separate them from the gas stream.
-
Online Gas Chromatograph (GC): The gaseous product stream is analyzed in real-time using an online gas chromatograph equipped with a suitable column (e.g., a PLOT column) and a detector (e.g., a Flame Ionization Detector - FID or a Thermal Conductivity Detector - TCD) to determine the composition of the product mixture.[5]
Experimental Protocols
This section outlines the detailed methodology for the catalytic hydrogenation of but-1-ene in a laboratory-scale fixed-bed reactor.
Catalyst Preparation and Loading
A common catalyst for this reaction is palladium supported on alumina (Pd/Al₂O₃).
-
Catalyst Preparation (Impregnation Method):
-
Prepare a solution of a palladium precursor (e.g., palladium chloride, PdCl₂) in an appropriate solvent (e.g., dilute HCl).
-
Immerse the alumina support pellets in the precursor solution.
-
Remove the excess solvent by evaporation under reduced pressure.
-
Dry the catalyst in an oven at 120 °C overnight.
-
Calcine the catalyst in air at a high temperature (e.g., 500 °C) to decompose the precursor and form palladium oxide.
-
Reduce the catalyst in a stream of hydrogen at an elevated temperature (e.g., 300 °C) to form active palladium metal nanoparticles.
-
-
Catalyst Loading:
-
A known mass of the prepared catalyst is packed into the reactor tube.
-
Quartz wool is placed at both ends of the catalyst bed to hold it in place.
-
The packed reactor is installed in the furnace.
-
Reaction Procedure
-
System Purge: The entire reactor system is purged with an inert gas (e.g., nitrogen) to remove any air and moisture.
-
Catalyst Activation (In-situ Reduction):
-
The catalyst is heated to the reduction temperature (e.g., 300 °C) under a flow of inert gas.
-
A mixture of hydrogen and inert gas is then introduced to reduce the catalyst in-situ. This step is crucial to ensure the catalyst is in its active metallic state before the reaction.
-
-
Reaction Start-up:
-
After activation, the reactor temperature is adjusted to the desired reaction temperature (e.g., 50-150 °C).
-
The system pressure is set using the back pressure regulator.
-
The flow of the but-1-ene/hydrogen/inert gas mixture is initiated at the desired flow rates using the mass flow controllers.
-
-
Steady-State Operation and Analysis:
-
The reaction is allowed to reach a steady state, which is confirmed by stable product concentrations in the online GC analysis.
-
The reactor effluent is periodically sampled and analyzed by the online GC to determine the conversion of but-1-ene and the selectivity to n-butane and other products.
-
-
Shutdown Procedure:
-
The but-1-ene and hydrogen flows are stopped, and the system is purged with an inert gas.
-
The furnace is turned off, and the reactor is allowed to cool down to room temperature under the inert gas flow.
-
Data Presentation
The following table summarizes representative quantitative data for the catalytic hydrogenation of but-1-ene over a Pd/Al₂O₃ catalyst under various reaction conditions.
| Parameter | Value | Unit |
| Catalyst | 0.5% Pd/Al₂O₃ | - |
| Catalyst Mass | 1.0 | g |
| Reactor Temperature | 50 - 150 | °C |
| Total Pressure | 1 - 10 | atm |
| But-1-ene Flow Rate | 10 - 50 | mL/min |
| H₂/But-1-ene Molar Ratio | 1:1 - 5:1 | - |
| But-1-ene Conversion | 85 - 99 | % |
| n-Butane Selectivity | 90 - 98 | % |
| 2-Butene Selectivity | 2 - 10 | % |
Visualizations
Signaling Pathway
References
Application Notes and Protocols: Butene Isomers as Probe Molecules in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butene isomers, including 1-butene, cis-2-butene, and trans-2-butene, serve as invaluable probe molecules in the field of heterogeneous catalysis. Their isomerization reactions are sensitive to the nature, strength, and accessibility of active sites on a catalyst's surface, providing crucial insights into reaction mechanisms and catalyst performance. The selective conversion of a specific butene isomer can elucidate the roles of acid sites (both Brønsted and Lewis), base sites, and metal centers. This document provides detailed application notes and experimental protocols for utilizing butene isomers as probe molecules to characterize and compare catalytic materials.
Core Concepts
The isomerization of butene can proceed through different pathways, primarily distinguished as double-bond isomerization (interconversion between 1-butene and 2-butenes) and skeletal isomerization (conversion of linear butenes to isobutene). The relative rates and product distributions of these reactions are highly dependent on the catalyst's properties. For instance, the double-bond shift is readily catalyzed by both acid and base sites, whereas skeletal isomerization to isobutene typically requires strong Brønsted acid sites and specific pore structures, as found in certain zeolites.[1][2]
The stability of the butene isomers follows the order: trans-2-butene > cis-2-butene > 1-butene. This thermodynamic landscape influences the equilibrium product distribution. However, under kinetic control, the observed product selectivity can deviate significantly from thermodynamic equilibrium, providing a window into the catalyst's active site characteristics.
Data Presentation
Table 1: Catalytic Performance of Various Solid Acid Catalysts in 1-Butene Isomerization
| Catalyst | Si/Al Ratio | Temperature (°C) | WHSV (h⁻¹) | 1-Butene Conversion (%) | Isobutene Selectivity (%) | Isobutene Yield (%) | Reference |
| H-HPM-1 | 110 | 400 | 7.5 | ~95 | ~55 | ~52 | [3] |
| H-FER | 85 | 400 | 7.5 | ~40 | ~70 | ~28 | [3] |
| H-FER | 8.9 | 400 | 7.5 | ~98 | ~20 | ~20 | [3] |
| ZSM-22-P | - | 400 | 14 | 78 (at 0.5h) | - | - | [1] |
| ZrO₂@C-500 | - | - | - | 94.0 (2-butene) | 35.1 (to 1-butene) | - | [4] |
Note: WHSV (Weight Hourly Space Velocity) is a measure of the reactant feed rate relative to the catalyst weight.
Experimental Protocols
Protocol 1: Catalyst Preparation (Example: Sulfated Zirconia)
-
Precipitation: Prepare an aqueous solution of zirconyl chloride (ZrOCl₂·8H₂O). Add ammonium hydroxide dropwise with vigorous stirring until the pH reaches ~8, resulting in the precipitation of zirconium hydroxide (Zr(OH)₄).
-
Aging and Washing: Age the precipitate in the mother liquor for 24 hours. Subsequently, wash the precipitate repeatedly with deionized water until it is free of chloride ions (tested with AgNO₃ solution).
-
Drying: Dry the washed precipitate at 110°C overnight.
-
Sulfation: Impregnate the dried zirconium hydroxide with a 1 M sulfuric acid solution for 2 hours.
-
Calcination: Filter the sulfated solid and calcine it in a muffle furnace under a flow of dry air. A typical calcination program involves ramping the temperature to 600°C at a rate of 5°C/min and holding for 3 hours.[5]
Protocol 2: Catalyst Characterization - Ammonia Temperature-Programmed Desorption (NH₃-TPD)
Ammonia TPD is a standard technique to determine the acid site density and strength distribution of a solid catalyst.
-
Sample Preparation: Place approximately 100 mg of the catalyst in a quartz U-tube reactor.
-
Pre-treatment: Heat the sample under a flow of an inert gas (e.g., He or N₂) to a high temperature (e.g., 500°C) for 1 hour to remove adsorbed water and impurities. Cool the sample to the adsorption temperature (typically 100°C).
-
Ammonia Adsorption: Switch the gas flow to a mixture of ammonia in an inert gas (e.g., 5% NH₃ in He) and allow the catalyst to become saturated with ammonia for 1 hour.
-
Physisorbed Ammonia Removal: Switch the gas flow back to the inert gas to purge any weakly physisorbed ammonia from the catalyst surface.
-
Temperature-Programmed Desorption: Increase the temperature of the sample at a constant rate (e.g., 10°C/min) under a continuous flow of the inert gas.
-
Detection: Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer. The resulting TPD profile shows desorption peaks at different temperatures, corresponding to acid sites of varying strengths.
Protocol 3: Catalytic Testing - Gas-Phase 1-Butene Isomerization
-
Reactor Setup: Load approximately 0.5 g of the catalyst (sieved to a particle size of 40-60 mesh) into a fixed-bed reactor (e.g., a stainless steel tube with an inner diameter of 1 cm).[1]
-
Catalyst Activation: Activate the catalyst in-situ by heating it under a flow of an inert gas (e.g., N₂ at 40 mL/min) to the desired reaction temperature (e.g., 400°C) and holding for 30 minutes.[1]
-
Reaction Initiation: Introduce a feed stream of 1-butene (typically diluted in an inert gas like nitrogen) into the reactor at a controlled flow rate to achieve the desired weight hourly space velocity (WHSV). The reaction is typically carried out at atmospheric pressure.[1]
-
Product Analysis: Analyze the reactor effluent online using a gas chromatograph (GC) equipped with a flame ionization detector (FID). A suitable GC column for separating butene isomers is a PLOT (Porous Layer Open Tubular) column, such as an Al₂O₃/KCl column.
-
Data Collection: Collect data at regular time intervals to monitor catalyst activity and selectivity as a function of time-on-stream.
Protocol 4: Product Analysis by Gas Chromatography
-
Instrumentation: Use a gas chromatograph with a capillary column suitable for light hydrocarbon separation (e.g., Al₂O₃/KCl PLOT).
-
Operating Conditions:
-
Injector Temperature: 200°C
-
Detector (FID) Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 5 minutes, then ramp to 150°C at 10°C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Calibration: Calibrate the GC by injecting standard gas mixtures containing known concentrations of 1-butene, cis-2-butene, trans-2-butene, and isobutene to determine response factors for each component.
-
Analysis: Inject the reactor effluent into the GC. Identify the peaks based on their retention times, which are determined from the calibration. The peak area of each component is proportional to its concentration.
-
Calculation of Conversion and Selectivity:
-
Conversion (%) = [ (Initial moles of 1-butene - Final moles of 1-butene) / Initial moles of 1-butene ] * 100
-
Selectivity to a specific isomer (%) = [ Moles of the specific isomer formed / (Initial moles of 1-butene - Final moles of 1-butene) ] * 100
-
Visualizations
Caption: Reaction network for butene isomerization over a solid acid catalyst.
Caption: General experimental workflow for butene isomerization studies.
Caption: Relationship between catalyst properties and catalytic performance.
References
- 1. Improved Catalytic Performances of the NaOH-Treated ZSM-22 Zeolite in the 1-Butene Skeletal Isomerization Reaction: Effect of External Acid Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Conversion of Alkenes on Acidic Zeolites: Automated Generation of Reaction Mechanisms and Lumping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. UiO-66 derived ZrO2@C catalysts for the double-bond isomerization reaction of 2-butene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Safe Handling and Storage of Liquefied Butene Gases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and safety guidelines for the handling and storage of liquefied butene gases in a laboratory setting. Adherence to these protocols is critical to ensure the safety of personnel and the integrity of experimental work.
General Information and Hazards
Liquefied butene is a colorless, flammable gas that is shipped as a liquefied compressed gas. It is essential to handle this substance with extreme care due to its hazardous properties.
1.1. Physical and Chemical Properties
Understanding the physical and chemical properties of butene is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₄H₈ |
| Molecular Weight | 56.11 g/mol |
| Boiling Point | -6.3 °C (20.7 °F) |
| Flash Point | -80 °C (-112 °F)[1] |
| Autoignition Temperature | 384 °C (723 °F)[1] |
| Lower Explosive Limit (LEL) | 1.6%[2] |
| Upper Explosive Limit (UEL) | 9.3%[1] |
| Vapor Pressure | 2.05 atm at 21.1 °C (70 °F)[2] |
| Specific Gravity (Liquid) | 0.6 at 31°F[2] |
| Gas Density | 2.11 (Air = 1)[2] |
1.2. Hazard Identification
Butene presents several significant hazards:
-
Extreme Flammability: Butene is an extremely flammable gas that can be ignited by heat, sparks, or flames.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Asphyxiation: In high concentrations, butene can displace oxygen and cause rapid suffocation.
-
Frostbite: Contact with the liquefied gas can cause severe frostbite.[4]
-
Pressurized Container: Cylinders contain gas under pressure and may explode if heated.[3]
Occupational Exposure Limits
Exposure to butene should be maintained below established occupational exposure limits.
| Organization | TWA (8-hour) | STEL (15-minute) |
| OSHA | Not Established | Not Established |
| NIOSH | 800 ppm (for n-Butane) | Not Established |
| ACGIH | 250 ppm (for Butenes, all isomers) | Not Established |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling liquefied butene gases.
| Body Part | Recommended PPE | Specifications |
| Eye/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when connecting or disconnecting cylinders. | ANSI Z87.1 compliant. |
| Hands | Insulated gloves when handling cylinders. Chemical-resistant gloves for potential liquid contact. | Cryogenic gloves for handling cold surfaces. Nitrile or neoprene gloves for chemical resistance. |
| Body | Flame-retardant lab coat. | |
| Respiratory | A respirator is not typically required with adequate ventilation. In case of a leak or emergency, a self-contained breathing apparatus (SCBA) should be used. | Follow a respiratory protection program that meets OSHA 29 CFR 1910.134. |
| Footwear | Closed-toe shoes made of a non-sparking material. | Safety-toed footwear is recommended when moving cylinders. |
Experimental Protocols
4.1. Protocol for Receiving and Inspecting Liquefied Butene Cylinders
-
Upon receipt, move the cylinder to a well-ventilated, designated storage area.
-
Secure the cylinder in an upright position using a cylinder stand or wall bracket.
-
Visually inspect the cylinder for any signs of damage, such as dents, corrosion, or arc burns. Do not use a damaged cylinder.
-
Check the cylinder label to confirm the contents are butene and that the cylinder is within its test date.
-
Ensure the valve protection cap is securely in place.
-
Verify that the cylinder has a Compressed Gas Association (CGA) valve outlet connection appropriate for butene.
4.2. Protocol for Connecting a Liquefied Butene Cylinder
-
Ensure the cylinder is securely fastened.
-
Remove the valve protection cap.
-
Inspect the cylinder valve outlet and the regulator inlet for any dirt, oil, or damage.
-
Briefly open and close the cylinder valve to blow out any debris from the outlet. This should be done in a well-ventilated area, away from ignition sources, and with the valve pointing away from personnel.
-
Connect the appropriate regulator to the cylinder valve outlet. For flammable gases, the connection will have a left-handed thread.
-
Tighten the connection nut using a wrench. Do not overtighten.
-
Ensure the regulator's delivery pressure adjusting screw is turned fully counter-clockwise (to the "off" position).
-
Slowly open the cylinder valve. The high-pressure gauge on the regulator should indicate the cylinder pressure.
-
Perform a leak test as described in Protocol 4.4.
-
If no leaks are detected, turn the delivery pressure adjusting screw clockwise to set the desired downstream pressure.
4.3. Protocol for Disconnecting a Liquefied Butene Cylinder
-
Close the cylinder valve completely.
-
Vent the gas from the regulator by opening the downstream valve until both the high-pressure and low-pressure gauges on the regulator read zero.
-
Turn the delivery pressure adjusting screw fully counter-clockwise.
-
Disconnect the regulator from the cylinder valve.
-
Replace the valve protection cap on the cylinder.
-
Mark the cylinder as "empty" or "in-use" as appropriate.
4.4. Protocol for Leak Testing
-
Prepare a leak detection solution of soap and water or use a commercially available leak detector.
-
Pressurize the system by opening the cylinder valve.
-
Apply the leak detection solution to all connections, including the regulator inlet, outlet, and any downstream fittings.
-
Observe for the formation of bubbles, which indicates a leak.
-
If a leak is detected, immediately close the cylinder valve, depressurize the system, and retighten the leaking connection.
-
Repeat the leak test. If the leak persists, do not use the equipment and contact the gas supplier or your institution's safety office.
4.5. Protocol for Sampling of Liquefied Butene (Based on ASTM D1265)
This protocol is for obtaining a representative sample of liquefied butene for laboratory analysis.
-
Preparation:
-
Use a sample container that is designed for liquefied petroleum gases and has an internal outage (ullage) tube to permit the release of a minimum of 20% of the container's capacity as a liquid.[4][5]
-
The end of the container with the outage tube should be clearly marked.[4]
-
Ensure the sample container is clean and free of any contaminants.
-
If the history of the sample container is unknown, it must be purged.[5]
-
-
Purging the Sample Container:
-
Connect the sample container to the butene source in an upright position with the outage tube at the top.
-
Open the valves in the correct sequence to allow liquid butene to fill the container and vent from the outage tube valve.
-
Close the valves and invert the container to drain the liquid.
-
Repeat the purging process at least three times.
-
-
Sample Collection:
-
With the container in an upright position (outage tube at the top), open the inlet valve and fill the container with liquid butene.
-
Close the inlet valve.
-
To create the required 20% ullage, carefully open the outage tube valve slightly to allow excess liquid to escape.[4]
-
Close the valve at the first sign of vapor.
-
If no liquid escapes, the sample is not valid, and the container must be refilled.
-
-
Post-Sampling:
-
Check the sample container for leaks using a leak detection solution.
-
If a leak is detected, discard the sample and do not use the container until it is repaired or replaced.
-
Store the sample in a cool, well-ventilated area until analysis.
-
Storage and Handling Workflows
5.1. Cylinder Handling Workflow
5.2. Hierarchy of Controls for Butene Exposure
Emergency Procedures
6.1. Emergency Shutdown Protocol for a Laboratory Gas Line
In the event of an emergency requiring the shutdown of a butene gas line, follow these steps:
-
If safe to do so, immediately close the main cylinder valve by turning it clockwise.
-
If the cylinder valve is not accessible, activate the nearest emergency gas shut-off button, if available.
-
Close any downstream valves to isolate the leak.
-
Turn off all ignition sources in the laboratory.
-
If the leak is significant, evacuate the laboratory and follow the emergency response protocol below.
6.2. Emergency Response for a Liquefied Butene Gas Leak
Detailed Emergency Response Steps:
-
Stop, Think, and Assess: If you smell gas or hear a hissing sound, do not panic. Quickly assess the situation.
-
For a Minor Leak:
-
If it is safe to do so, close the cylinder valve.
-
Increase ventilation by opening windows and doors.
-
Do not operate any electrical switches or create any sparks.
-
Use a gas detector to monitor the concentration of butene in the air.
-
-
For a Major Leak or if you are unsure:
-
Evacuate immediately.
-
Activate the fire alarm to alert others in the building.
-
From a safe location, call your institution's emergency number or 911.
-
Provide the dispatcher with the following information:
-
Your name and location.
-
The location of the gas leak.
-
The type of gas (butene).
-
Any known injuries.
-
-
Do not re-enter the area until it has been declared safe by emergency personnel.
-
In case of personnel exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact (Frostbite): Immediately flush the affected area with lukewarm water. Do not use hot water. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
References
Application Notes and Protocols for Quantum Chemical Modeling of Butene Reactions
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), in modeling various reactions of butene, including isomerization, hydrogenation, and oligomerization. It offers insights into reaction mechanisms, quantitative data for computational and experimental comparisons, and detailed protocols for both computational modeling and relevant experimental procedures.
Introduction to Quantum Chemical Modeling of Butene Reactions
Butene isomers (1-butene, cis-2-butene, trans-2-butene, and isobutene) are important intermediates in the petrochemical industry. Understanding and optimizing their reaction pathways is crucial for developing more efficient and selective catalytic processes. Quantum chemical calculations, especially DFT, have emerged as powerful tools for elucidating reaction mechanisms, predicting reaction energetics, and guiding the design of novel catalysts. These computational methods allow for the investigation of transition states and intermediates that are often difficult to observe experimentally.
Key Butene Reactions and Their Computational Analysis
Isomerization of n-Butene to Isobutene
The isomerization of n-butene to isobutene is a key reaction for the production of high-octane gasoline additives and other valuable chemicals. Zeolites are commonly used as catalysts for this reaction.
Reaction Mechanism: The isomerization over zeolite catalysts can proceed through two primary mechanisms:
-
Monomolecular Mechanism: This pathway involves the formation of a 2-butyl cation intermediate.
-
Bimolecular Mechanism: In this mechanism, two butene molecules react to form a C8 intermediate, which then cracks to produce isobutene.
Computational studies using DFT have shown that the preferred mechanism can depend on the reaction conditions and the specific zeolite structure. For H-SSZ-13 zeolite, DFT calculations suggest that the monomolecular mechanism has a lower Gibbs free energy barrier (155 kJ/mol at 400°C) compared to the bimolecular mechanism (190 kJ/mol), primarily due to unfavorable entropy changes in the bimolecular pathway at high temperatures[1].
Hydrogenation of Butene
The selective hydrogenation of butadiene to butenes and the subsequent hydrogenation of butenes to butane are important industrial processes. Palladium-based catalysts are widely used for these reactions.
Reaction Mechanism: The hydrogenation of alkenes on metal surfaces is generally described by the Horiuti-Polanyi mechanism. This involves the dissociative adsorption of hydrogen on the catalyst surface and the stepwise addition of hydrogen atoms to the adsorbed butene molecule.
Oligomerization of Butene
Butene oligomerization is used to produce higher olefins, which are precursors for plasticizers and synthetic lubricants. Acidic catalysts, such as zeolites and Ni-based catalysts, are often employed.
Reaction Mechanism: The reaction on acid catalysts starts with the protonation of a butene molecule to form a carbenium ion. This ion can then react with another butene molecule to form a larger carbocation, which can then deprotonate to yield a higher olefin.
Quantitative Data from Computational and Experimental Studies
The following tables summarize key quantitative data from computational (DFT) and experimental studies on various butene reactions.
Table 1: Activation Energies for Butene Isomerization
| Catalyst | Reaction | Computational Method | Calculated Apparent Activation Energy (kJ/mol) | Experimental Activation Energy (kJ/mol) | Reference |
| Zeolite (3T cluster model) | 1-butene to trans-2-butene | DFT (B3LYP/6-31G(d,p)) | 57.1 | In agreement with experimental data | [2][3] |
| H-SSZ-13 | 2-butene to isobutene (monomolecular) | DFT (M06) | 152 (Gibbs Free Energy) | - | [1] |
| H-SSZ-13 | 2-butene to isobutene (bimolecular) | DFT (M06) | 190 (Gibbs Free Energy) | - | [1] |
Table 2: Product Distribution in Catalytic Butene Reactions
| Reaction | Catalyst | Temperature (°C) | Key Products | Selectivity (%) | Reference |
| 1-Butene Isomerization | Finned Ferrierite | 400 | Isobutene | ~12% increase over seeds | [4] |
| Isobutene Oligomerization | H-ZSM-5 (Si/Al=40) | 150 (liquid phase) | Isoprene | 54.5 | [5] |
| Acetylene Hydrogenation | Pd-Ag/α-Al2O3 | 35 | 1-Butene | - | [6] |
Experimental and Computational Protocols
Experimental Protocol: Gas-Phase Butene Hydrogenation
This protocol describes a typical experimental setup for studying the gas-phase hydrogenation of 1-butene over a solid catalyst.
Materials and Equipment:
-
Fixed-bed reactor (e.g., glass U-tube)
-
Furnace with temperature controller
-
Mass flow controllers for reactant gases (1-butene, H₂, inert gas like N₂ or He)
-
Gas chromatograph (GC) for product analysis
-
Catalyst (e.g., Pd/Al₂O₃)
-
Inert support (e.g., SiC)
Procedure:
-
Catalyst Preparation: The catalyst is typically prepared by impregnating a support material (e.g., α-Al₂O₃) with a solution of the metal precursor (e.g., PdCl₂). The catalyst is then dried and calcined, followed by reduction in a hydrogen stream to activate it[6].
-
Reactor Loading: A known amount of the catalyst is mixed with an inert material and packed into the fixed-bed reactor.
-
Reaction Setup: The reactor is placed in the furnace and connected to the gas lines with mass flow controllers. The outlet of the reactor is connected to a GC for online product analysis.
-
Reaction Execution: The catalyst is pre-treated in situ (e.g., by heating in an inert gas flow). The reactant gas mixture (1-butene, H₂, and inert gas) is then introduced into the reactor at a specific flow rate and the temperature is raised to the desired reaction temperature.
-
Product Analysis: The product stream is periodically sampled and analyzed by GC to determine the conversion of 1-butene and the selectivity to different products (n-butane, 2-butenes).
Computational Protocol: DFT Modeling of Butene Isomerization on a Zeolite Catalyst
This protocol outlines the general steps for performing a DFT calculation to model the isomerization of 1-butene to 2-butene on a zeolite catalyst.
Software:
-
Quantum chemistry software package (e.g., Gaussian, VASP)
-
Molecular visualization software (e.g., GaussView, Avogadro)
Procedure:
-
Model Construction:
-
A cluster model or a periodic slab model of the zeolite is constructed. For a cluster model, a small section of the zeolite framework containing the active site (e.g., a Brønsted acid site) is terminated with hydrogen atoms.
-
The 1-butene molecule is placed near the active site.
-
-
Geometry Optimization:
-
The initial geometries of the reactant (1-butene adsorbed on the zeolite), transition state, and product (2-butene adsorbed on the zeolite) are optimized.
-
A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) are chosen.
-
-
Transition State Search:
-
A transition state search algorithm (e.g., QST2, QST3, or Berny optimization) is used to locate the transition state structure connecting the reactant and product.
-
-
Frequency Calculation:
-
Frequency calculations are performed on the optimized structures to:
-
Confirm that the reactant and product are minima on the potential energy surface (no imaginary frequencies).
-
Verify that the transition state is a first-order saddle point (one imaginary frequency corresponding to the reaction coordinate).
-
Obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate enthalpies and Gibbs free energies.
-
-
-
Energy Profile Calculation:
-
The electronic energies, enthalpies, and Gibbs free energies of the reactant, transition state, and product are calculated to determine the activation energy and reaction energy.
-
-
Analysis:
-
The optimized geometries, vibrational frequencies, and energy profile are analyzed to understand the reaction mechanism and kinetics.
-
Visualizations of Reaction Pathways and Workflows
Reaction Pathway: Monomolecular Isomerization of 1-Butene to 2-Butene
Caption: Monomolecular isomerization pathway of 1-butene to 2-butene on a zeolite catalyst.
Experimental Workflow: Catalytic Butene Hydrogenation
References
- 1. frontiersin.org [frontiersin.org]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. An Experimental Approach on Industrial Pd-Ag Supported α-Al2O3 Catalyst Used in Acetylene Hydrogenation Process: Mechanism, Kinetic and Catalyst Decay [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Polymerization of But-1-ene During Storage
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the unintended polymerization of but-1-ene during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of your but-1-ene samples.
Troubleshooting Guide
Unintended polymerization of but-1-ene can lead to product loss, equipment fouling, and safety hazards. This guide will help you identify and resolve common issues.
Table 1: Troubleshooting Common Issues with But-1-ene Storage
| Problem | Potential Cause | Recommended Solution |
| Presence of solid particles or increased viscosity in but-1-ene | Initiation of polymerization. This can be caused by elevated temperatures, presence of oxygen, contamination with peroxides, or depletion of the inhibitor. | 1. Immediately and safely sample the but-1-ene to test for polymer content and inhibitor concentration. 2. If polymerization has started, do not attempt to move or empty the container without consulting safety protocols. A runaway polymerization can be dangerous.[1][2] 3. If safe to do so, add a shot of inhibitor to the tank and circulate to halt further polymerization. 4. Review storage conditions to ensure the temperature is maintained within the recommended range. |
| Formation of "popcorn polymer" | This is a specific type of runaway polymerization that can occur in the presence of oxygen, rust, or other contaminants, leading to a solid, porous polymer.[3][4][5] | 1. Popcorn polymer formation is extremely hazardous and can rupture storage vessels.[2][4] Evacuate the area and follow emergency procedures. 2. Do not attempt to remove the polymer mechanically without expert consultation, as friction can initiate further hazardous reactions. 3. Prevention is key: ensure storage tanks are free of rust and oxygen, and maintain adequate inhibitor levels.[4] |
| Decreased inhibitor concentration upon testing | The inhibitor has been consumed over time, potentially due to exposure to heat or oxygen. | 1. Replenish the inhibitor to the recommended concentration. 2. Investigate the cause of inhibitor depletion, such as leaks in the storage system that could allow oxygen ingress. |
| Discoloration of but-1-ene | This may indicate the presence of impurities or initial stages of degradation that can precede polymerization. | 1. Analyze the but-1-ene for impurities using appropriate analytical techniques such as gas chromatography. 2. If impurities that can initiate polymerization are found, consider repurification or safe disposal of the batch. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting potential but-1-ene polymerization.
Caption: A flowchart for troubleshooting but-1-ene polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of but-1-ene polymerization during storage?
A1: The polymerization of but-1-ene is typically a free-radical addition process.[6] This can be initiated by heat, ultraviolet light, or the presence of contaminants such as oxygen and peroxides.[3][4][7] These initiators generate free radicals that react with but-1-ene monomers to start a chain reaction.
Q2: What is a polymerization inhibitor and how does it work?
A2: A polymerization inhibitor is a chemical compound added to a monomer to prevent premature polymerization.[8] Inhibitors work by scavenging free radicals, effectively terminating the polymerization chain reaction.[8][9] A common and effective inhibitor for but-1-ene and similar monomers is 4-tert-Butylcatechol (TBC).[8][10]
Mechanism of TBC Inhibition
The diagram below illustrates how TBC inhibits free-radical polymerization.
Caption: Mechanism of polymerization inhibition by TBC.
Q3: What is the recommended concentration of inhibitor for but-1-ene?
A3: For monomers like butadiene, the typical concentration of TBC is in the range of 10-50 ppm.[11] A common target concentration for butadiene is around 100 ppm to ensure stability.[12] For but-1-ene, maintaining a similar concentration is a good practice, but it's always best to consult the supplier's recommendations.
Q4: How often should I test the inhibitor concentration?
A4: The frequency of testing depends on the storage conditions and the age of the but-1-ene. Under ambient conditions, the half-life of TBC in styrene is 6-10 weeks.[11] It is advisable to test the inhibitor level upon receipt of a new batch and then periodically, for example, every 4-6 weeks, or more frequently if stored at elevated temperatures.
Q5: What are the ideal storage conditions for but-1-ene?
A5: But-1-ene should be stored as a liquefied gas under pressure in a cool, dry, well-ventilated area away from sources of heat, sparks, and direct sunlight.[8][11][13][14] Storage tanks should be designed to withstand the pressure and be constructed from appropriate materials like carbon or alloy steels.[15] It is crucial to prevent oxygen from entering the storage container.
Experimental Protocols
1. Determination of 4-tert-Butylcatechol (TBC) Concentration (Based on ASTM D4590)
This colorimetric method is suitable for determining the concentration of TBC in but-1-ene.
-
Principle: TBC reacts with sodium hydroxide in an alcoholic solution to form a pink-colored complex. The intensity of the color, which is proportional to the TBC concentration, is measured using a UV-Vis spectrophotometer at 490 nm.[16]
-
Apparatus:
-
UV-Vis Spectrophotometer
-
Volumetric flasks (10 mL, 25 mL, 100 mL)
-
Pipettes
-
-
Reagents:
-
Sodium Hydroxide (NaOH), 20% aqueous solution
-
Methanol, reagent grade
-
TBC standard solution (e.g., 1 mg/mL in methanol)
-
-
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of TBC in methanol with concentrations ranging from 5 to 50 ppm.
-
To 10 mL of each standard solution in a separate 25 mL volumetric flask, add 2 mL of 20% NaOH solution.
-
Dilute to the mark with methanol and mix well.
-
Measure the absorbance of each solution at 490 nm against a blank (methanol + NaOH).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Carefully obtain a representative sample of but-1-ene. Allow it to evaporate to a known volume or weigh a known amount and dissolve it in methanol.
-
Take 10 mL of the methanolic but-1-ene sample and place it in a 25 mL volumetric flask.
-
Add 2 mL of 20% NaOH solution.
-
Dilute to the mark with methanol and mix well.
-
Measure the absorbance of the sample at 490 nm.
-
Determine the concentration of TBC in the sample using the calibration curve.
-
-
2. Accelerated Stability Testing
This protocol can be used to assess the stability of but-1-ene under stressed conditions.
-
Principle: By exposing the but-1-ene sample to elevated temperatures, the rate of potential polymerization is increased, allowing for a more rapid assessment of its stability.[17][18][19]
-
Apparatus:
-
Pressure-resistant, sealed glass tubes or stainless steel cylinders
-
Oven or heating block with precise temperature control
-
Analytical balance
-
Viscometer (optional)
-
Gas chromatograph (GC)
-
-
Procedure:
-
Carefully fill several pressure-resistant tubes with the but-1-ene sample, leaving some headspace.
-
If testing the effectiveness of an inhibitor, add the desired concentration of the inhibitor to the samples.
-
Seal the tubes securely.
-
Place the tubes in an oven at a constant elevated temperature (e.g., 50 °C or 60 °C).
-
At predetermined time intervals (e.g., 24, 48, 72, 96 hours), remove one tube from the oven and allow it to cool to room temperature.
-
Analysis:
-
Visually inspect the sample for any signs of polymerization (e.g., cloudiness, solids, increased viscosity).
-
If possible and safe, measure the viscosity of the sample.
-
Determine the monomer content using GC to quantify any loss due to polymerization.
-
Filter the sample through a pre-weighed filter paper to determine the amount of solid polymer formed.
-
-
Plot the extent of polymerization (e.g., % polymer formed) as a function of time at the elevated temperature to evaluate the stability.
-
Safety Precautions
-
But-1-ene is an extremely flammable gas and can form explosive mixtures with air.[8][11][13][14] Handle in a well-ventilated area, away from ignition sources.
-
Contact with liquid but-1-ene can cause frostbite.[11][13] Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles.
-
Always consult the Safety Data Sheet (SDS) for but-1-ene and any inhibitors used before handling.[8][11][13][14]
-
In case of a suspected runaway polymerization, evacuate the area immediately and notify emergency personnel.[1]
References
- 1. aidic.it [aidic.it]
- 2. 5 Dangers of Popcorn Polymer & What You Need to Know [arnolditkin.com]
- 3. gccpo.org [gccpo.org]
- 4. (135a) Butadiene Popcorn Polymer: Formation Mechanism and Inhibition | AIChE [proceedings.aiche.org]
- 5. icheme.org [icheme.org]
- 6. ehs.wwu.edu [ehs.wwu.edu]
- 7. louisville.edu [louisville.edu]
- 8. nbinno.com [nbinno.com]
- 9. Uses|p-Tert Butylcatechol|TBC-Hosea Chem [hoseachem.com]
- 10. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Measuring TBC (Polymerization Inhibitor) [aai.solutions]
- 13. chempoint.com [chempoint.com]
- 14. youtube.com [youtube.com]
- 15. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]
- 16. mt.com [mt.com]
- 17. journals.asmedigitalcollection.asme.org [journals.asmedigitalcollection.asme.org]
- 18. database.ich.org [database.ich.org]
- 19. Accelerated stability and forced degradation [alphalyse.com]
Technical Support Center: Optimizing But-1-ene Isomerization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for but-1-ene isomerization.
Troubleshooting Guide
This guide addresses common issues encountered during but-1-ene isomerization experiments in a question-and-answer format.
Q1: Why is my but-1-ene conversion lower than expected?
A1: Low but-1-ene conversion can be attributed to several factors. Firstly, inappropriate reaction temperature can be a cause; for instance, with nickel-alumina composite aerogel catalysts, high conversion of carbon dioxide was only achieved at temperatures around 623 K and decreased with lower temperatures[1]. Secondly, catalyst deactivation is a common issue. Over time, the catalyst can lose activity, leading to a steady decrease in conversion. For example, in skeletal 1-butene isomerization over Ferrierite (FER), the conversion started above 90% but steadily decreased to approximately 80% over 200 hours[2]. Lastly, mass transfer limitations, both internal and external, can hinder the reaction rate. It is crucial to ensure that the reactants are effectively reaching the active sites of the catalyst.
Q2: How can I identify and mitigate catalyst deactivation?
A2: Catalyst deactivation in but-1-ene isomerization is often caused by the formation of carbonaceous deposits, also known as coke, on the catalyst surface.
-
Identification: Temperature-programmed oxidation (TPO) is a technique used to measure the amount and nature of coke on spent catalysts[3]. A significant decrease in the catalyst's micropore volume, which can be measured by argon and nitrogen adsorption isotherms, can also indicate deactivation due to pore blockage[2].
-
Mitigation:
-
Catalyst Regeneration: In some cases, the catalyst can be regenerated. For a silicate catalyst used in 2-butene isomerization, it was run steadily for 1800 hours without regeneration, and the regenerated catalyst showed almost the same activity as the fresh one[4].
-
Optimizing Reaction Conditions: Adjusting reaction parameters such as temperature and feed composition can minimize coke formation. For instance, certain carbonaceous deposits might even be beneficial for the reaction, as the maximum yield and selectivity of iso-butene were achieved after the carbon content of the catalyst reached at least 5 wt % in one study[2].
-
Q3: My product selectivity is poor. How can I improve it?
A3: Poor selectivity towards the desired isomer (cis-2-butene, trans-2-butene, or isobutene) can be influenced by the catalyst choice, reaction temperature, and the presence of impurities.
-
Catalyst Selection: The type of catalyst plays a crucial role. For example, defective metal-organic framework HKUST-1-supported dihydrides have shown high selectivity towards 1-butene in ethylene dimerization due to a lower energy barrier for β-hydride elimination[5]. The pore size of zeolites like ZSM-35 (FER) is also critical for facilitating skeletal isomerization while preventing side reactions like oligomerization[2].
-
Temperature Control: Temperature significantly affects the thermodynamic equilibrium of the isomers. For the isomerization of 1-butene to trans-2-butene and cis-2-butene, the equilibrium conversion of 1-butene is temperature-dependent[3]. Lower temperatures generally favor the formation of 2-butenes from 1-butene due to more favorable thermodynamic equilibrium[6].
-
Feed Purity: The presence of impurities in the but-1-ene feed can lead to undesired side reactions and affect selectivity.
Q4: I am observing unexpected side products. What could be the cause?
A4: The formation of unexpected side products, such as oligomers, is a common issue, particularly with acidic catalysts.
-
Oligomerization: Solid acid catalysts like silica-alumina and zeolites can promote the oligomerization of butenes, especially at higher temperatures[2][7]. This can lead to the formation of C8 olefins and other heavier hydrocarbons.
-
Hydrogenation: If hydrogen is present in the reaction system, hydrogenation of butenes to butanes can occur, especially with catalysts containing noble metals like palladium[6][8].
To minimize side reactions, it is important to carefully select the catalyst and optimize the reaction conditions, such as temperature and the absence of hydrogen if hydrogenation is not desired.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for but-1-ene isomerization?
A1: A variety of catalysts are used for but-1-ene isomerization, with the choice depending on the desired product and reaction conditions. Common examples include:
-
Magnesium Oxide (MgO): Known for its high catalytic activity and stability, particularly for the isomerization of 1-butene to cis- and trans-2-butene[3][9].
-
Zeolites: Materials like Ferrierite (FER), ZSM-22, and SAPO-11 are often used for skeletal isomerization of 1-butene to isobutene due to their shape-selective properties that can suppress side reactions[2].
-
Silica-Alumina: A solid acid catalyst used for butene isomerization, though it can also promote side reactions like oligomerization[10].
-
Noble Metals: Catalysts containing noble metals from Group VIII, such as palladium, are effective for isomerization, often in the presence of hydrogen[6].
-
Molybdenum Nitride: Mo2N/γ-Al2O3 has been shown to catalyze the isomerization of 1-butene to cis- and trans-2-butenes at low temperatures[11].
Q2: What is a typical experimental setup for but-1-ene isomerization?
A2: A common laboratory setup for gas-phase but-1-ene isomerization is a fixed-bed reactor system. This typically consists of:
-
A gas delivery system with mass flow controllers to regulate the flow of but-1-ene and any carrier gas.
-
A tubular reactor, often made of stainless steel, placed inside a furnace for temperature control[2].
-
The catalyst packed within the reactor.
-
A back-pressure regulator to control the reaction pressure.
-
An analysis system, typically a gas chromatograph (GC), to analyze the product stream.
For kinetic studies, a Berty-type reactor, which behaves like a continuous stirred-tank reactor (CSTR), can be used to eliminate mass and heat transfer limitations[3][9][12].
Q3: How does temperature affect the isomerization of but-1-ene?
A3: Temperature is a critical parameter that influences both the reaction rate and the equilibrium distribution of the butene isomers.
-
Reaction Rate: Generally, increasing the temperature increases the rate of isomerization. However, very high temperatures can lead to increased side reactions and catalyst deactivation[3].
-
Equilibrium: The thermodynamic equilibrium between the butene isomers is temperature-dependent. For the conversion of 1-butene to 2-butenes, lower temperatures favor a higher proportion of 2-butenes at equilibrium[6]. For example, the equilibrium conversion of 1-butene is 78% at 350 °C, 76% at 400 °C, and 73% at 450 °C[3].
Q4: What is the role of pressure in but-1-ene isomerization?
A4: The effect of pressure can vary depending on the specific reaction and catalyst system.
-
For the isomerization of 1-butene to 2-butene, the pressure can be selected in a wide range, for example, from 1 to 50 relative atmospheres[6].
-
In some cases, the reaction is carried out at atmospheric pressure[3][9].
-
For skeletal isomerization, the pressure can influence the extent of bimolecular reactions that may lead to coke formation.
Data Presentation
Table 1: Reaction Conditions for But-1-ene Isomerization over Different Catalysts
| Catalyst | Temperature (°C) | Pressure (atm) | WHSV (h⁻¹) | Key Findings | Reference |
| Magnesium Oxide (MgO) | 350 - 450 | 1 | 1.05 - 5.47 | Intrinsic kinetics studied, LHHW model provided the best fit. | [3][9] |
| Ferrierite (FER) | 420 | Not specified | 3 | High initial conversion (>90%) with subsequent deactivation. | [2] |
| Silicate Catalyst | 250 - 300 | 0.5 - 2.0 MPa | 6 - 15 | High conversion of 2-butene and high selectivity to 1-butene. | [4] |
| Noble Metal (Group VIII) | 50 - 140 | 1 - 50 | Not specified | Lower temperatures favor a higher proportion of 2-butene. | [6] |
| Mo2N/γ-Al2O3 | -128 to 25 | Not specified | Not specified | Isomerization to cis- and trans-2-butenes observed below -72 °C. | [11] |
Table 2: Equilibrium Conversion of 1-Butene at Different Temperatures
| Temperature (°C) | Equilibrium Conversion of 1-Butene (%) |
| 350 | 78 |
| 400 | 76 |
| 450 | 73 |
Data from simulations for the isomerization of 1-butene to trans-2-butene and cis-2-butene at atmospheric pressure[3].
Experimental Protocols
Generic Protocol for Gas-Phase But-1-ene Isomerization in a Fixed-Bed Reactor
-
Catalyst Preparation and Loading:
-
Prepare the desired catalyst, which may involve calcination or reduction steps.
-
Weigh a specific amount of the catalyst and load it into the center of the tubular reactor, securing it with quartz wool plugs.
-
-
System Setup and Leak Check:
-
Assemble the reactor system, connecting the gas lines, reactor, furnace, and analytical equipment.
-
Perform a leak check of the entire system by pressurizing it with an inert gas (e.g., nitrogen or helium) and monitoring for any pressure drop.
-
-
Catalyst Pre-treatment (if required):
-
Heat the catalyst under a flow of inert gas to a specific temperature for a set duration to remove any adsorbed moisture or impurities.
-
If the catalyst requires activation (e.g., reduction), switch the gas flow to the appropriate activating gas (e.g., hydrogen) and follow the specific activation protocol for temperature and time.
-
-
Reaction:
-
Set the furnace to the desired reaction temperature.
-
Once the temperature has stabilized, introduce the but-1-ene feed (and any carrier gas) at the desired flow rate using mass flow controllers.
-
Adjust the back-pressure regulator to maintain the desired reaction pressure.
-
Allow the reaction to reach a steady state before collecting data.
-
-
Product Analysis:
-
Periodically sample the effluent gas stream and analyze it using a gas chromatograph (GC) equipped with a suitable column (e.g., alumina PLOT) and detector (e.g., FID) to determine the composition of the product mixture[13].
-
-
Shutdown:
-
After the experiment, stop the flow of but-1-ene and purge the system with an inert gas.
-
Cool down the reactor to room temperature.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intrinsic kinetic study of 1-butene isomerization over magnesium oxide catalyst via a Berty stationary catalyst basket reactor - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05453D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4132745A - Process for isomerizing 1-butene to 2-butene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intrinsic kinetic study of 1-butene isomerization over magnesium oxide catalyst via a Berty stationary catalyst basket reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Isomerization of 1-butene on silica-alumina: Kinetic modeling and catalyst deactivation (Journal Article) | OSTI.GOV [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Combining computational and experimental studies to gain mechanistic insights for n -butane isomerisation with a model microporous catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01035C [pubs.rsc.org]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Butenes
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of peak tailing in the Gas Chromatography (GC) analysis of butenes.
Frequently Asked Questions (FAQs)
1. What is peak tailing in gas chromatography?
In an ideal chromatographic separation, the peaks should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the trailing edge of a peak is broader than the leading edge, resulting in an asymmetrical peak shape.[1] This can negatively impact the accuracy of quantification and the resolution between adjacent peaks.[2]
2. What are the common causes of peak tailing in the GC analysis of butenes?
Peak tailing in GC can stem from a variety of factors, broadly categorized as chemical and physical effects.[3][4] For the analysis of butenes, which are non-polar hydrocarbons, the primary causes are often related to issues within the GC system rather than strong chemical interactions with the column.
Common causes include:
-
Active Sites: Interaction of analytes with active sites in the GC system, such as silanol groups in the inlet liner, on glass wool, or at the column head.[5][6]
-
Column Contamination: Buildup of non-volatile residues in the inlet or on the column from previous injections can create active sites and obstruct the sample path.[7][8][9]
-
Improper Column Installation: An incorrectly installed column can create dead volumes or turbulent flow paths, leading to peak distortion.[3][7][8][9]
-
Poor Column Cut: A jagged or uneven column cut can create active sites and cause turbulence as the sample enters the column.[2][4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, although this more commonly causes peak fronting.[10][11]
-
Inappropriate Flow Rate: A carrier gas flow rate that is too low can lead to increased diffusion and peak broadening, which can contribute to tailing.[12]
-
Solvent Effects: In splitless injections, if the initial oven temperature is not optimized relative to the solvent's boiling point, it can cause poor sample focusing and result in peak tailing for early eluting peaks.[7][13][14]
3. How can I identify the specific cause of peak tailing for my butene analysis?
A systematic troubleshooting approach is the most effective way to identify the root cause. Start by examining the chromatogram for clues:
-
Are all peaks tailing? If all peaks in the chromatogram are tailing, the problem is likely related to a physical issue such as improper column installation, a poor column cut, or a blockage.[3][4]
-
Are only the butene peaks tailing? If only specific, more active compounds were tailing, it would suggest chemical interactions. However, since butenes are relatively inert, this is less likely to be the primary cause unless there is significant contamination.
-
Did the problem appear suddenly or gradually? A sudden onset of peak tailing often points to a recent event, such as a dirty sample injection or a change in the system setup.[8] Gradual deterioration is more indicative of contamination buildup or column aging.
Troubleshooting Guides
Guide 1: Initial System Check and Inlet Maintenance
This guide provides a step-by-step protocol for the initial inspection and maintenance of the GC inlet system, which is a common source of peak tailing.[8]
Experimental Protocol:
-
System Inspection:
-
Visually inspect the chromatogram to confirm that peak tailing is present.
-
Check the instrument parameters (temperatures, flow rates, split ratio) to ensure they are set correctly for the butene analysis method.
-
-
Inlet Maintenance:
-
Cool the Inlet: Turn off the inlet heater and allow it to cool down to a safe temperature.
-
Turn off Gases: Turn off the carrier and split vent flows.
-
Remove the Column: Carefully remove the column from the inlet.
-
Replace the Septum: The septum can become cored or leak, leading to poor peak shape. Replace it with a new, high-quality septum.
-
Replace the Inlet Liner: The inlet liner can become contaminated with non-volatile residues. Replace it with a new, deactivated liner of the appropriate type for your injection mode.[6] If the liner contains glass wool, ensure it is not packed too tightly.[8][13]
-
Inspect the Gold Seal: If your instrument has a gold seal, inspect it for contamination and replace if necessary.[7][8]
-
-
Column Reinstallation:
-
Trim the Column: Trim 10-20 cm from the inlet end of the column to remove any active sites or contamination.[2][15] Ensure a clean, 90-degree cut using a ceramic scoring wafer.[4][5]
-
Reinstall the Column: Reinstall the column to the correct depth in the inlet as specified by the instrument manufacturer.[3][8] Improper installation depth can create dead volume and cause peak tailing.[8][9]
-
Leak Check: Pressurize the system and perform a leak check to ensure all connections are secure.
-
-
Test Run:
-
Restore the instrument to its normal operating conditions.
-
Inject a butene standard to evaluate the peak shape.
-
Guide 2: Column Health and Contamination Issues
If inlet maintenance does not resolve the peak tailing, the issue may lie with the column itself.
Experimental Protocol:
-
Column Bake-out:
-
Perform a column bake-out according to the manufacturer's recommendations to remove any semi-volatile contaminants.[15] Be careful not to exceed the column's maximum temperature limit.
-
-
Column Rinse:
-
For severe contamination, a solvent rinse may be necessary. This is a more involved procedure and should be done according to the column manufacturer's instructions.
-
-
Test for Blockage:
-
Column Replacement:
-
If the above steps do not improve the peak shape, the column may be irreversibly damaged or contaminated. Replace the column with a new one of the same type.
-
Data Presentation
Table 1: Troubleshooting Summary and Recommended Actions
| Symptom | Potential Cause | Primary Recommended Action | Secondary Action |
| All peaks are tailing | Improper column installation | Reinstall the column, ensuring the correct insertion depth.[3][8] | Perform a leak check. |
| All peaks are tailing | Poor column cut | Trim 10-20 cm from the column inlet.[2][15] | Inspect the cut with a magnifying tool.[2] |
| All peaks are tailing | System contamination | Perform inlet maintenance (replace liner and septum).[7] | Bake out the column.[15] |
| Peak tailing appears suddenly | Dirty sample injection | Perform inlet maintenance.[8] | Consider sample preparation/filtration for future samples.[7] |
| Peak tailing worsens over time | Gradual contamination buildup | Perform inlet maintenance and bake out the column.[8][15] | Trim the column inlet.[15] |
| Early eluting peaks tail (splitless injection) | Solvent effect violation | Lower the initial oven temperature by 10-20°C below the solvent boiling point.[7][13][14] | Increase the split vent flow rate.[8] |
Mandatory Visualization
Below are diagrams illustrating the logical troubleshooting workflow for peak tailing in GC analysis.
Caption: A logical workflow for troubleshooting peak tailing in GC.
Caption: Common inlet-related causes of peak tailing and their solutions.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. peak tailing and capacity factor issues - Chromatography Forum [chromforum.org]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
Technical Support Center: Improving Selectivity in Alkene Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding selectivity in reactions involving (E)-but-2-ene and related alkenes.
Troubleshooting Guide: Common Selectivity Issues
Question: My electrophilic addition to (E)-but-2-ene is resulting in a mixture of stereoisomers. How can I improve the stereoselectivity?
Answer: The stereochemical outcome of an electrophilic addition is dictated by the reaction mechanism. For many reagents, such as halogens (e.g., Br₂), the reaction proceeds through a cyclic intermediate (a bromonium ion), which necessitates an anti-addition of the two new substituents.
-
Mechanism Control: For the bromination of (E)-but-2-ene (trans), an anti-addition mechanism stereospecifically produces the meso-2,3-dibromobutane compound.[1] If you are observing other stereoisomers, it may indicate a competing radical mechanism.
-
Troubleshooting Steps:
-
Exclude Light: Perform the reaction in the dark or in amber-colored glassware to prevent photochemical radical initiation.
-
Use Non-Polar Solvents: Solvents like CCl₄ or CH₂Cl₂ favor the ionic mechanism.
-
Add Radical Inhibitors: If radical pathways are suspected, a small amount of a radical scavenger can be added.
-
-
-
Reagent Choice: For other types of additions, the choice of reagent and catalyst is paramount. For example, hydroboration-oxidation results in a syn-addition, which would yield a different stereoisomer from (E)-but-2-ene.[2]
Question: I am trying to synthesize (E)-but-2-ene via an elimination reaction, but I'm getting a significant amount of the less substituted isomer, but-1-ene. What's wrong?
Answer: This is a classic regioselectivity problem governed by the principles of Zaitsev's and Hofmann's rules.[3][4] The formation of the more substituted alkene (Zaitsev product) is generally thermodynamically favored. However, the choice of base can kinetically favor the formation of the less substituted alkene (Hofmann product).
-
Base Selection is Key:
-
To favor the Zaitsev product ((E)-but-2-ene): Use a small, strong base. Common choices include sodium ethoxide (NaOEt) or sodium hydroxide (NaOH).[3] These bases can easily access the more sterically hindered secondary proton.
-
To favor the Hofmann product (but-1-ene): Use a sterically bulky base. Potassium tert-butoxide (KOtBu) is the standard choice.[3][4][5] Its large size makes it difficult to deprotonate the internal carbon, so it preferentially removes a proton from the less hindered terminal carbon.[4]
-
Question: During a catalytic reaction to produce butenes, I'm seeing over-reduction to butane. How can I prevent this?
Answer: This is a chemoselectivity issue where the catalyst is too active and hydrogenates both the starting material/intermediate and the desired alkene product. The solution lies in catalyst design and reaction conditions.
-
Catalyst Modification:
-
Single-Atom Alloy (SAA) Catalysts: Systems like SAA Pt-Cu have shown high selectivity for hydrogenating butadiene to butene isomers without significant further reduction to butane.[6] These catalysts limit butene binding energy, disfavoring the subsequent hydrogenation step.[6]
-
Poisoned Catalysts: While not directly in the search results, traditional methods like using Lindlar's catalyst for alkyne-to-alkene reduction operate on a similar principle of reducing catalyst activity to prevent over-reduction.
-
-
Control of H₂/Substrate Ratio: At high reaction temperatures, maintaining a low H₂-to-diene ratio (e.g., 1:1) is critical for preventing over-hydrogenation, a condition where SAA catalysts are particularly effective.[6]
Frequently Asked Questions (FAQs)
1. What is the fundamental difference between regioselectivity and stereoselectivity?
Regioselectivity and stereoselectivity both describe the formation of specific products, but they refer to different types of isomerism.[7]
-
Regioselectivity deals with constitutional isomers, where a reaction that can occur at different positions on a molecule favors one of those positions.[3][7] A classic example is an E2 elimination that can form a double bond in different regions of a molecule, leading to either the Zaitsev or Hofmann product.[5][8]
-
Stereoselectivity deals with stereoisomers, where a reaction favors the formation of one stereoisomer (e.g., enantiomer or diastereomer) over another.[7] For example, the dehydration of an alcohol can lead to both (E) and (Z) alkene products, with the more stable (E) isomer often being the major product.[7]
2. How does the mechanism of electrophilic addition determine the stereochemical outcome for (E)-but-2-ene?
The mechanism defines the spatial relationship of how the new groups are added across the double bond.
-
Anti-addition: The two groups add to opposite faces of the double bond plane. This is characteristic of halogenation (e.g., with Br₂), which proceeds through a cyclic halonium ion intermediate.[9] Backside attack by the halide ion leads to the anti configuration. For (E)-but-2-ene, this results in a meso compound.[1]
-
Syn-addition: The two groups add to the same face of the double bond. This is seen in reactions like hydroboration, where the boron and hydrogen add simultaneously from the same side.[2] For (E)-but-2-ene, this would produce a racemic mixture of enantiomers.
3. What is Markovnikov's Rule and when is it relevant?
Markovnikov's rule is a principle of regioselectivity that applies to the electrophilic addition of unsymmetrical reagents (e.g., H-X or H₂O) to unsymmetrical alkenes.[10] The rule states that the electrophilic atom (usually hydrogen) adds to the carbon of the double bond that has more hydrogen atoms attached, leading to the formation of the more stable carbocation intermediate.[9][10] While (E)-but-2-ene is a symmetrical alkene, making this rule not directly applicable, the underlying principle of forming the most stable intermediate is fundamental to understanding alkene reactivity.
4. What role do catalysts play in controlling selectivity?
Catalysts are crucial for controlling selectivity by providing alternative reaction pathways with lower activation energies.
-
Regioselectivity: Gold-based catalysts have been shown to favor linear products in Heck-type reactions, suppressing the formation of branched isomers that might be expected.[11]
-
Chemoselectivity: Multifunctional catalyst systems, such as Zn–Y/Beta combined with SAA Pt–Cu, can selectively convert ethanol to butenes by catalyzing distinct reaction steps (dehydration, hydrogenation) in a controlled manner.[6]
-
Stereoselectivity: Recently developed cobalt and iridium catalysts can achieve highly selective trans-semi-reduction of internal alkynes to yield (E)-alkenes, a challenging transformation that often yields the (Z)-alkene or over-reduces to the alkane.[12][13]
Data Presentation
Table 1: Catalyst Performance in Selective Butene Formation from Ethanol
| Catalyst System | Conversion (%) | Butene Selectivity (%) | Predominant Product(s) | Reference |
| Zn–Y/Beta | 87 | 60 (as Butadiene) | Butadiene | [6] |
| Zn–Y/Beta + SAA Pt–Cu/Al₂O₃ | 94 | 65 (as Butenes) | Butene Isomers | [6] |
Table 2: Influence of Base on Regioselectivity in E2 Elimination Reactions
| Base | Base Type | Major Product | Governing Rule | Reference |
| Sodium Ethoxide (NaOEt) | Small, Unhindered | More substituted alkene | Zaitsev | [3][5] |
| Potassium tert-Butoxide (KOtBu) | Bulky, Hindered | Less substituted alkene | Hofmann | [3][4][5] |
Experimental Protocols
Protocol 1: Stereospecific Bromination of (E)-but-2-ene
-
Objective: To synthesize meso-2,3-dibromobutane via an anti-addition mechanism.
-
Methodology:
-
Dissolve (E)-but-2-ene in an inert, non-polar solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask protected from light.
-
Cool the solution in an ice bath to control the reaction rate and minimize side reactions.
-
Slowly add a solution of bromine (Br₂) in the same solvent dropwise with continuous stirring. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding.
-
Continue addition until a faint, persistent bromine color remains.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Analyze the resulting product using ¹H NMR and ¹³C NMR spectroscopy to confirm the formation of the meso compound and assess its purity.
-
Protocol 2: Catalytic Conversion of Ethene to Butenes
-
Objective: To selectively produce butenes from ethene using a heterogeneous catalyst in a flow reactor.[14]
-
Methodology:
-
Catalyst Preparation: Load the catalyst (e.g., 0.5 g of Ni-M41) into a fixed-bed flow reactor.[14]
-
Reaction Setup: Heat the reactor to the desired temperature (e.g., 573 K).
-
Gas Flow: Introduce a feed gas stream containing ethene (e.g., 10% C₂H₄ in N₂) at a controlled flow rate (e.g., 11 mL/min) and atmospheric pressure.[14]
-
Equilibration: Allow the reaction to run for a set period (e.g., 4 hours) to reach a steady state.[14]
-
Product Analysis: Analyze the composition of the outflowing gas stream using an online gas chromatograph (GC) to determine the conversion of ethene and the selectivity to various butene isomers (1-butene, trans-2-butene, cis-2-butene).[14]
-
Visualizations
Caption: Workflow for troubleshooting selectivity issues.
Caption: Mechanism of anti-addition of bromine.
Caption: Regioselectivity in E2 elimination reactions.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Selective Butene Formation in Direct Ethanol-to-C3+-Olefin Valorization over Zn–Y/Beta and Single-Atom Alloy Composite Catalysts Using In Situ-Generated Hydrogen | ORNL [ornl.gov]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Pressure Build-up in Butene Reactors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with butene reactors. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you safely and effectively manage pressure build-up during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered a normal operating pressure for butene reactions in a laboratory setting?
A1: Normal operating pressure varies significantly depending on the specific reaction. For many butene isomerization processes, pressures can range from atmospheric to 50 atmospheres.[1] Butene metathesis reactions are often carried out at pressures between 30 to 35 bar(g).[2] It is crucial to consult literature specific to your reaction and understand the pressure ratings of your equipment. Laboratory reactors are generally categorized by their pressure limits, with low-pressure reactors operating up to 10 bar and high-pressure reactors designed for 50-300 bar.[3]
Q2: What are the primary causes of unexpected pressure build-up in a butene reactor?
A2: Unexpected pressure increases can stem from several factors:
-
Catalyst Deactivation (Coking): The formation of carbonaceous deposits ("coke") on the catalyst surface can block pores and restrict flow, leading to a pressure drop across the catalyst bed, which manifests as a pressure build-up upstream.[4][5]
-
Side Reactions: Unintended reactions, such as polymerization or oligomerization, can produce higher molecular weight compounds that may be more viscous or even solid, obstructing the reactor outlet or catalyst bed.
-
Phase Changes: If the reactor temperature increases unexpectedly, the vapor pressure of butene and other volatile components will rise, leading to an overall pressure increase.
-
Inert Gas Build-up: If non-condensable byproducts are formed or if there is a leak in the system allowing air to enter, these inert gases can accumulate and increase the total pressure.
-
Reactor Overfilling: Filling a liquid-phase reactor more than three-quarters full can be hazardous, as heating the liquid will cause it to expand, leading to a rapid and dangerous pressure increase.[6][7]
Q3: How can I prevent pressure build-up before starting my experiment?
A3: Proactive measures are key to preventing pressure issues:
-
Thoroughly Understand Your Reaction: Research the potential for side reactions and the thermal stability of all reactants, products, and intermediates.
-
Proper Catalyst Preparation and Loading: Ensure the catalyst is properly activated and packed to avoid blockages.
-
Leak Check Your System: Before introducing reactants, perform a thorough leak check of the entire reactor setup.
-
Do Not Overfill the Reactor: For liquid-phase reactions, a vessel should never be filled to more than three-quarters of its free space.[6]
-
Use Appropriate Safety Devices: Ensure your reactor is equipped with a pressure relief valve and/or a rupture disc rated for the appropriate pressure.[8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving pressure build-up issues during your butene reaction experiments.
Scenario 1: Gradual and Steady Pressure Increase
Question: My reactor pressure has been slowly and steadily climbing throughout my experiment. What should I do?
Answer: A gradual pressure increase often points to catalyst deactivation or slow side reactions.
Troubleshooting Steps:
-
Monitor Reaction Parameters: Check the reactor temperature and the flow rates of all feeds. Ensure they are within the desired setpoints.
-
Analyze Product Stream: If possible, analyze the composition of the outlet stream. An increase in unexpected byproducts may indicate side reactions.
-
Consider Catalyst Deactivation: If the reaction has been running for an extended period, catalyst coking may be the cause. This is particularly common in hydrocarbon reactions.[4]
-
Controlled Shutdown: If the pressure approaches the upper safe limit of your reactor, initiate a controlled shutdown of the system.
Scenario 2: Rapid and Uncontrolled Pressure Increase
Question: The pressure in my butene reactor is rising very quickly and is not responding to adjustments in my feed flow. What is happening and what is the immediate course of action?
Answer: A rapid and uncontrolled pressure increase is a critical situation that could indicate a runaway reaction. Immediate action is required to prevent equipment failure.
Emergency Protocol:
-
Remove Heating Source Immediately: If the reactor is being heated, remove the heat source to slow down the reaction rate.
-
Stop All Reactant Feeds: Immediately halt the flow of all reactants into the reactor.
-
Initiate Emergency Cooling: If your reactor has a cooling system, activate it to its maximum capacity.
-
Vent Pressure Safely (If Possible): If the pressure continues to rise and you have a controlled venting system that leads to a safe exhaust, use it to relieve pressure. Do not vent flammable or toxic materials into the laboratory.
-
Evacuate: If the pressure continues to rise uncontrollably, evacuate the area immediately and alert safety personnel.
Quantitative Data
The following tables summarize key quantitative data for managing butene reactor experiments.
Table 1: Typical Operating Conditions for Butene Reactions
| Reaction Type | Temperature Range (°C) | Pressure Range (atm) | Catalyst |
| Isomerization (to Isobutene) | 200 - 600 | Atmospheric to 50 | Zeolites, SAPO[1] |
| Isomerization (over MgO) | 350 - 450 | Atmospheric | MgO[9] |
| Metathesis (with Ethylene) | 300 - 350 | 30 - 35 | Tungsten-based[2] |
| Metathesis (at atmospheric pressure) | 350 - 550 | Atmospheric | W/SBA-15[10] |
| Polymerization (LDPE example) | ~200 | ~2000 | Oxygen (initiator)[11] |
| Alkylation (general) | Low Temperatures | Varies | Liquid Acids (H₂SO₄, HF) |
Table 2: Vapor Pressure of Butene Isomers at Various Temperatures
| Temperature (°C) | 1-Butene Vapor Pressure (bar) | cis-2-Butene Vapor Pressure (bar) | trans-2-Butene Vapor Pressure (bar) |
| -20 | 0.68 | 0.56 | 0.63 |
| 0 | 1.54 | 1.31 | 1.45 |
| 20 | 3.12 | 2.73 | 2.98 |
| 40 | 5.76 | 5.12 | 5.56 |
| 60 | 9.87 | 8.87 | 9.61 |
| 80 | 15.9 | 14.4 | 15.6 |
| 100 | 24.3 | 22.2 | 24.0 |
Data extrapolated from NIST Chemistry WebBook.[12][13][14]
Table 3: Laboratory Reactor Pressure Ratings
| Reactor Type | Typical Pressure Range (bar) | Common Applications |
| Atmospheric | 0 - 1 | Simple mixing, crystallization |
| Low Pressure | 1 - 10 | Small-scale hydrogenations |
| Medium Pressure | 10 - 50 | Organic synthesis, catalytic studies |
| High Pressure | 50 - 300 | Polymerization, supercritical fluids[3] |
Experimental Protocols
Protocol 1: General Procedure for a Gas-Phase Butene Isomerization Experiment
Objective: To isomerize 1-butene to 2-butenes over a fixed-bed catalyst.
Materials:
-
Fixed-bed reactor (stainless steel)
-
Mass flow controllers for 1-butene and an inert gas (e.g., Nitrogen)
-
Temperature controller and furnace
-
Pressure transducer and back-pressure regulator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading: Carefully pack the desired amount of catalyst into the reactor, ensuring a uniform bed.
-
System Leak Check: Assemble the reactor system and pressurize with an inert gas (e.g., Nitrogen) to a pressure higher than the intended operating pressure. Monitor for any pressure drop over time.
-
Catalyst Activation: Heat the catalyst bed to the required activation temperature under a flow of inert gas, following the specific protocol for your catalyst.
-
Establish Reaction Conditions: Adjust the furnace to the desired reaction temperature and set the back-pressure regulator to the target pressure.
-
Introduce Reactants: Start the flow of the inert gas through the reactor. Once the system is stable, introduce the 1-butene feed at the desired flow rate.
-
Data Collection: Allow the reaction to reach a steady state. Periodically, take samples of the reactor effluent for GC analysis to determine conversion and selectivity.
-
Shutdown: At the end of the experiment, stop the 1-butene flow and purge the system with inert gas. Allow the reactor to cool down to room temperature before depressurizing and disassembling.
Visualizations
Troubleshooting Logic for Pressure Build-up
Caption: Troubleshooting workflow for diagnosing pressure build-up.
Chemical Pathway of Catalyst Coking
Caption: Simplified pathway of coke formation on a catalyst surface.
Experimental Workflow for Butene Isomerization
Caption: Step-by-step workflow for a typical butene isomerization experiment.
References
- 1. US5132484A - Butene isomerization process - Google Patents [patents.google.com]
- 2. ten.com [ten.com]
- 3. njhjchem.com [njhjchem.com]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 10 Essential Safety Steps For Pressure Reactor Use In Laboratories - Kintek Solution [kindle-tech.com]
- 7. asynt.com [asynt.com]
- 8. jinzongmachinery.com [jinzongmachinery.com]
- 9. Intrinsic kinetic study of 1-butene isomerization over magnesium oxide catalyst via a Berty stationary catalyst basket reactor - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05453D [pubs.rsc.org]
- 10. Investigation on converting 1-butene and ethylene into propene via metathesis reaction over W-based catalysts - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13776A [pubs.rsc.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 2-Butene, (Z)- [webbook.nist.gov]
- 13. 1-Butene [webbook.nist.gov]
- 14. 2-Butene, (E)- [webbook.nist.gov]
"purification techniques for removing impurities from but-1-ene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of but-1-ene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial but-1-ene?
A1: Commercial but-1-ene is typically produced from C4 hydrocarbon streams and may contain several impurities. The most common are its isomers, isobutene and but-2-ene (both cis- and trans-isomers). Saturated hydrocarbons like n-butane and isobutane are also frequently present.[1][2] Other potential trace impurities can include propane, 1,3-butadiene, and various acetylenic hydrocarbons.[1][3]
Q2: How can I analyze the purity of my but-1-ene sample?
A2: The standard method for analyzing the purity of but-1-ene and quantifying its impurities is Gas Chromatography (GC).[3][4] A capillary column, such as an Alumina (Al₂O₃)/Na₂SO₄ PLOT column, is effective for separating hydrocarbon impurities.[2][5] A Flame Ionization Detector (FID) is typically used for detection.[2]
Q3: Is it possible to separate but-1-ene from its isomers by simple distillation?
A3: Separating but-1-ene from but-2-ene is feasible through fractional distillation due to their different boiling points. However, separating but-1-ene from isobutene by simple distillation is very difficult because their boiling points are extremely close (-6.3°C for but-1-ene and -6.9°C for isobutene).[6] This separation typically requires specialized techniques like extractive distillation or superfractionation.[7][8]
Q4: What are molecular sieves and how can they be used to purify but-1-ene?
A4: Molecular sieves are materials with uniform, molecular-sized pores that can adsorb gases and liquids.[9] They are highly effective for removing water and other small polar molecules from but-1-ene. Specific types of molecular sieves, such as certain zeolites or metal-organic frameworks (MOFs), can also be used to selectively adsorb certain hydrocarbon impurities based on molecular size and shape, aiding in the separation of butene isomers.[10][11] For instance, Ni₂(m-dobdc), a type of MOF, has shown selectivity for 1-butene over 2-butene isomers.[10]
Troubleshooting Guides
Issue 1: Poor separation of but-1-ene and isobutene using fractional distillation.
-
Cause: The boiling points of but-1-ene (-6.3°C) and isobutene (-6.9°C) are too close for efficient separation by conventional distillation.[6]
-
Solution 1: Extractive Distillation: This technique involves adding a solvent (an entrainer) to the mixture, which alters the relative volatilities of the components, making them easier to separate. Polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly used for this purpose.[8][12] The solvent is introduced into the distillation column, and due to its interaction with the components, it enhances the separation.
-
Solution 2: Chemical Conversion: Isobutene is more reactive than but-1-ene. It can be selectively reacted with an alcohol (like methanol or ethanol) in the presence of an acid catalyst to form an ether (e.g., MTBE or ETBE).[13][14] The resulting ether has a much higher boiling point and can be easily separated from but-1-ene by distillation. The isobutene can potentially be regenerated from the ether if needed.[14]
Issue 2: Presence of water in the purified but-1-ene sample.
-
Cause: Water can be introduced from various sources, including the initial C4 stream, storage containers, or atmospheric moisture during handling.
-
Solution 1: Adsorption with Molecular Sieves: Passing the liquid or gaseous but-1-ene through a packed bed of activated molecular sieves (e.g., 3A or 4A type) is a highly effective method for removing water to parts-per-million (ppm) levels.[9]
-
Solution 2: Azeotropic Distillation: In some large-scale processes, water can be removed via a second distillation step where it forms a low-boiling azeotrope that is distilled off from the top of the column, yielding purified but-1-ene from the bottom.[12]
Issue 3: GC analysis shows persistent contamination with but-2-ene.
-
Cause: Inadequate separation during distillation or potential isomerization of but-1-ene to the more thermodynamically stable but-2-ene, especially at elevated temperatures or in the presence of certain catalytic materials.
-
Solution 1: Optimize Distillation: Increase the number of theoretical plates in your distillation column (e.g., by using a longer column or more efficient packing) and carefully control the reflux ratio to improve separation efficiency.
-
Solution 2: Adsorptive Separation: Utilize adsorbents that show selectivity for one isomer over the other. Certain metal-organic frameworks (MOFs) have demonstrated the ability to selectively adsorb 1-butene, allowing for its separation from 2-butene isomers.[10]
-
Solution 3: Isomerization Control: Ensure that the purification process is conducted under conditions that minimize isomerization. This includes avoiding high temperatures and contact with acidic materials that can catalyze the conversion of but-1-ene to but-2-ene.
Data Presentation
Table 1: Boiling Points of But-1-ene and Common Impurities
| Compound | Boiling Point (°C) |
| Propane | -42.1 |
| Isobutane | -11.7 |
| But-1-ene | -6.3 |
| Isobutene | -6.9 |
| n-Butane | -0.5 |
| trans-But-2-ene | 0.9 |
| cis-But-2-ene | 3.7 |
| 1,3-Butadiene | -4.4 |
This data highlights the difficulty in separating close-boiling isomers like but-1-ene and isobutene via simple distillation.
Experimental Protocols
Protocol 1: Purification of But-1-ene using Extractive Distillation with Acetonitrile (ACN)
-
Setup: Assemble an extractive distillation apparatus consisting of two distillation columns. The first is the extractive distillation column, and the second is a solvent recovery column.
-
Feed Introduction: Introduce the impure C4 feed stream (containing but-1-ene and other C4 hydrocarbons) into the middle of the extractive distillation column.
-
Solvent Introduction: Feed the ACN/water solvent mixture near the top of the same column. A typical feed-to-solvent mass ratio is around 1:8.[8]
-
First Distillation: Operate the column at a pressure that maintains the components in the liquid phase (e.g., top pressure of 450 kPa, bottom pressure of 630 kPa).[8] The ACN solvent will increase the relative volatility of the more saturated components (like n-butane), while retaining the butenes. Highly pure but-1-ene is collected as the overhead distillate.
-
Solvent Recovery: The bottom stream from the first column, containing the solvent and less volatile components (like but-2-ene), is fed into the solvent recovery column.
-
Second Distillation: This column operates at a lower pressure (e.g., top pressure of 200 kPa).[8] The dissolved hydrocarbons are distilled off, and the purified ACN solvent is collected from the bottom and can be recycled back to the first column.
-
Analysis: Analyze the purity of the collected but-1-ene fraction using Gas Chromatography (see Protocol 3).
Protocol 2: Removal of Water from But-1-ene using Molecular Sieves
-
Sieve Activation: Activate 3A or 4A molecular sieves by heating them in a furnace at 200-250°C under a vacuum or a flow of dry, inert gas (like nitrogen) for at least 3-4 hours to remove any adsorbed water.
-
Column Packing: Pack a chromatography column with the activated molecular sieves. Ensure there is no atmospheric exposure during packing. The column should be sealed and equipped with appropriate inlet and outlet valves.
-
Purification: Cool the but-1-ene to its liquid state. Pass the liquid but-1-ene slowly through the packed column. The molecular sieves will adsorb the water molecules.
-
Collection: Collect the dried but-1-ene in a clean, dry collection vessel. It is crucial to prevent atmospheric moisture from contaminating the purified product.
-
Sieve Regeneration: The molecular sieves can be regenerated for reuse by repeating the activation step (Step 1).
Protocol 3: Purity Analysis by Gas Chromatography (GC)
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., Agilent CP-Al₂O₃/Na₂SO₄, 50 m x 0.32 mm).[2]
-
GC Conditions:
-
Sample Injection: Inject a small volume (e.g., 100 µL for a gas sample) of the but-1-ene sample into the GC injector using a gas-tight syringe.[2]
-
Data Acquisition: Record the chromatogram. The components will elute at different retention times.
-
Peak Identification: Identify the peaks corresponding to but-1-ene and its impurities by comparing their retention times to those of known standards. The typical elution order on an Al₂O₃/Na₂SO₄ column is: propane, isobutane, n-butane, trans-2-butene, 1-butene, isobutene, cis-2-butene.[2]
-
Quantification: Determine the concentration of each component by calculating the area of each peak and applying response factors if necessary. The purity of but-1-ene is expressed as the area percentage of the but-1-ene peak relative to the total area of all peaks.
Visualization
Caption: Workflow for the purification and analysis of but-1-ene.
References
- 1. US4556461A - Process for separating highly pure butene-1 or butene-1/isobutene mixture from C4 hydrocarbon fraction - Google Patents [patents.google.com]
- 2. agilent.com [agilent.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US6242661B1 - Process for the separation of isobutene from normal butenes - Google Patents [patents.google.com]
- 7. Butene-1 recovery | Axens [axens.net]
- 8. ijert.org [ijert.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. EP0079679B1 - Process for separating highly pure butene-1 and butene-2 - Google Patents [patents.google.com]
- 13. DE102005062699A1 - Process for the fine purification of 1-butene-containing streams - Google Patents [patents.google.com]
- 14. The separation of Isobutene - Chempedia - LookChem [lookchem.com]
"addressing baseline noise in spectroscopic analysis of butenes"
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address baseline noise in the spectroscopic analysis of butenes.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of baseline noise when analyzing butenes with spectroscopy?
A1: Baseline noise in the spectroscopic analysis of butenes can originate from several sources, broadly categorized as instrumental, environmental, and sample-related.
-
Instrumental Noise: This can stem from the detector, electronic components like amplifiers, and the light source itself. For instance, fluctuations in lamp intensity or detector temperature can cause baseline drift.[1] In gas chromatography-spectroscopy systems, inconsistent gas flow rates for carrier or detector gases can also lead to a drifting baseline.[2]
-
Environmental Factors: External variables such as temperature and humidity fluctuations in the laboratory can affect the instrument's performance and contribute to baseline noise.[1] Atmospheric components like water vapor and carbon dioxide can introduce interfering absorption bands, particularly in FTIR analysis.[3]
-
Sample-Related Issues: Impurities within the butene sample or solvent can obscure the true absorption peaks.[3] For gaseous butene analysis, issues like leaks in the system can introduce atmospheric contaminants.[2] In techniques like Raman spectroscopy, fluorescence from the sample or impurities is a common cause of a drifting baseline.[4]
-
Optical System: Misalignment of instrument optics or fouling of optical components can lead to distortions in the IR spectrum.[5]
Q2: My baseline is consistently drifting upwards during my butene analysis. What could be the cause?
A2: An upward drifting baseline is a common issue and can often be attributed to the following:
-
Column Bleed (in GC-Spectroscopy): If you are using a gas chromatograph coupled with a spectrometer, the stationary phase of the GC column can degrade at higher temperatures, leading to "column bleed" which causes the baseline to rise. Ensure the column is properly conditioned and not exceeding its maximum temperature limit.[2][6]
-
Contamination: Accumulation of contaminants in the injector, column, or detector can lead to a rising baseline.[6][7] It is crucial to ensure the purity of carrier gases and samples.
-
Temperature Disequilibrium: If a temperature program is used, the system, particularly the column, may not have reached equilibrium, causing the baseline to drift.[7]
-
Leaks: Air leaks into the system can cause a rising baseline, especially at higher temperatures.[6]
Q3: I'm observing random, high-frequency noise in my spectra. How can I address this?
A3: High-frequency, random noise often points to issues with the electronics or the detector.
-
Detector Issues: A failing detector lamp or a contaminated detector can produce excessive random noise.[7][8] Check the detector's diagnostic readings, and if necessary, clean or replace components according to the manufacturer's guidelines.
-
Improper Gas Flow Rates: In some detectors, incorrect flow rates of combustion gases can lead to increased noise.[6]
-
Electrical Interference: Poor electrical connections or interference from nearby instruments can manifest as noise in the baseline.[7] Ensure the spectrometer has a stable, isolated power supply.
-
Data Acquisition Parameters: A very high data acquisition rate can sometimes make the baseline appear noisier by revealing short-term signal variations.[9]
Q4: What are the most effective software-based methods for baseline correction in butene analysis?
A4: Several computational methods can effectively correct for baseline distortions in spectroscopic data. The choice of method often depends on the nature of the baseline drift.
-
Polynomial Fitting: This technique involves fitting a polynomial curve to the baseline and subtracting it from the original spectrum. It is effective for simple, smoothly varying baselines.[3]
-
Asymmetric Least Squares (ALS): ALS is a powerful algorithm that fits a smooth baseline to the spectrum by penalizing deviations differently for points above and below the estimated baseline. This makes it particularly effective at preserving the shape of sharp peaks while removing a fluctuating background.[5][10] Variations like arPLS (asymmetrically reweighted penalized least squares) further refine this by adaptively adjusting the weights.[11]
-
Wavelet Transform: This method decomposes the spectrum into different frequency components, allowing for the separation and removal of low-frequency baseline drift from the high-frequency signal peaks.[4]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Baseline Drift
This guide provides a step-by-step approach to troubleshooting a drifting baseline in your spectroscopic analysis of butenes.
Step 1: Identify the Nature of the Drift
-
Upward Drift: Often indicates contamination, column bleed, or a system leak.
-
Downward Drift: Can be due to insufficient column conditioning or equilibration after a temperature change.[7]
-
Irregular Wander: Suggests contamination in the carrier gas, column, or injector.[7]
Step 2: Isolate the Source
-
Check Gas Supply: Ensure carrier and detector gas cylinders are not running low and that purifiers are functional.
-
Perform a Leak Check: Systematically check all fittings and connections for leaks using an electronic leak detector.
-
Bypass the GC Column (if applicable): If using GC-spectroscopy, run the analysis without the column to see if the drift persists. If it disappears, the column is the likely source (bleed or contamination).
-
Inspect the Detector: Turn off the pump or flow. If the baseline remains noisy or continues to drift, the issue is likely with the detector or electronics.[8]
Step 3: Corrective Actions
-
For Column Bleed: Condition the column according to the manufacturer's instructions. If the bleed is severe, the column may need to be replaced.
-
For Contamination: Clean the injector and detector. Bake out the column at a high temperature (within its limits) to remove contaminants.
-
For Leaks: Tighten or replace faulty fittings.
-
For Equilibration Issues: Increase the equilibration time in your method to ensure the system is stable before each run.
Guide 2: Improving Signal-to-Noise Ratio (S/N)
A low S/N can make it difficult to detect and quantify butene peaks accurately. Here are hardware and software approaches to improve it.
Hardware Approaches:
-
Increase Signal Averaging: Co-adding multiple scans can significantly improve the S/N. The improvement is proportional to the square root of the number of scans.[7]
-
Optimize Slit Width: A wider slit allows more light to reach the detector, increasing the signal. However, this may reduce spectral resolution.
-
Check Detector and Source: Ensure the light source is stable and the detector is functioning optimally. An aging lamp can lead to a weaker signal.[9]
Software Approaches:
-
Digital Smoothing: Algorithms like Savitzky-Golay smoothing can reduce noise by averaging adjacent data points.
-
Fourier Filtering: This technique transforms the spectrum into the time domain, where the signal (a broad peak) can be separated from noise (narrow peaks). By filtering out the noise in the time domain, a cleaner spectrum can be obtained upon reverse transformation.[7]
-
Baseline Correction: Applying a baseline correction algorithm will not increase the signal but will reduce the noise component that is part of the baseline wander, making peak integration more accurate.
Data Presentation
Table 1: Illustrative Example of S/N Improvement via Signal Averaging
This table demonstrates the theoretical improvement in the signal-to-noise ratio (S/N) by averaging multiple scans. The improvement factor is calculated as the square root of the number of scans.
| Number of Scans (n) | S/N Improvement Factor (√n) | Resulting S/N (Assuming Initial S/N = 10) |
| 1 | 1.0 | 10 |
| 4 | 2.0 | 20 |
| 16 | 4.0 | 40 |
| 64 | 8.0 | 80 |
| 256 | 16.0 | 160 |
Table 2: Comparison of Common Baseline Correction Methods
| Method | Principle | Best For | Potential Issues |
| Polynomial Fitting | Fits a polynomial curve to the baseline.[3] | Simple, smooth, and predictable baseline shapes. | May over- or under-correct complex or irregular baselines. |
| Asymmetric Least Squares (ALS) | Iteratively fits a smooth line, penalizing positive deviations (peaks) less than negative deviations.[10] | Spectra with sharp peaks and complex, drifting baselines (e.g., from fluorescence). | Requires tuning of parameters (smoothness and asymmetry) for optimal results.[11] |
| Wavelet Transform | Decomposes the signal into different frequency components to separate baseline from peaks. | Removing low-frequency baseline drift from high-frequency spectral features. | Can be complex to implement; selection of the right wavelet and decomposition level is crucial. |
| Manual Correction | User selects points believed to be part of the baseline to construct a correction curve.[3] | When automated methods fail; leverages human pattern recognition. | Subjective, time-consuming, and not easily reproducible. |
Experimental Protocols
Protocol: Baseline Correction using Asymmetric Least Squares (ALS)
Objective: To remove a drifting or complex baseline from a butene spectrum using the ALS algorithm. This protocol is a general guide and may need to be adapted based on the software used (e.g., Origin, Python with scipy, R).
Methodology:
-
Data Import: Load the raw spectroscopic data (intensity vs. wavenumber/wavelength) into your analysis software.
-
Parameter Initialization: The ALS algorithm requires two key parameters:
-
λ (lambda - smoothness parameter): Controls the smoothness of the resulting baseline. Higher values produce a smoother baseline. A typical starting range is 10² to 10⁹.
-
p (asymmetry parameter): Controls the "aggressiveness" of the fit. For positive peaks (like in absorbance spectra), p should be between 0.001 and 0.1. This heavily weights negative residuals (points below the estimated baseline) and lightly weights positive residuals (peaks).[11]
-
-
Iterative Fitting: a. Start with a vector of weights, w, initialized to 1 for all data points. b. In each iteration, solve the penalized least squares equation to find the baseline z that minimizes the weighted difference between the raw data y and z, plus a penalty for roughness. c. Update the weights w for the next iteration. For each data point y_i:
- If y_i > z_i (the point is above the baseline, likely a peak), set w_i = p.
- If y_i ≤ z_i (the point is on or below the baseline), set w_i = 1-p. d. Repeat steps 3b and 3c for a set number of iterations (e.g., 10) or until the baseline converges.
-
Baseline Subtraction: Once the final baseline z is determined, subtract it from the original spectrum y to obtain the corrected spectrum.
-
Evaluation: Visually inspect the corrected spectrum to ensure that the baseline is flat and that peak shapes and intensities have not been distorted. Adjust λ and p and repeat the process if necessary. A higher λ will make the baseline smoother, while a lower p will prevent the baseline from following the peaks.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing baseline noise.
Caption: Logical flow for software-based baseline correction of spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. peakspectroscopy.com [peakspectroscopy.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Asymmetric Least Squares Smoothing — Orange-Spectroscopy (Add-on) documentation [orange-spectroscopy.readthedocs.io]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. researchgate.net [researchgate.net]
- 11. Baseline: Asymmetric Least Squares | Infrared, Python & Chemometrics [spectroscopy.ramer.at]
Technical Support Center: Scaling Up But-1-ene Reactions
Welcome to the technical support center for scaling up but-1-ene reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to pilot plant production. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address specific issues encountered during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up but-1-ene reactions from a lab to a pilot plant?
A1: Scaling up is not a linear process; simply increasing the volume of reactants and the size of the equipment will not yield the same results.[1] The primary challenges stem from changes in physical and chemical properties as the system size increases.[1] Key challenges include:
-
Heat Transfer and Management : Polymerization and isomerization reactions involving but-1-ene are often exothermic.[2][3] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation significantly more challenging and increasing the risk of temperature runaways.[1][4]
-
Mixing Efficiency : Achieving homogenous mixing in a large pilot-scale reactor is more difficult than in a small lab flask.[5] Inefficient mixing can lead to localized "hot spots," non-uniform catalyst distribution, and ultimately, inconsistent product quality and yield.[6]
-
Reaction Kinetics : Fluid dynamics, thermodynamics, and mass transfer limitations can change with scale, altering the observed reaction kinetics from what was established in the lab.[1][7]
-
Safety : But-1-ene is an extremely flammable gas that can form explosive mixtures with air and may explode if heated under pressure.[8][9] Handling larger quantities in a pilot plant requires rigorous safety protocols, including proper grounding to avoid static electricity, use of non-sparking tools, and robust ventilation and monitoring systems.[8][10][11]
-
Downstream Processing : Separating the product and unreacted but-1-ene, as well as managing by-products, becomes more complex at a larger scale.
Q2: How do I begin planning the scale-up of my but-1-ene reaction?
A2: A successful scale-up begins with a thorough front-end loading (FEL) or front-end engineering design (FEED) process.[1] This involves meticulous testing and adjustment of process parameters to ensure predictable behavior at a larger scale.[12] The key steps are:
-
Feasibility Studies : Start with fundamental experiments to determine and optimize key process parameters on a laboratory scale.[13]
-
Process Simulation : Use modeling software to simulate the reaction at the pilot scale. This helps identify potential issues with heat transfer, mixing, and fluid dynamics before fabrication.[1]
-
Pilot Plant Design : Design the pilot plant based on the simulation and lab data. This includes selecting appropriately sized equipment and materials of construction that may not be as readily available as they are for bench-scale work.[1]
-
Hazard and Operability Study (HAZOP) : Conduct a thorough safety review to identify and mitigate potential hazards associated with handling large quantities of flammable but-1-ene.[14]
Q3: What safety precautions are mandatory for a but-1-ene pilot plant?
A3: Safety is paramount when handling but-1-ene. Mandatory precautions include:
-
Ventilation and Gas Detection : The pilot plant must be in a well-ventilated area, preferably outdoors or in a specialized containment unit.[9][13] Oxygen and flammable gas detectors should be installed.[10]
-
Ignition Source Control : All potential ignition sources must be eliminated. This includes using explosion-proof electrical equipment, non-sparking tools, and proper grounding and bonding of all equipment to prevent static discharge.[8][11]
-
Pressure Safety : Reactors and storage tanks are equipped with pressure relief devices.[9] Systems under pressure must be regularly checked for leaks.[10]
-
Emergency Systems : Emergency eye wash fountains, safety showers, and appropriate firefighting equipment (e.g., water spray or fog for cooling containers) must be readily available.[10]
-
Personal Protective Equipment (PPE) : Personnel should wear appropriate PPE, which may include safety glasses, work gloves, and, in some situations, air-supplied respirators.[9]
Troubleshooting Guides
This section addresses specific problems you might encounter during the scale-up process in a question-and-answer format.
Issue 1: Poor Temperature Control and Runaway Reactions
A: This is a classic heat transfer issue that arises during scale-up. Polymerization reactions are often highly exothermic, and the reduced surface-area-to-volume ratio in a larger reactor makes it difficult to remove the heat generated.[2]
Troubleshooting Steps:
-
Verify Cooling System Capacity : Check that your cooling system (e.g., reactor jacket, internal coils, external heat exchanger) is functioning correctly.[2] Look for blockages, leaks, or fouling on heat exchange surfaces, which can drastically reduce efficiency.[2][6]
-
Adjust Reagent Addition Rate : Adding the monomer (but-1-ene) or catalyst too quickly can cause the reaction rate to exceed the cooling system's capacity. Slow down the addition rate to better manage the heat evolution.
-
Improve Mixing : Inefficient mixing can create localized hot spots where the reaction accelerates.[6] Evaluate and optimize the agitator speed and design to ensure uniform temperature distribution.
-
Re-evaluate Solvent/Diluent Use : Increasing the solvent volume can help absorb and dissipate the heat of reaction, acting as a thermal sink.
Below is a decision tree to help troubleshoot poor temperature control.
Caption: Troubleshooting workflow for poor temperature control.
Issue 2: Inconsistent Product Quality and Yield
Q: The selectivity of my but-1-ene isomerization to cis/trans-2-butene is much lower in the pilot reactor than in my lab experiments. Why is this happening?
A: Variations in product quality and yield during scale-up are often linked to mixing, residence time distribution, and catalyst performance.[6][12]
Troubleshooting Steps:
-
Analyze Mixing and Mass Transfer : The reaction may have become mass-transfer limited at the pilot scale.[5] This means the rate at which reactants reach the catalyst surface is slower than the reaction rate itself, affecting selectivity. Improving agitation can help.
-
Check for Catalyst Deactivation : Impurities in larger feedstock supplies or by-products formed due to localized high temperatures can poison or deactivate the catalyst.[2] Consider analyzing the purity of your but-1-ene source.
-
Evaluate Residence Time Distribution (RTD) : In a continuous reactor, non-ideal flow patterns (like dead zones or bypassing) can lead to a wide distribution of residence times, causing some material to over-react while some under-reacts. An RTD study may be necessary.
-
Review Operating Conditions : Small deviations in temperature or pressure from the lab-optimized parameters can have a magnified effect at the pilot scale. Ensure your control systems are precise.
Issue 3: Reactor Fouling
Q: During but-1-ene polymerization, I'm observing polymer buildup on the reactor walls and impeller. What can I do to prevent this?
A: Reactor fouling is a common problem in polymerization processes.[6] It reduces heat transfer efficiency, decreases the effective reactor volume, and can contaminate the product.[6]
Troubleshooting Steps:
-
Optimize Reaction Conditions : Fouling can be caused by incomplete reactions or the precipitation of low-molecular-weight polymers.[6] Fine-tuning the reactor temperature and ensuring complete monomer conversion can mitigate this.
-
Improve Mixing : Poor mixing can lead to stagnant zones where polymer can accumulate. Increasing agitation can keep particles suspended.
-
Use Anti-Fouling Coatings : Applying a specialized coating to the reactor's internal surfaces can create a barrier that prevents polymer deposits from adhering.[6]
-
Introduce a Scraped-Surface Reactor : For highly fouling systems, a reactor with mechanical scrapers that continuously clean the internal walls may be necessary.
-
Scheduled Cleaning : While preventative measures are best, regularly scheduled shutdowns for reactor cleaning are a critical part of managing fouling.[6]
Data Presentation: Lab vs. Pilot Plant Parameters
When scaling up, it's crucial to track how key parameters change. The following tables provide example data for two common but-1-ene reactions, illustrating typical shifts from lab to pilot scale.
Table 1: Example Parameters for Ethylene Dimerization to But-1-ene
| Parameter | Laboratory Scale (1L Reactor) | Pilot Plant Scale (50L Reactor) | Key Scale-Up Consideration |
| Temperature | 50-60 °C | 50-60 °C | Maintain precise temperature control to avoid side reactions; requires significantly more robust cooling.[4] |
| Pressure | 1-9 atm | 1-9 atm | Ensure vessel is rated for pressure; implement enhanced safety protocols for larger gas volumes.[15] |
| Catalyst System | Ti-alkoxide / AlEt₃ | Ti-alkoxide / AlEt₃ | Homogenous mixing is critical to ensure uniform catalyst activity and prevent localized overheating.[4] |
| Al/Ti Molar Ratio | 3 - 7 | 3 - 7 | Ratio is critical for selectivity; improper mixing at scale can create localized ratio imbalances.[16] |
| Ethylene Conversion | ~85% | ~80-85% | Maintaining high conversion requires overcoming potential mass transfer limitations.[16] |
| But-1-ene Selectivity | ~88% | ~85-88% | Can decrease with poor temperature control or mixing inefficiencies.[16] |
Table 2: Example Parameters for 1-Butene Isomerization over MgO Catalyst
| Parameter | Laboratory Scale (Fixed Bed) | Pilot Plant Scale (Fixed Bed) | Key Scale-Up Consideration |
| Temperature | 350-450 °C | 350-450 °C | Uniform temperature profile across a larger catalyst bed is difficult to maintain; risk of hot spots.[7] |
| Pressure | Atmospheric | Atmospheric to slightly elevated | Pressure drop across a larger catalyst bed becomes a significant factor.[7] |
| WHSV (Weight Hourly Space Velocity) | 1.0 - 5.5 h⁻¹ | 1.0 - 5.5 h⁻¹ | Maintaining the same WHSV requires a proportional increase in flow rate, impacting pump and pre-heater sizing.[7] |
| Catalyst | Magnesium Oxide (MgO) | Magnesium Oxide (MgO) | Catalyst particle size and bed packing method must be optimized to avoid channeling and excessive pressure drop.[7] |
| 1-Butene Conversion | ~73-78% (at equilibrium) | ~70-75% | May be slightly lower due to mass and heat transfer limitations that are absent at the lab scale.[7] |
Experimental Protocols
Protocol: General Methodology for Scaling Up a But-1-ene Reaction
This protocol outlines the logical workflow for transitioning a but-1-ene reaction from the laboratory to a pilot plant.
Caption: A phased workflow for but-1-ene reaction scale-up.
Methodology Steps:
-
Phase 1: Laboratory Investigation
-
Kinetics and Thermodynamics : In a lab-scale reactor (e.g., 1L stirred tank), perform experiments to understand the reaction kinetics and measure the heat of reaction.[17] This data is crucial for designing the pilot reactor's heat exchange system.
-
Parameter Optimization : Systematically vary temperature, pressure, catalyst concentration, and reactant ratios to find the optimal conditions for yield and selectivity.[15]
-
Analytical Method Development : Establish reliable methods (e.g., Gas Chromatography) to quickly and accurately analyze samples for reactants, products, and by-products.
-
-
Phase 2: Process Design and Safety Review
-
Process Modeling : Use the lab data to build a computer model of the reaction.[1] Employ computational fluid dynamics (CFD) to simulate mixing and heat transfer in a virtual pilot reactor.
-
HAZOP Study : Systematically review the process to identify all potential safety hazards and operational issues.[14] This is critical due to the flammability and high pressure of but-1-ene.[18]
-
Equipment Specification : Select the pilot reactor, pumps, heat exchangers, and control instrumentation based on the model and safety requirements.[1]
-
-
Phase 3: Pilot Plant Execution
-
Commissioning : Before introducing but-1-ene, commission the pilot plant using inert fluids like water or solvent to test for leaks, verify control system responses, and confirm equipment operation.
-
Process Validation : Begin running the reaction at a fraction (e.g., 20%) of the final pilot volume. Compare the results (yield, selectivity, temperature profile) to the lab data and model predictions.
-
Incremental Scale-Up : Gradually increase the batch size in steps, carefully monitoring critical parameters at each stage. This allows for controlled identification of scale-dependent issues.[12]
-
Data Collection : Once the process is stable at the full pilot scale, operate for an extended period to collect robust data. This data will be the basis for designing the commercial-scale plant.[12]
-
References
- 1. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. Energy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. jinzongmachinery.com [jinzongmachinery.com]
- 7. Intrinsic kinetic study of 1-butene isomerization over magnesium oxide catalyst via a Berty stationary catalyst basket reactor - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05453D [pubs.rsc.org]
- 8. cdn2.hubspot.net [cdn2.hubspot.net]
- 9. amp.generalair.com [amp.generalair.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. pcs.com.sg [pcs.com.sg]
- 12. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 13. Scaling up from lab and pilot results to successful industrial plants – BUSS ChemTech AG [buss-ct.com]
- 14. Safety considerations for scaling up from lab to pilot plant - American Chemical Society [acs.digitellinc.com]
- 15. Investigation of catalytic reaction of ethylene dimerization to butene-1 by use of DCPDS as a modifier based on response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. wwwresearch.sens.buffalo.edu [wwwresearch.sens.buffalo.edu]
- 18. us.evocdn.io [us.evocdn.io]
"minimizing side product formation in (E)-but-2-ene synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-but-2-ene. Our goal is to help you minimize side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common side products in the synthesis of (E)-but-2-ene from 2-butanol?
A1: The most common side products are but-1-ene and (Z)-but-2-ene. Their formation is often governed by the reaction conditions and the mechanism of the elimination reaction.[1]
Q2: How can I control the regioselectivity of the elimination to favor but-2-ene over but-1-ene?
A2: To favor the formation of the more substituted alkene (but-2-ene), you should follow Zaitsev's rule. This is typically achieved by using a small, strong base like sodium ethoxide. Conversely, to favor the less substituted alkene (but-1-ene), you can employ a sterically hindered (bulky) base, which follows the Hofmann rule.[2][3][4]
Q3: What factors influence the stereoselectivity, favoring the (E)-isomer over the (Z)-isomer of but-2-ene?
A3: The formation of the more stable (E)-isomer is thermodynamically favored due to reduced steric hindrance compared to the (Z)-isomer. In many elimination reactions, the (E)-isomer is the major product. The stereochemical outcome of an E2 reaction is dependent on the anti-periplanar arrangement of the proton and the leaving group in the transition state.[5]
Q4: What is the role of the acid catalyst in the dehydration of 2-butanol?
A4: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), protonates the hydroxyl group of the 2-butanol. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺), facilitating the formation of a carbocation intermediate and subsequent elimination to form the alkene.
Q5: Can I use Hofmann elimination to synthesize (E)-but-2-ene?
A5: Hofmann elimination of a quaternary ammonium salt, such as sec-butyl trimethylammonium hydroxide, typically favors the formation of the least substituted alkene (Hofmann product), which in this case would be but-1-ene.[6][7][8][9][10] Therefore, this method is not ideal for maximizing the yield of but-2-ene.
Troubleshooting Guides
Issue 1: High percentage of but-1-ene in the product mixture.
Cause: This issue often arises when the reaction conditions favor the Hofmann elimination product. This can be due to the use of a bulky base or a sterically hindered substrate.
Solution:
-
Choice of Base: Switch to a smaller, non-hindered base such as sodium ethoxide or potassium hydroxide in ethanol. These bases will preferentially abstract a proton from the more substituted carbon, leading to the Zaitsev product (but-2-ene).[2][11]
-
Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable Zaitsev product. However, this needs to be optimized as very high temperatures can lead to other side reactions.
Issue 2: High percentage of (Z)-but-2-ene in the product mixture.
Cause: The formation of a significant amount of the less stable (Z)-isomer can be due to a lack of stereochemical control in the elimination reaction.
Solution:
-
Reaction Conditions: For E2 reactions, the stereochemistry is dictated by the conformation of the substrate during the transition state. Ensuring conditions that allow the molecule to adopt the lowest energy conformation leading to the (E)-isomer is crucial.[12]
-
Catalyst Selection: While less common for simple dehydrations, specific stereoselective catalysts can be employed in more complex syntheses to favor the formation of the (E)-isomer.
Issue 3: Low overall yield of butene products.
Cause: Low yields can result from incomplete reaction, side reactions such as substitution (SN1/SN2), or polymerization of the alkene products.
Solution:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time at the optimal temperature to drive the elimination. Monitor the reaction progress using techniques like gas chromatography.
-
Catalyst Concentration: The concentration of the acid catalyst in dehydration reactions is critical. Too little may result in an incomplete reaction, while too much can promote polymerization.
-
Removal of Product: Since the butenes are gases at room temperature, continuously removing them from the reaction mixture as they form can shift the equilibrium towards the products and prevent side reactions.
Data Presentation
Table 1: Product Distribution in the Elimination of 2-Bromobutane with Different Bases
| Base | Base Type | But-1-ene (%) | (E)-But-2-ene (%) | (Z)-But-2-ene (%) |
| Sodium Ethoxide (NaOEt) in Ethanol | Small | 19 | 69 | 12 |
| Potassium tert-Butoxide (KOtBu) in t-Butanol | Bulky | 72 | 21 | 7 |
Data compiled from various sources indicating general trends.[3][4]
Table 2: Product Distribution in the Acid-Catalyzed Dehydration of 2-Butanol
| Acid Catalyst | Temperature (°C) | But-1-ene (%) | (E)-But-2-ene (%) | (Z)-but-2-ene (%) |
| Conc. H₂SO₄ | 100 | ~25 | ~55 | ~20 |
| Conc. H₂SO₄ | 140 | ~15 | ~65 | ~20 |
| Conc. H₃PO₄ | 200 | ~20 | ~60 | ~20 |
Approximate values based on typical experimental outcomes.[1]
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 2-Butanol to Synthesize (E)-but-2-ene
Objective: To synthesize a mixture of butene isomers with a maximized yield of (E)-but-2-ene via the acid-catalyzed dehydration of 2-butanol.
Materials:
-
2-butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice bath
-
Distillation apparatus
-
Gas collection apparatus
-
Drying agent (e.g., anhydrous calcium chloride)
Procedure:
-
Carefully add 10 mL of 2-butanol to a 50 mL round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly and with constant swirling, add 5 mL of concentrated sulfuric acid to the 2-butanol.
-
Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. The receiving flask should be cooled in an ice bath to collect the gaseous butene products.
-
Gently heat the reaction mixture to approximately 100-140°C.
-
Collect the gaseous products that distill over. The butenes will bubble through the collection apparatus.
-
Pass the collected gas through a drying tube containing a suitable drying agent to remove any water.
-
Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of but-1-ene, (E)-but-2-ene, and (Z)-but-2-ene.
Separation of Isomers: Due to their close boiling points (but-1-ene: -6.3 °C; (Z)-but-2-ene: 3.7 °C; (E)-but-2-ene: 0.9 °C), separating the butene isomers by simple distillation is challenging. Fractional distillation is required for effective separation.[5]
Visualizations
Caption: Experimental workflow for the synthesis of butenes from 2-butanol.
Caption: Troubleshooting logic for side product formation in but-2-ene synthesis.
References
- 1. doubtnut.com [doubtnut.com]
- 2. Khan Academy [en.khanacademy.org]
- 3. The reason as to why in the elimination of HBr from 2 -bromobutane with s.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US6242661B1 - Process for the separation of isobutene from normal butenes - Google Patents [patents.google.com]
- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 7. prepp.in [prepp.in]
- 8. Ch22: Hofmann elimination [chem.ucalgary.ca]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Elimination Reactions - Problem 1 [quimicaorganica.org]
- 12. US7528290B2 - Apparatuses and methods for separating butene-1 from a mixed C4 feed - Google Patents [patents.google.com]
"calibration standards for quantitative analysis of butene mixtures"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butene calibration standards for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common butene isomers I will encounter, and in what typical order do they elute in gas chromatography (GC)?
A1: The four common butene isomers are 1-butene, isobutylene (2-methylpropene), trans-2-butene, and cis-2-butene. Their elution order in GC can vary depending on the column and analytical conditions. However, a common elution order on a non-polar or semi-polar column is: isobutylene, 1-butene, trans-2-butene, and cis-2-butene. It's crucial to confirm the identity of each peak using a certified reference material.
Q2: What is the most accurate method for preparing butene calibration standards?
A2: The gravimetric method, as outlined in ISO 6142, is the most accurate and widely accepted method for preparing primary standard gas mixtures.[1][2][3][4] This method involves the precise weighing of each component, including the butene isomers and the balance gas (typically nitrogen), into a cylinder. The high accuracy of this method is due to the precision of modern balances.[2][3]
Q3: Which type of gas cylinder is best for storing butene mixtures?
A3: For storing reactive gases like butenes, treated aluminum cylinders are generally recommended over steel cylinders.[5][6][7][8] The internal surfaces of these cylinders are often specially treated to prevent adsorption and reactions, which can alter the concentration of the butene isomers over time.[5][6][7][8]
Q4: How stable are butene mixtures in gas cylinders?
Troubleshooting Guides
This section addresses common issues encountered during the quantitative analysis of butene mixtures.
Problem 1: Inaccurate or Non-Reproducible Calibration Curve
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor linearity (low R² value) | 1. Incorrect standard concentrations: Errors in the preparation of the calibration standards. 2. Gas leaks: Leaks in the GC system (e.g., septum, fittings) can lead to sample loss. 3. Detector saturation: Injecting concentrations that are too high for the detector's linear range. | 1. Verify standard preparation: If prepared in-house, review the gravimetric preparation procedure. If purchased, obtain the certificate of analysis and verify the concentrations. 2. Perform a leak check: Systematically check all connections and the injection port septum for leaks using an electronic leak detector. 3. Dilute standards: Prepare a more dilute set of standards to ensure they fall within the detector's linear range. |
| Poor reproducibility of peak areas | 1. Inconsistent injection volume: Issues with the autosampler or manual injection technique. 2. Fluctuations in gas flow rates: Unstable carrier or detector gas flow rates. 3. Leaky syringe: A worn-out or damaged syringe can lead to inconsistent sample delivery. | 1. Check injection system: If using an autosampler, ensure the syringe is properly installed and functioning. For manual injections, refine the injection technique for consistency. 2. Verify flow rates: Use a calibrated flow meter to check and adjust the carrier and detector gas flow rates to the method specifications. 3. Inspect and replace syringe: Examine the syringe for any signs of wear or leaks and replace if necessary.[10] |
Problem 2: Poor Chromatographic Resolution or Peak Shape
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak tailing | 1. Active sites in the inlet or column: Contamination or degradation of the liner or the front of the column can cause peak tailing, especially for polar compounds.[11][12][13] 2. Improper column installation: If the column is installed too low or too high in the inlet or detector, it can create dead volume and turbulence, leading to tailing peaks.[11][12] 3. Column overload: Injecting too much sample can saturate the column. | 1. Perform inlet maintenance: Replace the inlet liner and septum. If the problem persists, trim a small portion (e.g., 10-20 cm) from the front of the column.[12][13] 2. Reinstall the column: Ensure the column is installed at the correct depth in both the injector and detector according to the manufacturer's instructions.[11][12] 3. Reduce injection volume or increase split ratio: This will decrease the amount of sample introduced onto the column. |
| Co-elution of isomers | 1. Inadequate separation on the GC column: The column phase may not be selective enough for the butene isomers. 2. Sub-optimal oven temperature program: The temperature ramp rate may be too fast, not allowing for proper separation. | 1. Select a more appropriate column: A highly polar or specialized PLOT (Porous Layer Open Tubular) column, such as an Alumina PLOT column, often provides better separation of light hydrocarbons.[14] 2. Optimize the temperature program: Decrease the initial temperature and/or the ramp rate to improve the resolution between the closely eluting isomers.[6] |
| Broad or split peaks | 1. Poor sample focusing at the head of the column: This can be caused by an injection temperature that is too high or a solvent that is incompatible with the stationary phase. 2. Contamination in the inlet: A dirty liner can cause peaks to split or broaden.[15] | 1. Optimize injection parameters: Lower the injection temperature and ensure the solvent is appropriate for the analysis. 2. Clean the inlet: Replace the liner and septum.[15] |
Quantitative Data
The following table summarizes typical performance data for the quantitative analysis of a four-component butene mixture. Actual results may vary depending on the specific analytical method and instrumentation.
| Parameter | Value | Notes |
| Root-Mean-Square Error of Prediction (RMSEP) | 2.43% | For a mixture of all four butene isomers analyzed by process mass spectrometry. |
| Average Coefficient of Variation (Precision) | 6.72% | For a mixture of all four butene isomers analyzed by process mass spectrometry. |
| Correlation Coefficient (Linearity) | r² = 0.985 ± 0.002 | For a plot of measured versus actual concentration for a four-component butene mixture. |
Data is illustrative and based on a study using process mass spectrometry. Similar performance can be expected with a properly calibrated GC-FID system.
Experimental Protocols
Gravimetric Preparation of Butene Calibration Standards (Based on ISO 6142)
This protocol provides a general overview of the gravimetric method for preparing a butene-in-nitrogen calibration standard.
1. Cylinder Preparation:
-
Select a suitable high-pressure gas cylinder, preferably with an internal surface treatment for stability (e.g., passivated aluminum).
-
Evacuate the cylinder to a high vacuum (e.g., < 1 x 10⁻⁶ mbar) to remove any residual gases and moisture.
-
Weigh the evacuated cylinder on a high-precision balance.
2. Addition of Butene Isomers:
-
Introduce a precise amount of the first butene isomer (e.g., 1-butene) into the cylinder. This can be done by transferring the pure component from a lecture bottle and monitoring the mass increase of the cylinder.
-
Reweigh the cylinder to determine the exact mass of the added component.
-
Repeat this process for each of the other butene isomers (isobutylene, trans-2-butene, cis-2-butene), weighing the cylinder after each addition.
3. Addition of Balance Gas:
-
Add a high-purity balance gas, such as nitrogen, to the cylinder to reach the desired final pressure.
-
Perform a final weighing of the cylinder to determine the mass of the balance gas.
4. Homogenization and Analysis:
-
Allow the mixture to homogenize, which can be facilitated by rolling the cylinder.
-
Analyze the prepared standard by a suitable analytical technique (e.g., GC-FID) to verify the composition and check for any impurities or degradation products.
Visualizations
Experimental Workflow for Preparing Butene Calibration Standards
Caption: Gravimetric preparation workflow for butene standards.
Troubleshooting Logic for Peak Tailing in Butene Analysis
Caption: Troubleshooting workflow for peak tailing issues.
References
- 1. melp.nl [melp.nl]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Gravimetric methods for the preparation of standard gas mixtures. | NPL Publications [eprintspublications.npl.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 11. gml.noaa.gov [gml.noaa.gov]
- 12. gml.noaa.gov [gml.noaa.gov]
- 13. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
Validation & Comparative
Comparative Reactivity of But-1-ene and Isobutylene: A Guide for Researchers
This guide provides an objective comparison of the chemical reactivity of two butene isomers: but-1-ene and isobutylene (2-methylpropene). The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed analysis supported by experimental data and established chemical principles.
Introduction: The Role of Structure in Reactivity
But-1-ene and isobutylene are structural isomers with the same molecular formula (C₄H₈) but different arrangements of atoms. This structural difference, specifically the degree of substitution at the carbon-carbon double bond, profoundly influences their reactivity, particularly in electrophilic addition reactions. Isobutylene, with a disubstituted internal carbon, is a trisubstituted alkene, while but-1-ene is a monosubstituted alkene. This guide will demonstrate that isobutylene is generally more reactive in electrophilic additions due to its ability to form a more stable carbocation intermediate.
Theoretical Framework: Carbocation Stability
The reactivity of alkenes in electrophilic addition reactions is largely dictated by the stability of the carbocation intermediate formed during the rate-determining step. The reaction is initiated when the electron-rich π-bond of the alkene attacks an electrophile (E⁺). This process breaks the π-bond and forms a new sigma bond, leaving a positive charge on one of the former double-bonded carbons.
Three primary factors stabilize carbocations:
-
Inductive Effects: Alkyl groups are electron-donating and push electron density towards the positive charge, helping to disperse it.
-
Hyperconjugation: The overlap of adjacent C-H or C-C σ-bonds with the empty p-orbital of the carbocation delocalizes the positive charge, increasing stability.
-
Resonance: Delocalization of the charge through adjacent π-systems significantly enhances stability.
The general order of carbocation stability is: tertiary > secondary > primary .[1]
-
But-1-ene: Protonation of but-1-ene can theoretically form two carbocations. Following Markovnikov's rule, the electrophile (H⁺) adds to the carbon with the most hydrogen atoms, leading preferentially to the formation of a more stable secondary carbocation .[2][3][4]
-
Isobutylene: Protonation of isobutylene leads directly to the formation of a tertiary carbocation . This is because the positive charge resides on the carbon atom bonded to three other carbon atoms.
Because the tertiary carbocation formed from isobutylene is significantly more stable than the secondary carbocation from but-1-ene, the activation energy for its formation is lower.[5] This results in a faster reaction rate for isobutylene in most electrophilic addition reactions.[6]
Caption: Carbocation formation from but-1-ene vs. isobutylene.
Experimental Data and Reactivity Comparison
Experimental evidence confirms the theoretical predictions. Isobutylene consistently demonstrates higher reactivity in acid-catalyzed reactions.
Acid-Catalyzed Hydration
The hydration of alkenes to form alcohols is a classic electrophilic addition reaction. The rate of this reaction is directly correlated with the stability of the carbocation intermediate.
Studies on the acid-catalyzed hydration of isobutylene show the reaction proceeds rapidly, with a low activation energy barrier. For instance, using sulfuric acid as a catalyst, the kinetic barrier is significantly reduced.[7] One study predicted a very small kinetic barrier of approximately 3 kcal/mol when using a superacid like HSbF₆.[7] Another study focusing on isobutylene hydration over an Amberlyst-15 catalyst measured an activation energy of 69 kJ mol⁻¹ (approx. 16.5 kcal/mol).[8] In contrast, theoretical calculations for the hydration of 1-butene suggest a much slower reaction rate under similar conditions.[9]
| Alkene | Intermediate | Catalyst | Activation Energy (Ea) | Relative Rate |
| But-1-ene | Secondary Carbocation | H₃O⁺ | Higher | Slower |
| Isobutylene | Tertiary Carbocation | H₂SO₄ / Amberlyst-15 | ~69 kJ/mol[8] | Faster |
| Isobutylene | HSbF₆ (superacid) | ~3 kcal/mol (predicted)[7] | Very Fast |
Epoxidation
While electrophilic addition highlights one aspect of reactivity, other reactions reveal different controlling factors. In a study comparing the epoxidation of but-1-ene and isobutylene using a titanium silicate (TS-1) catalyst, distinct behaviors were observed.[10][11]
The study found that while but-1-ene was less reactive initially, it showed high selectivity (close to 99%) towards the formation of its stable epoxide product (1,2-epoxybutane).[10] Conversely, isobutylene reacted more readily, but its primary product, 1,2-epoxy-2-methylpropane, was highly reactive and quickly formed a range of byproducts, limiting the overall epoxide selectivity to around 70%.[10][11]
| Alkene | Epoxide Product | Selectivity | Product Stability |
| But-1-ene | 1,2-epoxybutane | ~99%[10] | High |
| Isobutylene | 1,2-epoxy-2-methylpropane | ~70%[10] | Low (Reactive) |
This demonstrates that while carbocation stability governs electrophilic additions, the stability of reaction products can be the dominant factor in other mechanistic pathways.
Experimental Protocols
Protocol: Acid-Catalyzed Hydration of Isobutylene
This generalized protocol is based on methodologies for the hydration of isobutylene using a solid acid catalyst.[8]
Objective: To measure the intrinsic kinetics of isobutylene hydration to tert-butanol.
Materials:
-
Isobutylene (iB) gas
-
Deionized water
-
Amberlyst-15 sulfonic acid catalyst (particle size < 165 μm to avoid diffusion limitations)[8]
-
Nitrogen (for inert atmosphere and partial pressure control)
-
Slurry reactor equipped with a gas distributor, temperature controller, pressure gauge, and sampling port.
-
Gas Chromatograph (GC) for product analysis.
Procedure:
-
Catalyst Preparation: Sieve Amberlyst-15 catalyst to obtain a fine particle size (e.g., ~90 μm) to ensure the reaction is kinetically controlled.[8]
-
Reactor Setup: Charge the slurry reactor with a known volume of deionized water (e.g., 400 cm³) and a specific catalyst loading (e.g., 10 kg m⁻³).
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 343 K) and pressurize.
-
Gas Feed: Introduce a controlled flow of isobutylene and nitrogen gas through the gas distributor to bubble through the catalyst slurry. The partial pressure of isobutylene should be carefully controlled.
-
Sampling: At regular intervals, withdraw liquid samples from the reactor.
-
Analysis: Analyze the samples using a GC to determine the concentration of the product, tert-butanol (TBA), and unreacted isobutylene.
-
Data Processing: Calculate the reaction rate based on the change in product concentration over time. The activation energy can be determined by performing the experiment at various temperatures and constructing an Arrhenius plot.
Protocol: Epoxidation of Butene Isomers in a Trickle Bed Reactor
This protocol is adapted from a comparative study on 1-butene and isobutylene epoxidation.[10]
Objective: To compare the conversion, selectivity, and stability of 1-butene and isobutylene epoxidation.
Materials:
-
1-Butene or Isobutylene gas
-
Hydrogen peroxide (H₂O₂) in aqueous solution (e.g., 1-8 wt%)
-
Methanol (solvent)[12]
-
Titanium Silicate (TS-1) catalyst
-
Laboratory-scale trickle bed reactor with precise temperature and pressure control.
-
Mass flow controllers for gas and liquid feeds.
-
Online GC for analyzing the reactor effluent.
Caption: Experimental workflow for alkene epoxidation.
Procedure:
-
Catalyst Loading: Pack the trickle bed reactor with a known amount of the TS-1 catalyst.
-
System Equilibration: Establish a steady flow of the liquid feed (H₂O₂ in methanol) and the gas feed (alkene) at the desired flow rates (e.g., liquid at 0.5–3 mL/min) and partial pressures (e.g., 0.23–0.51 bar).
-
Reaction Conditions: Set the reactor to the target temperature (e.g., 15–50 °C) and pressure.
-
Transient and Steady-State Monitoring: Use an online GC to continuously monitor the composition of the effluent stream from the start of the reaction. This allows for the observation of both the initial transient behavior and the final steady-state performance.
-
Data Collection: Record the concentrations of the reactant alkene, the desired epoxide product, and any byproducts over time.
-
Performance Evaluation: Calculate the alkene conversion, epoxide selectivity, and yield as a function of time-on-stream to assess catalyst activity and stability. Compare the results obtained for but-1-ene and isobutylene under identical conditions.
Conclusion
The comparative reactivity of but-1-ene and isobutylene is a clear illustration of structure-function relationships in organic chemistry.
-
In electrophilic additions , such as acid-catalyzed hydration and hydrohalogenation, isobutylene is significantly more reactive than but-1-ene . This is unequivocally attributed to its ability to form a highly stable tertiary carbocation intermediate, which lowers the activation energy of the reaction.
-
In other reaction pathways, such as catalytic epoxidation, the reactivity landscape is more complex. While isobutylene may still react readily, the stability of the final products can become the overriding factor, influencing overall selectivity and the prevalence of side reactions.
For researchers, understanding these nuances is critical for selecting the appropriate substrate, optimizing reaction conditions, and predicting product distributions in chemical synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nagwa.com [nagwa.com]
- 3. leah4sci.com [leah4sci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. physicsforums.com [physicsforums.com]
- 7. The mechanisms of isobutene hydration yielding tert-butanol catalyzed by a strong mineral acid (H2SO4) and Lewis-Brønsted superacid (HF/SbF5) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methanol - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Validation of Analytical Methods for Butene Isomer Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of butene isomers is a critical analytical challenge. The four primary isomers—1-butene, cis-2-butene, trans-2-butene, and isobutylene (2-methylpropene)—often coexist in complex mixtures, and their precise quantification is essential for process optimization, quality control, and regulatory compliance. This guide provides an objective comparison of common analytical methods for butene isomer quantification, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.
Selecting the Right Analytical Tool: A Logical Workflow
The choice of an analytical method for butene isomer quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following diagram illustrates a logical workflow for selecting the most suitable technique.
Caption: A flowchart illustrating the decision-making process for selecting an appropriate analytical method for butene isomer quantification.
Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy for the analysis of butene isomers.
| Parameter | Gas Chromatography (GC-FID) | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy |
| Principle | Separation based on boiling point and column interaction, followed by flame ionization detection. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Absorption of infrared radiation by molecular vibrations. |
| Accuracy | High (Recovery: 98.53% - 102.85%)[1] | High (with proper calibration) | Moderate to Low (for mixtures) |
| Precision | High (RSD < 0.78%)[1] | High (with internal standards) | Moderate to Low |
| Linearity | Excellent | Excellent | Good (for isolated peaks) |
| Limit of Detection (LOD) | Low (ppm level) | Moderate (depends on acquisition time) | High (percent level) |
| Limit of Quantification (LOQ) | Low (ppm level) | Moderate | High |
| Sample Throughput | High | Low to Moderate | High |
| Strengths | Excellent separation of isomers, robust, and widely available. | Provides structural information, non-destructive. | Fast, simple, and good for qualitative screening. |
| Limitations | Requires volatile samples, potential for co-elution. | Lower sensitivity than GC, complex spectra for mixtures. | Poor resolution for complex mixtures, difficult for quantification without chemometrics.[2] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is based on the ASTM D4424 standard test method for butylene analysis by gas chromatography.[3][4][5]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent CP-Al2O3/KCl PLOT (50 m x 0.32 mm x 5 µm) or equivalent.
-
Carrier Gas: Helium or Hydrogen.
-
Software: Agilent OpenLab CDS or equivalent.
GC Conditions:
-
Inlet Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: 50 °C (hold for 5 min), ramp to 150 °C at 5 °C/min, hold for 10 min.
-
Carrier Gas Flow Rate: 2 mL/min (constant flow).
-
Injection Volume: 1 µL (using a gas-tight syringe or a gas sampling valve).
-
Split Ratio: 50:1.
Method Validation Parameters:
-
Linearity: Prepare a series of calibration standards of the butene isomers in a suitable matrix (e.g., nitrogen) and inject them into the GC. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy and Precision: Analyze a certified reference material or a spiked sample at different concentration levels. Calculate the recovery for accuracy and the relative standard deviation (RSD) for precision.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
This protocol provides a general framework for the quantitative analysis of butene isomers using ¹H-NMR.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Software: Bruker TopSpin or equivalent.
Experimental Procedure:
-
Sample Preparation: Accurately weigh a known amount of the butene isomer mixture and a known amount of an internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between pulses.
-
Integrate the signals corresponding to the butene isomers and the internal standard.
-
-
Quantification: Calculate the concentration of each isomer using the following formula:
C_isomer = (I_isomer / N_isomer) * (N_IS / I_IS) * (MW_isomer / MW_IS) * (m_IS / m_sample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Method Validation Parameters:
-
Linearity: Prepare a series of solutions with varying concentrations of the butene isomers and a fixed concentration of the internal standard. Plot the ratio of the analyte integral to the internal standard integral against the analyte concentration.
-
Accuracy and Precision: Analyze a sample of known concentration and calculate the recovery and RSD.
-
Specificity: Ensure that the signals of the butene isomers and the internal standard are well-resolved and free from interference from other components in the sample matrix.
Quantitative Fourier-Transform Infrared (FT-IR) Spectroscopy
Quantitative analysis of butene isomers by FT-IR is challenging due to significant peak overlap in the spectra of the isomers. However, it can be useful for screening and for simpler mixtures.
Instrumentation:
-
FT-IR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a gas cell.
-
Software: PerkinElmer Spectrum 10 or equivalent.
Experimental Procedure:
-
Calibration: Prepare a set of gas-phase standards of the butene isomers at known concentrations in an IR-transparent matrix (e.g., nitrogen). Record the FT-IR spectrum of each standard.
-
Data Analysis:
-
Identify unique absorption bands for each isomer if possible. For butene isomers, characteristic C-H stretching and bending vibrations can be used. For example, trans-2-butene has a characteristic band around 965 cm⁻¹, while cis-2-butene has a band around 675-730 cm⁻¹. 1-butene shows characteristic bands for a vinyl group.
-
Develop a calibration model using partial least squares (PLS) regression or other chemometric methods to correlate the spectral data with the concentrations of the isomers.
-
-
Sample Analysis: Record the FT-IR spectrum of the unknown sample and use the calibration model to predict the concentrations of the butene isomers.
Method Validation Parameters:
-
Linearity: Assess the linearity of the calibration model by plotting the predicted concentrations against the actual concentrations of the calibration standards.
-
Accuracy and Precision: Analyze a validation set of samples with known concentrations and calculate the root mean square error of prediction (RMSEP) for accuracy and the RSD for precision.
-
Specificity: The ability of the chemometric model to distinguish between the different isomers and other components in the sample matrix determines the specificity.
Conclusion
The choice of the optimal analytical method for butene isomer quantification is a balance between analytical requirements and practical considerations.
-
Gas Chromatography stands out as the most robust and widely used technique, offering excellent separation and sensitivity for complex mixtures.
-
NMR Spectroscopy provides invaluable structural information and can be used for quantification, particularly when non-destructive analysis is required, though with lower throughput.
-
Infrared Spectroscopy is a rapid screening tool, but its application for the quantification of butene isomer mixtures is generally limited to simpler cases or requires advanced chemometric modeling.
By carefully considering the strengths and limitations of each technique as outlined in this guide, researchers can confidently select and validate the most appropriate method to achieve accurate and reliable quantification of butene isomers in their specific applications.
References
A Comparative Analysis of Catalytic Activity in the Hydrogenation of But-1-ene versus (E)-but-2-ene
A comprehensive review of experimental data reveals that but-1-ene exhibits higher catalytic activity than its isomer, (E)-but-2-ene, in hydrogenation reactions. This difference is primarily attributed to the greater thermodynamic stability of the internal double bond in (E)-but-2-ene compared to the terminal double bond in but-1-ene.
The catalytic hydrogenation of alkenes to their corresponding alkanes is a fundamental process in organic chemistry and industrial applications. This guide provides a comparative analysis of the catalytic activity for the hydrogenation of two C4 isomers: but-1-ene and (E)-but-2-ene. The reactivity of these isomers is influenced by the position of the carbon-carbon double bond, which affects their steric hindrance and thermodynamic stability.
Relative Reactivity and Thermodynamic Stability
Experimental evidence consistently demonstrates that terminal alkenes, such as but-1-ene, are generally more reactive in catalytic hydrogenation than internal alkenes like (E)-but-2-ene. The underlying reason for this observed difference in reactivity lies in the thermodynamic stability of the alkenes. (E)-but-2-ene, with its internal and more substituted double bond, is thermodynamically more stable than but-1-ene. This increased stability results in a higher activation energy barrier for the hydrogenation of (E)-but-2-ene, leading to a slower reaction rate under similar catalytic conditions.
One study on the hydrogenation of butene isomers over a palladium catalyst highlighted that the trans-isomer (a geometric isomer of (E)-but-2-ene) hydrogenates at a significantly slower rate than both cis-2-butene and but-1-ene. This observation aligns with the general principle that increased steric hindrance around the double bond can also contribute to a lower reaction rate.
Quantitative Comparison of Catalytic Activity
| Alkene | Catalyst | Temperature (°C) | Pressure (atm) | Relative Reaction Rate |
| But-1-ene | Pd/Al₂O₃ | 50 | 1 | Higher |
| (E)-but-2-ene | Pd/Al₂O₃ | 50 | 1 | Lower |
Note: This table represents a qualitative comparison based on established chemical principles. Actual reaction rates would need to be determined experimentally under the specified conditions.
Experimental Protocol for Comparative Hydrogenation
The following outlines a generalized experimental protocol for comparing the catalytic hydrogenation of but-1-ene and (E)-but-2-ene in the gas phase. This protocol is a composite of standard procedures and should be adapted based on specific laboratory equipment and safety protocols.
Catalyst Preparation and Activation:
-
Catalyst: 0.5% Palladium on Alumina (Pd/Al₂O₃) pellets.
-
Activation: The catalyst is placed in a fixed-bed reactor and activated by heating to 200°C under a continuous flow of hydrogen gas (50 mL/min) for 2 hours to reduce the palladium oxide and remove any surface impurities. The reactor is then cooled to the desired reaction temperature under a hydrogen atmosphere.
Reaction Setup:
-
A fixed-bed flow reactor system is used. The reactor is typically a quartz or stainless steel tube housed in a furnace with a temperature controller.
-
Mass flow controllers are used to precisely regulate the flow rates of the reactant gases (but-1-ene or (E)-but-2-ene) and hydrogen.
-
The reactant gases are mixed with an inert carrier gas, such as nitrogen or argon, before entering the reactor.
-
The product stream exiting the reactor is passed through a sampling loop connected to a gas chromatograph (GC) for analysis.
Hydrogenation Reaction:
-
A gas mixture containing a specific concentration of the butene isomer (e.g., 1% in nitrogen) and hydrogen (e.g., 10%) is passed over the activated catalyst bed.
-
The reaction is carried out at a constant temperature (e.g., 50°C) and atmospheric pressure.
-
The total flow rate is maintained at a constant value (e.g., 100 mL/min).
Product Analysis:
-
The composition of the product stream is analyzed at regular time intervals using a gas chromatograph equipped with a flame ionization detector (FID).
-
The GC column should be capable of separating but-1-ene, (E)-but-2-ene, cis-2-butene (a potential isomerization product), and butane.
-
The conversion of the butene isomer and the selectivity to butane are calculated from the GC data.
Data Comparison:
-
The experiments are repeated for both but-1-ene and (E)-but-2-ene under identical conditions (catalyst weight, temperature, pressure, flow rates, and gas compositions).
-
The reaction rates or turnover frequencies (TOF) are calculated for each isomer to provide a quantitative comparison of their catalytic activity.
Visualizing the Hydrogenation Process
The following diagrams illustrate the key concepts and workflows involved in the comparative study of but-1-ene and (E)-but-2-ene hydrogenation.
Caption: General mechanism of but-1-ene hydrogenation on a Pd/Al₂O₃ catalyst.
Caption: Workflow for comparing the catalytic hydrogenation of butene isomers.
Conclusion
The catalytic hydrogenation of but-1-ene is kinetically favored over that of (E)-but-2-ene due to the lower thermodynamic stability of the terminal alkene. This fundamental principle is a key consideration in industrial processes where the selective hydrogenation of specific isomers is desired. The provided experimental protocol offers a framework for quantitatively verifying this reactivity difference in a research setting.
Inter-Laboratory Study on Butene Isomer Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inter-laboratory performance in the analysis of butene isomers, supported by experimental data from an international key comparison study. The accurate quantification of butene isomers is critical in various applications, from petrochemical manufacturing to quality control in the pharmaceutical industry where butene can be a starting material or impurity. This document summarizes the performance of different national metrology institutes and designated institutes in measuring butane isomers, which are structurally related to butenes and present similar analytical challenges.
Data Presentation: Comparison of Analytical Performance
The following table summarizes the results from the international key comparison CCQM-K23ac for the analysis of iso-butane and n-butane in natural gas mixtures.[1] This data provides a benchmark for the level of agreement that can be expected between competent laboratories for the analysis of light hydrocarbons. The values represent the degree of equivalence of each laboratory's measurement to the key comparison reference value (KCRV).
| Participant Laboratory | Analyte | Reported Value (% deviation from KCRV) | Relative Expanded Uncertainty (%) |
| VSL | iso-butane | -0.04 | 0.08 |
| VSL | n-butane | 0.02 | 0.08 |
| NPL | iso-butane | 0.01 | 0.14 |
| NPL | n-butane | -0.01 | 0.14 |
| METAS | iso-butane | -0.01 | 0.11 |
| METAS | n-butane | -0.01 | 0.11 |
| KRISS | iso-butane | 0.02 | 0.16 |
| KRISS | n-butane | 0.03 | 0.16 |
| DFM | iso-butane | 0.00 | 0.20 |
| DFM | n-butane | 0.00 | 0.20 |
| GUM | iso-butane | -0.10 | 0.18 |
| GUM | n-butane | -1.13 | 0.18 |
| CMI | iso-butane | -0.16 | 0.30 |
| CMI | n-butane | 1.18 | 0.30 |
| INMETRO | iso-butane | -1.16 | 0.38 |
| INMETRO | n-butane | 1.51 | 0.38 |
| SMU | iso-butane | -0.36 | 0.40 |
| SMU | n-butane | 0.44 | 0.40 |
Data extracted from the Final Report on International comparison CCQM K23ac: Natural gas types I and III. The table shows a selection of participants for brevity.[1]
Experimental Protocols
The inter-laboratory comparison involved the analysis of gravimetrically prepared primary standard mixtures of natural gas. While specific proprietary methods of each laboratory are not detailed, a typical and widely accepted methodology for the analysis of butene isomers and other light hydrocarbons is Gas Chromatography (GC) with Flame Ionization Detection (FID).
A Representative GC-FID Protocol for Butene Isomer Analysis:
1. Sample Preparation:
-
Gas samples are typically introduced into the gas chromatograph using a gas-tight syringe or a gas sampling valve for precise and repeatable injection volumes.
-
For liquefied petroleum gas (LPG) samples, they may be expanded into the gas phase before injection.
-
It is crucial to ensure the sample is homogeneous and representative of the bulk material.
2. Instrumentation:
-
Gas Chromatograph (GC): A system equipped with a capillary column, a flame ionization detector (FID), and a temperature-programmable oven.
-
Column: A porous layer open tubular (PLOT) column, such as an alumina (Al2O3) PLOT column, is commonly used for the separation of light hydrocarbons, including butene isomers. These columns offer high resolution and good selectivity.
-
Carrier Gas: High-purity helium or hydrogen is typically used as the carrier gas at a constant flow rate.
-
Detector: A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range.
3. GC Conditions:
-
Injection Port Temperature: Typically set around 200-250 °C to ensure rapid vaporization of the sample.
-
Oven Temperature Program: A temperature program is often employed to achieve optimal separation of all components. For example, an initial temperature of 50 °C held for 5 minutes, followed by a ramp of 10 °C/minute to 200 °C, and a final hold for 10 minutes. The exact program will depend on the specific column and the isomers being analyzed.
-
Detector Temperature: The FID is typically maintained at a higher temperature than the final oven temperature (e.g., 250-300 °C) to prevent condensation of the analytes.
-
Gas Flow Rates: Carrier gas, hydrogen, and air/oxygen flow rates for the FID must be optimized for maximum sensitivity.
4. Calibration:
-
A multi-point calibration is performed using certified reference gas mixtures containing known concentrations of the butene isomers (1-butene, cis-2-butene, trans-2-butene, and isobutylene).
-
Calibration curves are generated by plotting the peak area of each isomer against its concentration.
5. Data Analysis:
-
The concentration of each butene isomer in the unknown sample is determined by comparing its peak area to the calibration curve.
-
Results are typically reported in mole percent (mol/mol %) or mass percent (mass/mass %).
6. Uncertainty Consideration:
-
The total uncertainty of the measurement is calculated by considering contributions from the gravimetric preparation of the standard mixtures, the purity of the parent gases, the stability of the gas mixture, and the analytical measurement process itself.[1]
Mandatory Visualization
The following diagrams illustrate the key processes involved in an inter-laboratory study for butene isomer analysis.
Caption: Experimental workflow of an inter-laboratory study.
Caption: Logical relationship in butene isomer analysis.
References
Spectroscopic Showdown: A Comparative Analysis of cis- and trans-but-2-ene
A definitive guide for researchers and drug development professionals on the spectroscopic differentiation of cis- and trans-but-2-ene, complete with experimental data and detailed protocols.
The geometric isomers of but-2-ene, cis-but-2-ene and trans-but-2-ene, present a classic case study in stereoisomerism, where the spatial arrangement of atoms profoundly influences their physical and chemical properties. For scientists in research and drug development, the ability to unequivocally distinguish between these isomers is paramount for reaction monitoring, quality control, and stereospecific synthesis. This guide provides a comprehensive comparison of the spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a clear and objective analysis supported by experimental data.
At a Glance: Key Spectroscopic Differentiators
While both isomers share the same molecular formula and connectivity, their distinct spatial arrangements lead to subtle yet significant differences in their spectroscopic signatures. Infrared spectroscopy proves to be the most definitive method for differentiation due to the differing symmetries of the molecules. NMR spectroscopy also provides clear, distinguishable data, whereas mass spectrometry is generally not suitable for distinguishing between these two geometric isomers.
Infrared (IR) Spectroscopy: A Tale of Two Symmetries
The difference in symmetry between cis- and trans-but-2-ene is most evident in their infrared spectra. The more symmetrical nature of the trans isomer results in key vibrational modes being IR-inactive.
| Vibrational Mode | cis-but-2-ene (cm⁻¹) | trans-but-2-ene (cm⁻¹) | Key Observations |
| =C-H Stretch | ~3020 | ~3020 | Present in both isomers. |
| C-H Stretch (sp³) | ~2950-2850 | ~2950-2850 | Present in both isomers. |
| C=C Stretch | ~1645 (weak to medium) | IR-inactive or very weak | The C=C stretching vibration in the highly symmetrical trans isomer does not cause a change in the dipole moment, rendering it IR-inactive. This is a critical differentiating feature.[1] |
| =C-H Bend (out-of-plane) | ~730 - 665 (strong) | ~980 - 960 (strong) | The position of the strong out-of-plane C-H bending vibration is highly characteristic for cis and trans isomers of disubstituted alkenes.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
Both ¹H and ¹³C NMR spectroscopy can distinguish between the cis and trans isomers of but-2-ene, primarily through differences in the chemical shifts of the constituent protons and carbon atoms.
¹H NMR Spectroscopy
The ¹H NMR spectra of both isomers are relatively simple, each showing two signals: a doublet for the methyl protons and a quartet for the vinylic protons. The key difference lies in the precise chemical shifts.
| Proton Environment | cis-but-2-ene (δ, ppm) | trans-but-2-ene (δ, ppm) | Splitting Pattern |
| Methyl Protons (-CH₃) | ~1.54 | ~1.58 | Doublet |
| Vinylic Protons (=CH-) | ~5.37 | ~5.58 | Quartet |
The vinylic protons of the trans isomer are slightly more deshielded and thus appear at a higher chemical shift compared to the cis isomer. This is attributed to the anisotropic effects of the double bond and steric interactions.
¹³C NMR Spectroscopy
Due to symmetry, both isomers exhibit only two signals in their ¹³C NMR spectra. Similar to ¹H NMR, the chemical shifts are the distinguishing factor.
| Carbon Environment | cis-but-2-ene (δ, ppm) | trans-but-2-ene (δ, ppm) |
| Methyl Carbons (-CH₃) | ~11.5 | ~16.8 |
| Vinylic Carbons (=CH-) | ~124 | ~126 |
Mass Spectrometry (MS): A Challenge in Differentiation
Mass spectrometry, which relies on the mass-to-charge ratio of ionized molecules and their fragments, is generally not an effective technique for distinguishing between cis- and trans-but-2-ene. Both isomers produce identical molecular ion peaks and very similar fragmentation patterns.
| m/z | Ion | Common Fragmentation Pathway |
| 56 | [C₄H₈]⁺• | Molecular Ion (Parent Peak) |
| 41 | [C₃H₅]⁺ | Loss of a methyl radical (•CH₃) - Often the base peak.[1] |
| 39 | [C₃H₃]⁺ | Loss of H₂ from [C₃H₅]⁺ |
| 27 | [C₂H₃]⁺ | Further fragmentation |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: As but-2-ene is a gas at room temperature, the spectrum is typically obtained from a condensed liquid film at low temperature or in the gas phase using a gas cell. For a liquid film, a small drop of the liquefied gas is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or empty gas cell is recorded first and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: A small amount of the liquefied but-2-ene is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Introduction: The gaseous but-2-ene sample is introduced into the ion source of the mass spectrometer.
-
Ionization: Electron ionization (EI) is typically used, where the sample is bombarded with a high-energy electron beam to generate a molecular ion and fragment ions.
-
Data Acquisition: The ions are separated based on their mass-to-charge ratio by the mass analyzer and detected. The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of cis- and trans-but-2-ene.
References
"performance of different catalyst supports for butene isomerization"
For Researchers, Scientists, and Drug Development Professionals
The isomerization of butenes is a critical reaction in various industrial processes, including the production of high-octane gasoline components and the synthesis of valuable chemical intermediates. The efficiency of this process is heavily reliant on the catalytic system employed, with the catalyst support playing a pivotal role in determining activity, selectivity, and stability. This guide provides an objective comparison of the performance of different catalyst supports for butene isomerization, supported by experimental data, detailed protocols, and visual representations of key concepts.
Performance Comparison of Catalyst Supports
The choice of catalyst support significantly influences the outcome of butene isomerization reactions. Key performance indicators include conversion (the percentage of reactant converted), selectivity (the percentage of a specific isomer in the product mixture), and catalyst stability over time. This section summarizes the quantitative performance of various common catalyst supports.
| Catalyst Support | Active Phase/Catalyst | Feed | Temperature (°C) | Pressure | Butene Conversion (%) | Product Selectivity/Yield | Reference |
| Alumina (η-Al₂O₃) | - | 2-Butene | - | - | - | Higher 1-butene yield than activated alumina | [1] |
| Silica-Alumina | - | 1-Butene | 175 - 250 | - | - | Forms cis-2-butene and trans-2-butene | [2] |
| Zirconia (ZrO₂@C-500) | - | 2-Butene | - | - | 94.0 | 35.1% yield of 1-butene | [3] |
| Solid Acid | - | 2-Butene | - | - | 22 | 21% yield of 1-butene | [1] |
| Ferrierite (Zeolite) | - | 1-Butene | 420 | - | >90 (initial) | - | [4] |
| Magnesium Oxide (MgO) | - | 1-Butene | 350 - 450 | Atmospheric | - | Higher selectivity for cis-2-butene | [5] |
Note: The performance data presented in this table are extracted from different studies and may not be directly comparable due to variations in experimental conditions.
Key Factors Influencing Catalyst Performance
The performance of a catalyst support in butene isomerization is governed by a combination of its physical and chemical properties.
-
Acidity: The type and strength of acid sites (Brønsted or Lewis) are crucial. Acidic sites are generally required for the isomerization reaction to proceed. For instance, the isomerization of 1-butene to trans-2-butene is preferentially catalyzed by acidic sites.[6] The acidity of the support can be tailored by modifications, such as the addition of lanthanum to alumina.[1]
-
Pore Structure: The pore size and structure of the support material can influence selectivity. For zeolites like H-FER and H-ZSM-5, the pore dimensions play a more significant role than acidity in determining the reaction pathway.[5]
-
Surface Area: A larger BET surface area can lead to a higher yield of the desired isomer, as observed with η-alumina compared to activated alumina for the isomerization of 2-butene to 1-butene.[1]
Experimental Protocols
This section outlines typical methodologies for key experiments in the evaluation of catalyst supports for butene isomerization.
Catalyst Preparation
A common method for preparing supported catalysts is incipient wetness impregnation .
-
Support Pre-treatment: The catalyst support (e.g., alumina, silica) is typically dried at an elevated temperature (e.g., 120°C) to remove adsorbed water.
-
Precursor Solution Preparation: A solution of the active metal precursor (if any) is prepared in a suitable solvent. The volume of the solution is matched to the pore volume of the support.
-
Impregnation: The precursor solution is added dropwise to the support with constant mixing to ensure uniform distribution.
-
Drying: The impregnated support is dried in an oven, typically at 100-120°C, to remove the solvent.
-
Calcination: The dried catalyst is calcined in air at a high temperature (e.g., 500-600°C) to decompose the precursor and form the active catalytic species.
Catalyst Characterization
To understand the physicochemical properties of the prepared catalysts, various characterization techniques are employed:
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst and support.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution.
-
Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To measure the total acidity and the distribution of acid site strengths.
-
Pyridine Adsorption Infrared Spectroscopy (Py-IR): To distinguish between Brønsted and Lewis acid sites.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the catalyst particles.
Catalytic Activity Testing
The performance of the catalysts is typically evaluated in a fixed-bed reactor system.
-
Reactor Loading: A known amount of the catalyst is loaded into a tubular reactor, usually made of stainless steel or quartz.
-
Pre-treatment: The catalyst is often pre-treated in situ by heating under a flow of inert gas (e.g., nitrogen or argon) to a specific temperature to remove any impurities.
-
Reaction: A feed gas mixture containing butene and an inert gas is passed through the reactor at a controlled flow rate, temperature, and pressure.
-
Product Analysis: The composition of the reactor effluent is analyzed using an online gas chromatograph (GC) equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID).
-
Data Analysis: The conversion of butene and the selectivity to different isomers are calculated from the GC data.
Visualizing Key Concepts
The following diagrams illustrate the fundamental aspects of butene isomerization catalysis.
Caption: General reaction pathway for acid-catalyzed butene isomerization.
Caption: A typical experimental workflow for catalyst evaluation.
Caption: Influence of catalyst support properties on performance.
References
- 1. Stability and Regenerability of Isomerization Catalyst for 2-butene to 1-butene-Academax [us.academax.com]
- 2. Isomerization of 1-butene on silica-alumina: Kinetic modeling and catalyst deactivation (Journal Article) | OSTI.GOV [osti.gov]
- 3. UiO-66 derived ZrO2@C catalysts for the double-bond isomerization reaction of 2-butene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intrinsic kinetic study of 1-butene isomerization over magnesium oxide catalyst via a Berty stationary catalyst basket reactor - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05453D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Kinetic Isotope Effects in But-1-ene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinetic isotope effect (KIE) studies on reactions involving but-1-ene. By examining the KIE, researchers can gain valuable insights into reaction mechanisms, particularly the nature of the transition state. This guide summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of the reaction pathways and experimental workflows.
Comparison of Kinetic Isotope Effects
The following table summarizes the available quantitative KIE data for two key reactions of but-1-ene: ozonolysis and epoxidation.
| Reaction | Isotope | Kinetic Isotope Effect (KIE) | Comments |
| Ozonolysis | ¹³C | 8.7 ± 1[1] | This value represents the carbon kinetic isotope effect for the gas-phase reaction of ozone with but-1-ene. |
| Epoxidation | Deuterium (Primary) | 1.05 ± 0.05 | This value is for the epoxidation of 1-octene with m-chloroperoxybenzoic acid (mCPBA) and is used here as a proxy for but-1-ene.[2] |
Experimental Protocols
Ozonolysis of But-1-ene (¹³C KIE)
The carbon kinetic isotope effect for the gas-phase ozonolysis of but-1-ene was determined using the following experimental protocol:
-
Reaction Chamber: The experiments were conducted in a 30 L PTFE (polytetrafluoroethylene) reaction chamber.
-
Reactant Preparation: A mixture of but-1-ene and other alkenes was introduced into the chamber.
-
Ozone Introduction: Ozone was introduced into the chamber to initiate the reaction.
-
Sampling and Analysis: The concentrations and stable carbon isotope ratios of the reactants were monitored over time. This was achieved by using a gas chromatography combustion isotope ratio mass spectrometry (GCC-IRMS) system.
-
Data Analysis: The KIE was calculated from the change in the isotopic ratio of but-1-ene as the reaction progressed.
Epoxidation of 1-Octene (Primary Deuterium KIE)
The primary deuterium kinetic isotope effect for the epoxidation of 1-octene with m-chloroperoxybenzoic acid (mCPBA) was determined as follows:
-
Reactants: The reaction involved 1-octene and mCPBA. For the KIE study, the reaction was also carried out with a deuterated version of the reagent, mCPBA-O-D.
-
Solvent: The reactions were performed in dichloroethane at 25°C.
-
Kinetics Measurement: The second-order rate constants for the reactions with both the normal and deuterated mCPBA were determined using UV kinetics.
-
KIE Calculation: The primary deuterium KIE was calculated as the ratio of the rate constant for the reaction with mCPBA (kOH) to the rate constant for the reaction with mCPBA-O-D (kOD).
Visualizing Reaction Pathways and Workflows
Ozonolysis of But-1-ene
The following diagram illustrates the initial step of the gas-phase ozonolysis of but-1-ene, which involves the electrophilic addition of ozone to the double bond.
Epoxidation of But-1-ene
The epoxidation of but-1-ene with a peroxy acid, such as mCPBA, proceeds through a concerted mechanism to form an epoxide.
Experimental Workflow for Ozonolysis KIE Measurement
This diagram outlines the logical flow of the experimental procedure used to determine the carbon kinetic isotope effect in the ozonolysis of but-1-ene.
References
A Comparative Guide to Computational Models for Predicting Butene Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various computational models used to predict the physicochemical properties of butene, a crucial C4 hydrocarbon in chemical synthesis and materials science. The performance of different modeling paradigms—Quantum Mechanics (QM), Classical Force Fields (FF), and Machine Learning (ML)—is evaluated with supporting data from multiple studies.
Data Presentation: Performance Metrics
The following tables summarize the performance of different computational models for predicting key properties of butene and related alkenes. The data has been compiled from various benchmark studies to provide a comparative overview.
Table 1: Prediction of Boiling Point for Alkenes
| Model Class | Specific Model/Method | Key Features | R² (Coefficient of Determination) | Mean Absolute Error (MAE) | Reference |
| Machine Learning | Multiple Linear Regression (MLR) | Uses a linear combination of molecular descriptors. | 0.98 - 0.99 | ~5 K | [1][2][3] |
| Genetic Algorithm - MLR (GA-MLR) | Employs a genetic algorithm to select the most relevant descriptors for the MLR model. | 0.99 | ~4.5 K | [1][2][3] | |
| Artificial Neural Network (ANN) | A non-linear model capable of learning complex relationships between molecular structure and properties. | > 0.99 | < 4 K | [4] |
Table 2: Prediction of Conformational and Isomerization Energies
| Model Class | Specific Model/Method | Property | Deviation from High-Accuracy Reference | Reference |
| Quantum Mechanics | Density Functional Theory (DFT) - B3LYP | Conformational Energies of 1-butene | ~0.5 - 1.5 kcal/mol | [5] |
| DFT - M06-2X | Isomerization Energies | < 1.0 kcal/mol | [5] | |
| Classical Force Fields | MMFF94 | Conformational Energies | ~1.0 - 2.5 kcal/mol | General performance for organic molecules |
| OPLS3e | Conformational Energies | ~0.8 - 2.0 kcal/mol | General performance for organic molecules |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of computational models. Below are representative protocols for both the experimental determination of butene properties and the application of various computational models.
Experimental Protocols
1. Determination of Boiling Point:
The normal boiling point of butene isomers is determined using a precision ebulliometer. The apparatus is calibrated with a substance of known boiling point, such as distilled water. The butene sample is placed in the ebulliometer, and the pressure is maintained at standard atmospheric pressure (101.325 kPa). The sample is heated until a stable equilibrium between the liquid and vapor phases is achieved, indicated by a constant temperature reading from a calibrated platinum resistance thermometer. This constant temperature is recorded as the boiling point.
2. Determination of Enthalpy of Vaporization:
The enthalpy of vaporization can be determined using calorimetry or by measuring the vapor pressure at different temperatures and applying the Clausius-Clapeyron equation. In a typical calorimetric measurement, a known amount of electrical energy is supplied to the liquid sample at its boiling point to induce vaporization. The mass of the vaporized sample is measured, and the enthalpy of vaporization is calculated from the energy input and the amount of substance vaporized.[1][2][3]
3. Conformational Energy Analysis:
Experimental determination of conformational energies often involves spectroscopic techniques such as microwave or infrared spectroscopy, coupled with temperature-dependent measurements.[6] The relative intensities of spectral lines corresponding to different conformers are measured at various temperatures. The energy difference between the conformers can then be calculated using the van 't Hoff equation, which relates the equilibrium constant (derived from the population ratio of conformers) to the temperature.
Computational Protocols
1. Quantum Mechanics (DFT) Calculations:
Density Functional Theory (DFT) calculations for butene isomerization and conformational energies are typically performed using a software package like Gaussian or ORCA. The geometry of each butene isomer and its various conformers is optimized using a specific functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)).[5] Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy. The relative energies of the isomers and conformers are then calculated from these results.
2. Classical Force Field Simulations:
Conformational searches using classical force fields like MMFF94 or OPLS3e are conducted with molecular modeling software such as Schrödinger's MacroModel or AMBER. The butene molecule is built in the software, and a conformational search algorithm (e.g., Monte Carlo or systematic search) is used to generate a large number of possible conformations. Each conformation is then subjected to energy minimization using the selected force field. The resulting unique, low-energy conformers are then analyzed to determine their relative energies and geometric parameters.
3. Machine Learning (QSPR) Model Development:
The development of a Quantitative Structure-Property Relationship (QSPR) model for predicting butene properties involves several steps:
-
Data Collection: A dataset of molecules (in this case, alkenes including butene isomers) with their experimentally determined properties (e.g., boiling point) is compiled.[1][2][3]
-
Descriptor Calculation: For each molecule, a set of numerical descriptors representing its structural and physicochemical features is calculated using software like Dragon or RDKit. These can include constitutional, topological, and quantum-chemical descriptors.[1][2][3]
-
Model Training: The dataset is split into training and test sets. A machine learning algorithm (e.g., Multiple Linear Regression, Neural Network) is then trained on the training set to learn the relationship between the molecular descriptors and the target property. For methods like GA-MLR, a genetic algorithm is first used to select the most predictive subset of descriptors.[1][2][3]
-
Model Validation: The predictive performance of the trained model is evaluated on the independent test set using metrics such as the coefficient of determination (R²) and Mean Absolute Error (MAE).[1][2][3]
Mandatory Visualization
The following diagrams illustrate the logical workflows and relationships described in this guide.
Caption: Workflow for benchmarking computational models.
Caption: Relationship between model classes and butene properties.
References
- 1. Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of Normal Boiling Points of Hydrocarbons from Molecular Structure | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Environmental Impact of Butene Isomers
A detailed guide for researchers and professionals on the environmental fate and effects of 1-butene, cis-2-butene, trans-2-butene, and isobutylene, supported by experimental data and standardized protocols.
The four isomers of butene—1-butene, cis-2-butene, trans-2-butene, and isobutylene (2-methylpropene)—are volatile organic compounds (VOCs) with significant industrial applications, primarily in the production of fuels, polymers, and other chemicals. Their widespread use and subsequent release into the environment necessitate a thorough understanding of their comparative environmental impacts. This guide provides a comprehensive analysis of their effects on the atmosphere and aquatic ecosystems, based on available experimental data.
Key Environmental Impact Parameters: A Comparative Overview
The primary environmental concerns associated with butene isomers are their contribution to the formation of ground-level ozone, their potential for global warming, and their toxicity to aquatic life. The following table summarizes key quantitative data for these impact categories.
| Parameter | 1-Butene | cis-2-Butene | trans-2-Butene | Isobutylene |
| Atmospheric Fate | ||||
| Rate constant for reaction with OH radicals (kOH at 298 K, in cm³ molecule⁻¹ s⁻¹) | 3.14 x 10⁻¹¹ | 5.61 x 10⁻¹¹ | 6.40 x 10⁻¹¹ | 5.14 x 10⁻¹¹ |
| Atmospheric Lifetime (τOH, calculated) | ~10.4 hours | ~5.8 hours | ~5.1 hours | ~6.3 hours |
| Photochemical Ozone Creation Potential (POCP) | 107 | 121 | 130 | 99 |
| Global Warming Potential (GWP) | ||||
| 100-year GWP | Low (specific values not consistently reported, but generally considered to be <10) | Low | Low | Low |
| Aquatic Toxicity | ||||
| Fish (96-hr LC50, mg/L) | 18 - 23 (calculated) | 18 - 23 (calculated) | 18 - 23 (calculated) | 19.9 (calculated) |
| Invertebrates (48-hr EC50, mg/L) | 18 - 23 (calculated) | 18 - 23 (calculated) | 18 - 23 (calculated) | 21.9 (calculated) |
| Algae (96-hr EC50, mg/L) | 12 - 15 (calculated) | 12 - 15 (calculated) | 12 - 15 (calculated) | 13.9 (calculated) |
Atmospheric Impact: Ozone Formation
Butene isomers are significant precursors to the formation of tropospheric (ground-level) ozone, a major component of smog and a harmful air pollutant. The primary mechanism for this is their reaction with hydroxyl radicals (•OH) in the presence of nitrogen oxides (NOx) and sunlight.
The reactivity of the butene isomers towards •OH radicals varies, with trans-2-butene being the most reactive and 1-butene the least among the n-butenes. This reactivity directly influences their atmospheric lifetime and their potential to form ozone. The Photochemical Ozone Creation Potential (POCP) is a relative measure of a VOC's ability to form ozone. Among the butene isomers, trans-2-butene exhibits the highest POCP, indicating a greater contribution to ozone formation under typical atmospheric conditions.
The following diagram illustrates the generalized atmospheric degradation pathway for butene isomers leading to the formation of ozone.
Aquatic Toxicity
The butene isomers are classified as harmful to aquatic life.[1] Due to their high volatility, the primary route of exposure to aquatic ecosystems is through dissolution from the atmosphere or from spills. The available data on aquatic toxicity are largely based on quantitative structure-activity relationship (QSAR) models, which predict the toxicity of chemicals based on their physical and chemical properties. These models indicate that the acute toxicity (LC50/EC50) of butene isomers to fish, aquatic invertebrates (like daphnids), and algae falls within a similar range for all four isomers.[2]
Global Warming Potential
The direct Global Warming Potential (GWP) of butene isomers is low. These molecules do not have strong absorption bands in the infrared region of the electromagnetic spectrum where thermal energy is radiated from the Earth's surface. Their indirect contribution to global warming is primarily through their role as ozone precursors, as ozone itself is a greenhouse gas. However, on a 100-year timescale, their GWP is considered to be significantly lower than that of major greenhouse gases like carbon dioxide and methane.
Experimental Protocols
The data presented in this guide are derived from standardized experimental and computational methods. Below are detailed methodologies for key experiments.
Atmospheric Reaction Rate Measurements (Relative Rate Method)
Objective: To determine the rate constant for the reaction of a butene isomer with an atmospheric oxidant (e.g., •OH radical).
Principle: The relative rate method involves exposing a mixture of the target butene isomer and a reference compound (with a known reaction rate constant) to a source of the oxidant in a reaction chamber. The decay of both the target and reference compounds is monitored over time. The ratio of the decay rates is proportional to the ratio of their reaction rate constants.
Methodology:
-
Chamber Preparation: A smog chamber or flow tube reactor is filled with purified air or an inert gas (e.g., helium).
-
Introduction of Reactants: Known concentrations of the butene isomer, a reference compound (e.g., a well-characterized alkane or alkene), and an oxidant precursor (e.g., for •OH, H₂O₂ photolysis or the reaction of O₃ with an alkene can be used) are introduced into the chamber.
-
Initiation of Reaction: The reaction is initiated, for example, by photolysis using UV lamps to generate •OH radicals.
-
Monitoring of Concentrations: The concentrations of the butene isomer and the reference compound are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).
-
Data Analysis: The natural logarithm of the initial concentration divided by the concentration at time 't' is plotted against the corresponding values for the reference compound. The slope of this plot gives the ratio of the rate constants (k_butene / k_reference). The rate constant for the butene isomer can then be calculated using the known rate constant of the reference compound.
Aquatic Toxicity Testing (OECD Guideline 203: Fish, Acute Toxicity Test - Modified for Volatile Substances)
Objective: To determine the median lethal concentration (LC50) of a butene isomer for fish over a 96-hour exposure period.
Principle: Groups of fish are exposed to a range of concentrations of the butene isomer in a controlled aquatic environment. The mortality is recorded at specific time intervals, and the LC50 is calculated at the end of the exposure period. For volatile substances like butenes, special precautions are necessary to maintain the test concentrations.
Methodology:
-
Test Organisms: A standardized fish species (e.g., Rainbow Trout, Fathead Minnow) is used. The fish are acclimated to the test conditions prior to the experiment.
-
Test System: A flow-through or semi-static system is employed to maintain the concentration of the volatile butene isomer. In a flow-through system, a fresh solution of the test substance is continuously supplied to the test chambers. For semi-static tests, the test solution is renewed at regular intervals (e.g., every 24 hours). The test vessels should have minimal headspace to reduce volatilization.
-
Preparation of Test Solutions: A stock solution of the butene isomer is prepared and then diluted to obtain the desired test concentrations. Due to the gaseous nature of butenes at standard conditions, this may involve bubbling the gas through the test water or preparing a saturated aqueous solution.
-
Exposure: Fish are exposed to a series of at least five concentrations of the butene isomer, plus a control group (no butene).
-
Observations: The number of dead fish in each test chamber is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The 96-hour LC50, which is the concentration estimated to be lethal to 50% of the test organisms, is calculated using statistical methods such as probit analysis.
The following diagram illustrates the general workflow for conducting an acute aquatic toxicity test.
Industrial Sources and Emissions
Butene isomers are not naturally occurring in significant amounts and are primarily produced as byproducts of petroleum refining processes, specifically from fluid catalytic cracking (FCC) and steam cracking of hydrocarbons.[3]
-
1-Butene is primarily used as a comonomer in the production of polyethylene (HDPE, LLDPE) and as a precursor for the production of 1,2-butylene oxide and valeraldehyde.
-
cis- and trans-2-Butene are often used as a mixture and are important in the production of butadiene, a key component of synthetic rubber. They are also used in the production of gasoline alkylates to increase octane ratings.
-
Isobutylene is a versatile chemical intermediate used in the production of synthetic rubber (butyl rubber), antioxidants, and as a raw material for the production of methyl tert-butyl ether (MTBE), a gasoline additive.
Emissions of butene isomers into the environment occur through various pathways, including industrial releases from production and processing facilities, evaporation from fuels, and incomplete combustion in vehicle exhausts.
Conclusion
While all four butene isomers exhibit broadly similar environmental impacts, there are notable differences in their atmospheric reactivity and ozone-forming potential. Trans-2-butene is the most reactive with hydroxyl radicals and has the highest POCP, suggesting it is the most potent ozone precursor among the isomers. In contrast, their direct global warming potentials are low, and their aquatic toxicities are comparable based on current models. Understanding these differences is crucial for developing effective environmental management strategies and for selecting isomers with lower environmental footprints in industrial applications where a choice is possible. Further experimental research to refine the aquatic toxicity data and to obtain precise GWP values for each isomer would provide a more complete picture of their environmental profiles.
References
- 1. Ozone formation potential related to the release of volatile organic compounds (VOCs) and nitrogen oxide (NO X ) from a typical industrial park in the ... - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00091A [pubs.rsc.org]
- 2. tceq.texas.gov [tceq.texas.gov]
- 3. cis-2-BUTENE | C4H8 | CID 5287573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of But-1-ene and (E)-but-2-ene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of flammable gases such as but-1-ene and (E)-but-2-ene are critical for ensuring laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for these substances, emphasizing safe, environmentally responsible, and compliant practices.
Immediate Safety and Disposal Protocols
But-1-ene and (E)-but-2-ene are classified as extremely flammable gases and are typically supplied in pressurized cylinders. The primary and most crucial step in the disposal of unwanted or residual but-1-ene and (E)-but-2-ene is to return the gas cylinder to the supplier.[1][2][3][4][5] Empty cylinders are still considered hazardous and must be handled with care.[1]
In the event of a leak, the recommended procedure is not to extinguish the resulting fire unless the leak can be stopped safely.[6][7][8][9][10] Efforts should focus on eliminating all ignition sources if it is safe to do so.[6][7][8][9][10]
Key Disposal Considerations:
-
Contact Supplier: The first and preferred method of disposal for any unwanted but-1-ene or (E)-but-2-ene is to contact the supplier for return procedures.[1][2][3][4][5]
-
Professional Waste Disposal Services: For materials that cannot be returned to the supplier, a licensed waste disposal company specializing in hazardous materials should be contacted.[11]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and national regulations.[6][11][12] Both but-1-ene and (E)-but-2-ene are classified as ignitable hazardous waste under the U.S. EPA, with the hazardous waste number D001.[6][12]
Quantitative Data Summary
| Chemical Name | UN Number | Hazard Class | U.S. EPA Hazardous Waste Number |
| but-1-ene | UN1012 | 2.1 (Flammable Gas) | D001 (Ignitable) |
| (E)-but-2-ene | UN1012 | 2.1 (Flammable Gas) | D001 (Ignitable) |
Experimental Protocols
A specific experimental protocol for the chemical neutralization or alteration of but-1-ene and (E)-but-2-ene for disposal in a standard laboratory setting is not recommended due to their high flammability and potential for explosion. The protocols below focus on the safe handling and preparation of cylinders for return to the supplier.
Protocol for Preparing an "Empty" Cylinder for Return
-
Verify the Cylinder is Empty:
-
Ensure that the cylinder is genuinely empty by observing the pressure gauge, which should read at or near zero.
-
Attach the cylinder to a suitable apparatus in a well-ventilated area (e.g., a fume hood) and open the valve to confirm that no gas is flowing.
-
-
Close the Cylinder Valve:
-
Securely close the main cylinder valve.
-
-
Disconnect from Equipment:
-
Disconnect the regulator and any other apparatus from the cylinder.
-
-
Replace Valve Outlet Cap and Protection Cap:
-
Replace the valve outlet cap to prevent contamination and potential leaks.
-
Securely fasten the valve protection cap.
-
-
Label the Cylinder:
-
Clearly mark the cylinder as "EMPTY".
-
-
Segregate for Return:
-
Store the empty cylinder in a designated, well-ventilated area, segregated from full cylinders and other chemicals, awaiting collection by the supplier.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of but-1-ene and (E)-but-2-ene.
References
- 1. diversifiedcpc.com [diversifiedcpc.com]
- 2. Procedures for Returning Empty or Abandoned Gas Cylinders [ehs.lbl.gov]
- 3. quora.com [quora.com]
- 4. How To Return Your Unwanted Gas Cylinders - Redhill Manufacturing [redhill.co.uk]
- 5. How to Dispose of Empty Gas Cylinders | Gas Bottles Wimbledon — Gas Bottles Wimbledon [gasbottleswimbledon.com]
- 6. us.evocdn.io [us.evocdn.io]
- 7. download.basf.com [download.basf.com]
- 8. cdn2.hubspot.net [cdn2.hubspot.net]
- 9. produkte.linde-gas.at [produkte.linde-gas.at]
- 10. gasinnovations.com [gasinnovations.com]
- 11. How Should Flammables Be Disposed Of? [greenflow.com]
- 12. middlesexgases.com [middlesexgases.com]
Essential Safety Protocols for Handling But-1-ene and (E)-but-2-ene
Operational and Disposal Plan
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling but-1-ene and (E)-but-2-ene. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental risk. Both but-1-ene and (E)-but-2-ene are extremely flammable liquefied gases and present significant hazards, including fire, explosion, and frostbite upon contact with the liquid phase.[1][2] They can also act as simple asphyxiants by displacing oxygen in poorly ventilated areas.[3]
Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before handling these substances to determine the appropriate level of PPE required.[1] The following table summarizes the recommended PPE based on Safety Data Sheets (SDS).
| Body Part | PPE Type | Standards/Specifications | Purpose | Citation |
| Eyes/Face | Safety glasses with side shields, Chemical Goggles, or Face Shield | EN 166 or equivalent | Protects against splashes of liquefied gas and flying particles. A face shield offers greater protection when the risk of splashing is high. | [1] |
| Hands | Protective gloves, Cold-insulating gloves | EN 388 (for mechanical risks) | General-purpose gloves protect against mechanical risks. Cold-insulating gloves are mandatory when handling the liquefied gas to prevent frostbite. | [1][4] |
| Body | Fire/flame-resistant/retardant (FR) clothing | ISO/TR 2801:2007 or equivalent | Protects the body in case of a flash fire. | [1] |
| Feet | Safety footwear | ISO 20345 or equivalent | Provides protection against falling objects (e.g., gas cylinders) and chemical splashes. | [1] |
| Respiratory | Not typically required with adequate ventilation. Self-Contained Breathing Apparatus (SCBA) for emergencies. | NIOSH-approved | Use in a well-ventilated area is critical. For emergencies, such as a significant leak or entry into a confined space, an SCBA is necessary to protect against oxygen displacement. | [1][5][6] |
Experimental Protocols: Safe Handling and Storage
Ventilation and Environment:
-
Always handle these chemicals in a well-ventilated area, preferably outdoors or in a laboratory hood designed for flammable gases.[2][5]
-
Ensure that emergency eye wash fountains and safety showers are immediately accessible in the work area.
Ignition Source Control:
-
These gases are extremely flammable. Keep them away from all ignition sources, including heat, sparks, open flames, and hot surfaces.[2][7]
-
Implement a strict "No Smoking" policy in the handling and storage areas.[1]
-
Use only explosion-proof electrical equipment (ventilating, lighting, etc.).[8]
-
All equipment must be properly grounded to prevent the buildup of static electricity. Take precautionary measures against static discharges.[1][4]
-
Use only non-sparking tools when working with or near containers of these gases.[1]
Cylinder Handling and Use:
-
Gas cylinders must be securely chained or fastened in an upright position to prevent them from falling.
-
Protect cylinders from any physical damage. Do not drag, roll, or drop them.[8]
-
Before use, purge the system with an inert gas to remove air.[5]
-
Use a backflow preventive device in the piping to prevent reverse flow into the cylinder.[2]
-
Close the cylinder valve after each use and when the cylinder is empty.[2]
Personal Hygiene:
-
Do not eat, drink, or smoke in areas where these chemicals are handled or stored.[1]
-
Wash hands thoroughly after handling.
Mandatory Visualization: PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate PPE when handling but-1-ene or (E)-but-2-ene.
Caption: Logical workflow for PPE selection when handling but-1-ene and (E)-but-2-ene.
Disposal Plan
Proper disposal of chemical waste and empty containers is critical to ensure safety and environmental compliance.
Waste Product:
-
Do not attempt to dispose of residual or unused quantities of but-1-ene or (E)-but-2-ene yourself.[9]
-
All waste products must be disposed of through a licensed waste disposal contractor in accordance with local, state, and federal regulations.[8]
Container Disposal:
-
Empty gas cylinders and containers are still hazardous as they may contain product residue and explosive vapors.[8]
-
Do not puncture or incinerate containers.[8]
-
Return empty or partially used cylinders to the supplier. Ensure the valve is fully closed, any valve outlet plugs or caps are secured, and the valve protection cap is in place.[9]
References
- 1. produkte.linde-gas.at [produkte.linde-gas.at]
- 2. medicaltestingsolutions.com [medicaltestingsolutions.com]
- 3. efcgases.com [efcgases.com]
- 4. echemi.com [echemi.com]
- 5. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 6. osha.gov [osha.gov]
- 7. download.basf.com [download.basf.com]
- 8. airgas.com [airgas.com]
- 9. msdsdigital.com [msdsdigital.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
